molecular formula C22H23NO4S2 B1663440 Zofenopril CAS No. 81872-10-8

Zofenopril

Cat. No.: B1663440
CAS No.: 81872-10-8
M. Wt: 429.6 g/mol
InChI Key: IAIDUHCBNLFXEF-MNEFBYGVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zofenopril is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-3-(benzoylsulfanyl)-2-methylpropanoyl group. A prodrug for zofenoprilat. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an apoptosis inhibitor, a cardioprotective agent, an anticonvulsant, a prodrug and a vasodilator agent. It is a thioester, a N-acyl-L-amino acid, an aryl sulfide and a L-proline derivative. It is a conjugate acid of a this compound(1-).
This compound is employed as both a cardioprotective and anti-hypertensive agent. It is an angiotensin-converting enzyme (ACE) inhibitor.
This compound is a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is hydrolyzed in vivo into its active form zofenoprilat. Zofenoprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source;  SQ 26900 refers to K salt & SQ 26991 to Ca salt
See also: Zofenoprilat (has active moiety).

Properties

IUPAC Name

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIDUHCBNLFXEF-MNEFBYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046640
Record name Zofenopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81872-10-8
Record name Zofenopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81872-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zofenopril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zofenopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOFENOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zofenopril's Mechanism of Action in Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Zofenopril, a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor, exhibits a unique multi-faceted mechanism of action that effectively counteracts these pathological changes. Its therapeutic efficacy extends beyond the class effect of ACE inhibition due to the presence of a sulfhydryl (SH) group in its active metabolite, zofenoprilat. This guide provides a detailed examination of the molecular pathways through which this compound restores endothelial function, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism: Dual-Action Endothelial Protection

This compound's primary mechanism is the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[1] However, its distinctive feature is the sulfhydryl (SH) group, which confers potent antioxidant properties not shared by non-sulfhydryl ACE inhibitors like enalapril or ramipril.[2][3] This dual action—ACE inhibition and direct antioxidant effects—synergistically improves endothelial health.

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, zofenoprilat.[3] Its high lipophilicity ensures excellent tissue penetration, leading to significant and sustained ACE inhibition in critical tissues such as the heart and vasculature.[1][4][5]

cluster_effects Downstream Effects of ACE Inhibition This compound This compound (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) This compound->Zofenoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits SH_Group Sulfhydryl (SH) Group Zofenoprilat->SH_Group Provides Endothelial_Dysfunction Endothelial Dysfunction ACE->Endothelial_Dysfunction Contributes to Improved_Function Improved Endothelial Function ACE->Improved_Function Inhibition leads to AngII Angiotensin II ↓ ACE->AngII Bradykinin Bradykinin ↑ ACE->Bradykinin SH_Group->Improved_Function Direct Antioxidant Action AngII->Endothelial_Dysfunction Bradykinin->Improved_Function

Figure 1: Core dual-action mechanism of this compound.

Modulation of Vasoactive Mediators

Increasing Nitric Oxide (NO) Bioavailability

A hallmark of endothelial dysfunction is the reduced bioavailability of NO, a critical vasodilator and anti-atherogenic molecule.[6][7] this compound enhances NO levels through several synergistic pathways.

  • Bradykinin-Dependent eNOS Activation: By inhibiting ACE, this compound prevents the degradation of bradykinin.[3] Elevated bradykinin levels stimulate endothelial B2 receptors, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO.[2][8] Studies show this compound treatment leads to a significant increase in the phosphorylation of eNOS at its activating site (Ser1177).[9]

  • Antioxidant Effect: The SH group on zofenoprilat scavenges superoxide anions (O₂⁻).[10][11] This is crucial because superoxide rapidly reacts with and inactivates NO to form peroxynitrite, a potent oxidant that further exacerbates endothelial dysfunction. By reducing superoxide levels, this compound preserves the bioavailability of newly synthesized NO.[10]

Zofenoprilat Zofenoprilat ACE ACE Zofenoprilat->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degradation Blocked B2R Bradykinin B2 Receptor Bradykinin->B2R Activates eNOS_inactive eNOS (inactive) B2R->eNOS_inactive Stimulates eNOS_active p-eNOS (active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation & Endothelial Protection NO->Vasodilation

Figure 2: this compound-mediated increase in nitric oxide (NO) bioavailability.
Enhancing Hydrogen Sulfide (H₂S) Bioavailability

Recent evidence highlights a novel mechanism for this compound involving hydrogen sulfide (H₂S), another crucial gaseous signaling molecule with potent cytoprotective and vasodilatory effects.

  • ACE-Independent H₂S Release: this compound, through its sulfhydryl group, has been shown to increase the bioavailability of H₂S.[9][12] This effect is independent of its ACE-inhibiting activity.[13] Studies in spontaneously hypertensive rats (SHRs) demonstrated that S-zofenopril restored plasma and tissue H₂S levels, an effect not observed with the non-sulfhydryl ACE inhibitor enalapril.[13] Furthermore, the R-zofenoprilat diastereoisomer, which does not inhibit ACE, still retained the beneficial effect on vascular function and H₂S levels.[13]

This modulation of H₂S represents an additional beneficial mechanism that contributes to the vasoprotective effects of this compound.[2][8]

Attenuation of Oxidative Stress

Oxidative stress is a primary driver of endothelial dysfunction. This compound's chemical structure provides a direct defense against reactive oxygen species (ROS).

  • Direct ROS Scavenging: The active metabolite, zofenoprilat, directly scavenges free radicals, including superoxide anions.[10][11] This has been demonstrated in human umbilical vein endothelial cells (HUVECs), where zofenoprilat, but not the non-SH ACE inhibitor enalaprilat, significantly reduced intracellular ROS and superoxide formation induced by pro-oxidant stimuli like oxidized LDL (ox-LDL) and TNF-α.[11]

  • Preservation of Intracellular Antioxidants: Zofenoprilat helps maintain the cellular antioxidant defense system by preventing the depletion of intracellular glutathione (GSH), a key cellular antioxidant.[10][11]

Anti-inflammatory and Anti-atherogenic Effects

Chronic inflammation within the endothelium is a key process in the initiation and progression of atherosclerosis. This compound mitigates this process at several levels.

  • Inhibition of NF-κB Activation: By reducing intracellular ROS, zofenoprilat prevents the activation of the redox-sensitive transcription factor, nuclear factor-kappa B (NF-κB).[10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[11]

  • Downregulation of Adhesion Molecules: A critical consequence of NF-κB inhibition is the reduced expression of endothelial adhesion molecules, including vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin.[4][11][14] These molecules are responsible for the recruitment and adhesion of monocytes to the endothelium, a crucial early step in atherosclerotic plaque formation. Zofenoprilat has been shown to dose-dependently reduce the expression of these molecules, an effect not seen with enalaprilat.[10][11]

Stimuli Pro-inflammatory Stimuli (e.g., ox-LDL, TNF-α) ROS Reactive Oxygen Species (ROS) ↑ Stimuli->ROS NFkB NF-κB Activation ROS->NFkB Activates Zofenoprilat_SH Zofenoprilat (SH Group) Zofenoprilat_SH->ROS Scavenges Zofenoprilat_SH->NFkB Inhibits Adhesion_Molecules Adhesion Molecule Expression (VCAM-1, ICAM-1, E-selectin) NFkB->Adhesion_Molecules Promotes Gene Transcription Monocyte_Adhesion Monocyte Adhesion & Atherogenesis Adhesion_Molecules->Monocyte_Adhesion

Figure 3: this compound's anti-inflammatory signaling pathway.

Quantitative Data Summary

The superiority of this compound's mechanism translates into measurable differences in clinical and preclinical models compared to other ACE inhibitors.

ParameterStudy TypeComparisonKey FindingReference
Inflammation Clinical Trial (ZENITH)This compound + HCTZ vs. Irbesartan + HCTZThis compound group showed a significant reduction in hs-CRP (-0.52 mg/L), while the irbesartan group showed an increase (+0.97 mg/L) (p=0.001).[2][8]
Arterial Stiffness Prospective Clinical StudyAcute this compound vs. Acute EnalaprilThis compound significantly decreased peripheral and central Augmentation Index (Aix) (p < 0.001), while enalapril had no effect.[15][16]
Arterial Stiffness Prospective Clinical StudyChronic this compound vs. Chronic EnalaprilThis compound showed a superior effect in reducing aortic pulse wave velocity (ao-PWV) (p = 0.004) and Aix (p = 0.021).[15]
NO Bioavailability In Vitro (HUVECs)Zofenoprilat vs. Captopril, Lisinopril, EnalaprilatZofenoprilat was significantly more effective (+100%) in increasing nitric oxide metabolite production compared to enalaprilat (+64%), lisinopril (+63%), and captopril (+65%) (p < 0.05).[17][18]
Endothelial Function Ex Vivo (MI Rat Aorta)This compound vs. LisinoprilThis compound, but not lisinopril, potentiated the vasodilatory effect of endogenous NO (+100%) and exogenous NO donors (+22% to +36%) (p < 0.05).[19][20]
Oxidative Stress In Vitro (HUVECs)Zofenoprilat vs. EnalaprilatZofenoprilat dose-dependently reduced ROS and superoxide formation induced by ox-LDL and TNF-α (p < 0.001). Enalaprilat was ineffective.[11]
Adhesion Molecules In Vitro (HUVECs)Zofenoprilat vs. EnalaprilatZofenoprilat dose-dependently reduced the expression of VCAM-1, ICAM-1, and E-selectin (p < 0.01). Enalaprilat had no effect.[11]
H₂S Bioavailability Animal Model (Mice)This compound vs. Vehicle8-hour this compound treatment significantly increased plasma and myocardial H₂S levels.[9]

Experimental Protocols

Assessment of Adhesion Molecule Expression in HUVECs

This protocol describes the methodology used to demonstrate this compound's effect on the inflammatory response in endothelial cells.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in standard medium.

  • Stimulation: HUVECs are pre-incubated for 1 hour with varying concentrations of zofenoprilat (the active metabolite) or enalaprilat. Subsequently, cells are stimulated with a pro-inflammatory agent such as oxidized LDL (ox-LDL, 100 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours.

  • Quantification of Adhesion Molecules: Cell surface expression of VCAM-1, ICAM-1, and E-selectin is quantified using a cell-based ELISA. Briefly, cells are fixed with paraformaldehyde, and non-specific binding is blocked. Primary antibodies specific to each adhesion molecule are added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is added, and the absorbance is read at 450 nm. Results are expressed as a percentage of the stimulated control.

  • Measurement of ROS: Intracellular ROS and superoxide are measured using fluorescent probes like DCFH-DA and hydroethidine, respectively. Pre-treated and stimulated cells are incubated with the probes, and fluorescence is quantified using a plate reader or flow cytometry.

Figure 4: Experimental workflow for assessing anti-inflammatory effects.
Ex Vivo Assessment of Endothelial-Dependent Vasodilation

This protocol is used to evaluate the functional improvement of the endothelium in response to treatment.

  • Animal Model: Myocardial infarcted (MI) rats, a model for heart failure and associated endothelial dysfunction, are treated chronically (e.g., 11 weeks) with this compound, lisinopril, or vehicle.

  • Tissue Preparation: After the treatment period, the thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to isometric force transducers to record changes in vascular tone.

  • Experimental Procedure: Rings are pre-contracted with an alpha-agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentration-response curves are generated for an endothelium-dependent vasodilator, such as acetylcholine (ACh). To determine the contribution of NO, the protocol is repeated in the presence of a NOS inhibitor (e.g., L-NMMA).

  • Data Analysis: Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. EC₅₀ and Eₘₐₓ values are calculated to compare the potency and efficacy of vasodilation between treatment groups.

Conclusion

The mechanism of action of this compound in endothelial dysfunction is robust and multifaceted, extending beyond the traditional effects of ACE inhibition. The presence of a sulfhydryl group confers potent, direct antioxidant and anti-inflammatory properties that are critical for restoring endothelial homeostasis. This compound effectively increases the bioavailability of the key vasodilators NO and H₂S while simultaneously mitigating oxidative stress and downregulating the inflammatory cascade driven by NF-κB. This unique combination of pharmacological actions—superior NO enhancement, direct ROS scavenging, and inhibition of inflammatory adhesion molecule expression—positions this compound as a highly effective agent for the treatment of cardiovascular diseases where endothelial dysfunction is a central pathological feature. The quantitative data from comparative studies strongly support a therapeutic advantage for this compound over non-sulfhydryl ACE inhibitors in improving vascular health.

References

The Antioxidant Properties of Zofenopril's Sulfhydryl Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is distinguished by the presence of a sulfhydryl (-SH) group, which confers significant antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, focusing on its direct radical scavenging activities and its indirect effects on crucial signaling pathways. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound's therapeutic efficacy in cardiovascular diseases extends beyond its primary role as an ACE inhibitor.[1][2] Its unique chemical structure, featuring a sulfhydryl moiety, endows it with the ability to counteract oxidative stress, a key pathological factor in cardiovascular and endothelial dysfunction.[3][4] This antioxidant capacity is attributed to both direct interaction with reactive oxygen species (ROS) and indirect modulation of endogenous antioxidant and vasodilator pathways.[5][6]

Direct Antioxidant Properties: Radical Scavenging

The sulfhydryl group in this compound acts as a potent proton donor, enabling it to directly scavenge harmful free radicals.[5] In vitro studies have demonstrated this compound's ability to scavenge hydroxyl radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[3][7]

Quantitative Data on Direct Antioxidant Activity

While numerous studies qualitatively describe the direct antioxidant effects of this compound, specific quantitative data, such as IC50 values from standardized antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are not extensively reported in the available literature. However, comparative studies have indicated that this compound exhibits potent antioxidant activity, often superior to non-sulfhydryl ACE inhibitors.[1][5] One study reported an IC50 value of 4.2 for zofenoprilat (the active metabolite of this compound) in inhibiting human recombinant ACE, which is a measure of its primary enzymatic inhibition rather than direct antioxidant capacity.[7]

Antioxidant PropertyAssayCompoundResultReference
Hydroxyl Radical ScavengingIn vitro studiesThis compoundDemonstrated scavenging activity[3]
Lipid Peroxidation InhibitionIn vitro studiesThis compoundReduced lipid peroxidation[3]
LDL Oxidation ReductionIn vivo (WHHL rabbits)This compoundSignificant reduction in malondialdehyde content (p < 0.01)[8]

Table 1: Summary of Direct Antioxidant Activities of this compound

Experimental Protocols for Direct Antioxidant Assays

Detailed experimental protocols for assessing the direct antioxidant activity of compounds like this compound are standardized in the field. Below are generalized methodologies for key assays.

  • Reagent Preparation: A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound (this compound) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

  • Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound (this compound) at various concentrations is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[9][10][11]

Indirect Antioxidant Properties: Modulation of Signaling Pathways

This compound's sulfhydryl group also plays a crucial role in enhancing the bioavailability of two key endogenous signaling molecules with potent antioxidant and vasodilatory effects: nitric oxide (NO) and hydrogen sulfide (H2S).[5][6]

Enhancement of Nitric Oxide (NO) Bioavailability

This compound increases NO levels through a bradykinin-dependent mechanism. By inhibiting ACE, this compound prevents the degradation of bradykinin. Elevated bradykinin levels then stimulate endothelial nitric oxide synthase (eNOS) to produce NO.[5][6] NO, in turn, scavenges superoxide radicals, reducing oxidative stress and improving endothelial function.[6]

Zofenopril_NO_Pathway This compound This compound (-SH) ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades eNOS Endothelial Nitric Oxide Synthase (eNOS) Bradykinin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Superoxide Superoxide (O2-) NO->Superoxide Scavenges Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Vasodilation Vasodilation NO->Vasodilation Peroxynitrite Peroxynitrite (ONOO-) Superoxide->Peroxynitrite Forms

Caption: this compound's inhibition of ACE leads to increased bradykinin, which stimulates eNOS to produce NO, a potent antioxidant and vasodilator.

A common method for quantifying NO production is to measure its stable metabolites, nitrite (NO2-) and nitrate (NO3-), in biological samples.

  • Sample Collection: Plasma or tissue homogenates are collected from animal models treated with this compound or a vehicle control.

  • Nitrate Reduction: If measuring total NO production, nitrate in the sample is first converted to nitrite using nitrate reductase.

  • Griess Reaction: The sample is then reacted with a Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). This reaction forms a colored azo compound.

  • Spectrophotometry: The absorbance of the colored solution is measured at approximately 540 nm.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve of known nitrite concentrations.[6]

Enhancement of Hydrogen Sulfide (H2S) Bioavailability

This compound can directly donate H2S, a gasotransmitter with significant cardioprotective and antioxidant properties.[5][6] H2S upregulates the expression of antioxidant enzymes and can also directly scavenge ROS.

Zofenopril_H2S_Pathway This compound This compound (-SH) H2S Hydrogen Sulfide (H2S) This compound->H2S Donates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) H2S->Antioxidant_Enzymes Upregulates ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->ROS Neutralize Cardioprotection Cardioprotection Oxidative_Stress->Cardioprotection

Caption: this compound directly donates H2S, which reduces oxidative stress by scavenging ROS and upregulating antioxidant enzymes.

H2S levels in biological samples can be measured using various methods, including the methylene blue assay.

  • Sample Preparation: Plasma or tissue homogenates are prepared in a zinc acetate solution to trap H2S.

  • Reaction: N,N-dimethyl-p-phenylenediamine sulfate in HCl and ferric chloride are added to the sample. This reaction forms methylene blue in the presence of H2S.

  • Spectrophotometry: The absorbance of the methylene blue is measured at 670 nm.

  • Quantification: The H2S concentration is determined from a standard curve prepared with known concentrations of sodium hydrosulfide (NaHS).

Impact on Endogenous Antioxidant Enzymes

This compound has been shown to enhance the activity of key endogenous antioxidant enzymes, further contributing to its protective effects against oxidative stress.

Quantitative Data on Enzyme Activity
EnzymeAnimal ModelTreatmentResultReference
Superoxide Dismutase (SOD)Rat model of L-NAME induced hypertensionThis compoundIncreased activity[12]
Glutathione Peroxidase (GPx)Rat model of L-NAME induced hypertensionThis compoundIncreased activity[12]
Thioredoxin-1 (Trx-1)Murine model of myocardial ischemia-reperfusionThis compoundSignificantly upregulated protein expression (P<0.05)[6]

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay
  • Sample Preparation: Tissue homogenates are prepared in a suitable buffer and centrifuged to obtain the supernatant.

  • Assay Principle: The assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Reaction Mixture: The sample supernatant is added to a reaction mixture containing the substrate for superoxide generation and the chromogen.

  • Measurement: The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 560 nm for NBT).

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Conclusion

The sulfhydryl group of this compound is a key determinant of its multifaceted antioxidant properties. Through direct scavenging of reactive oxygen species and, perhaps more significantly, through the potentiation of the endogenous nitric oxide and hydrogen sulfide pathways, this compound exerts a robust protective effect against oxidative stress. This dual mechanism of action likely contributes to its demonstrated clinical benefits in cardiovascular diseases. Further research to quantify the direct radical scavenging capacity of this compound using standardized assays would provide a more complete picture of its antioxidant profile and could inform the development of novel cardioprotective agents.

References

In-vitro Antioxidant Activity of Zofenopril Compared to Other ACEIs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro antioxidant activity of Zofenopril in comparison to other widely used angiotensin-converting enzyme inhibitors (ACEIs), including Captopril, Enalapril, Ramipril, and Lisinopril. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key antioxidant mechanisms and workflows.

Core Findings: The Sulfhydryl Advantage

The primary determinant of direct in-vitro antioxidant activity among ACEIs is the presence of a sulfhydryl (-SH) group in their chemical structure.[1][2][3][4] this compound and Captopril, both containing this functional group, exhibit significant free radical scavenging capabilities.[1][2][5][4] In contrast, non-sulfhydryl ACEIs such as Enalapril, Ramipril, and Lisinopril demonstrate negligible direct antioxidant effects in various in-vitro assays.[1][2][5][6]

This compound has been reported to be a more potent antioxidant than Captopril, a characteristic attributed to its greater lipophilicity, which allows for enhanced penetration into tissues.[1][7][8] The cardioprotective effects of this compound are, in part, linked to this superior antioxidant action.[7][9][10]

While non-sulfhydryl ACEIs lack direct scavenging activity, they can contribute to reducing oxidative stress indirectly. By inhibiting the production of angiotensin II, a known pro-oxidant, they can decrease the overall oxidative burden.[11][12] Furthermore, some non-sulfhydryl ACEIs, like Lisinopril and Enalapril, have been shown to upregulate the expression and activity of endogenous antioxidant enzymes.[11][12][13][14]

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the in-vitro antioxidant activity of this compound and other ACEIs from various assays. It is important to note that direct comparative studies across all ACEIs using multiple standardized assays are limited.

Table 1: Ferric Reducing Antioxidant Power (FRAP) Assay

ACE InhibitorChemical GroupFRAP Value (µmol antioxidant power/µmol drug)Reference
CaptoprilSulfhydryl~1.0[1][6]
FosinoprilPhosphinyl0.1[1][6]
EnalaprilCarboxyl≤0.01[1][6]
PerindoprilCarboxyl≤0.01[6]
QuinaprilCarboxyl≤0.01[6]
RamiprilCarboxyl≤0.01[1][6]
This compoundSulfhydrylData not available in cited study
LisinoprilCarboxylData not available in cited study

Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

ACE InhibitorChemical GroupIC50 (µM)Reference
CaptoprilSulfhydryl17.34[15][16]
EnalaprilCarboxyl> 100[15][16]
LisinoprilCarboxyl> 200[15][16]
QuinaprilCarboxyl> 200[16]
This compoundSulfhydrylData not available in cited study
RamiprilCarboxylData not available in cited study

IC50: The concentration of the drug that causes 50% inhibition of the DPPH radical.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of ACEIs are mediated through diverse signaling pathways. This compound exhibits a unique dual mechanism involving nitric oxide and hydrogen sulfide, while Lisinopril has been shown to modulate sirtuin pathways.

This compound: The NO and H₂S Signaling Pathways

This compound's potent antioxidant and cardioprotective effects are linked to its ability to increase the bioavailability of two key gasotransmitters: nitric oxide (NO) and hydrogen sulfide (H₂S).[7][17][18] This dual action contributes to vasodilation, reduction of oxidative stress, and anti-inflammatory effects.[17][19]

Zofenopril_Antioxidant_Pathway This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibition H2S Hydrogen Sulfide (H₂S) This compound->H2S Increases Bioavailability SH_group Sulfhydryl (-SH) Group This compound->SH_group Bradykinin Bradykinin ACE->Bradykinin Degradation AngI Angiotensin I AngII Angiotensin II (Pro-oxidant) AngI->AngII ACE Antioxidant_Effects Antioxidant Effects (Vasodilation, Reduced ROS) AngII->Antioxidant_Effects Oxidative Stress eNOS eNOS (endothelial Nitric Oxide Synthase) Bradykinin->eNOS Activation NO Nitric Oxide (NO) eNOS->NO Production NO->Antioxidant_Effects H2S->Antioxidant_Effects SH_group->Antioxidant_Effects Direct Radical Scavenging

Caption: this compound's dual antioxidant signaling pathway.

Lisinopril: The Sirtuin Upregulation Pathway

Lisinopril, a non-sulfhydryl ACEI, exerts its antioxidant effects indirectly by upregulating key protective proteins, including Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6), as well as antioxidant enzymes like catalase and superoxide dismutase 2 (SOD2).[7][11]

Lisinopril_Antioxidant_Pathway Lisinopril Lisinopril SIRT1 Sirtuin 1 (SIRT1) Lisinopril->SIRT1 Upregulation SIRT6 Sirtuin 6 (SIRT6) Lisinopril->SIRT6 Upregulation Antioxidant_Enzymes Antioxidant Enzymes (Catalase, SOD2, Thioredoxin) Lisinopril->Antioxidant_Enzymes Upregulation NFkB NF-κB (Pro-inflammatory) SIRT1->NFkB Inhibition SIRT6->NFkB Inhibition Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Fibrosis_Apoptosis Fibrosis & Apoptosis NFkB->Fibrosis_Apoptosis Promotes

Caption: Lisinopril's indirect antioxidant signaling pathway.

Experimental Protocols

Detailed methodologies for common in-vitro antioxidant assays are provided below. These protocols are synthesized from multiple sources and represent a standard approach.[19][20][21][22][23]

General Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in-vitro antioxidant activity of ACEIs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ACEI_Stock Prepare ACEI Stock Solutions (in appropriate solvent) Serial_Dilutions Create Serial Dilutions of ACEIs ACEI_Stock->Serial_Dilutions Reaction_Mixture Mix ACEI dilutions with Assay Reagent in Microplate Serial_Dilutions->Reaction_Mixture Assay_Reagents Prepare Assay-Specific Reagents (e.g., DPPH, ABTS•+) Assay_Reagents->Reaction_Mixture Incubation Incubate at specified temperature and time (in dark) Reaction_Mixture->Incubation Measurement Measure Absorbance using a Microplate Reader Incubation->Measurement Calc_Inhibition Calculate Percentage Inhibition Measurement->Calc_Inhibition IC50 Determine IC50 values (if applicable) Calc_Inhibition->IC50 Comparison Compare activities of different ACEIs IC50->Comparison

References

Zofenopril's Effect on Reactive Oxygen Species (ROS) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the mechanisms by which zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, modulates the production of reactive oxygen species (ROS). It details the molecular pathways, summarizes quantitative data from key studies, and outlines relevant experimental protocols.

Introduction

This compound is a third-generation ACE inhibitor notable for the presence of a sulfhydryl (-SH) group in its chemical structure.[1][2] While its primary therapeutic action is the inhibition of the renin-angiotensin-aldosterone system (RAAS), this compound exhibits significant antioxidant properties that are distinct from its blood pressure-lowering effects.[1][3] Reactive oxygen species are highly reactive molecules and free radicals that, in excess, lead to oxidative stress—a state implicated in the pathophysiology of numerous cardiovascular diseases, including atherosclerosis, hypertension, and ischemia-reperfusion injury.[4][5] This guide elucidates the multifaceted role of this compound in mitigating ROS production and enhancing cellular antioxidant defenses, providing a valuable resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanisms of ROS Modulation by this compound

This compound's antioxidant capacity stems from several mechanisms, largely attributed to its active metabolite, zofenoprilat, and its unique sulfhydryl moiety. These actions are twofold: direct reduction of ROS levels and inhibition of enzymatic sources of ROS.

Direct Radical Scavenging

The sulfhydryl group in zofenoprilat acts as a potent free radical scavenger, capable of directly neutralizing ROS such as hydroxyl radicals.[6] This property allows it to function similarly to endogenous antioxidants like glutathione (GSH), thereby protecting cellular components from oxidative damage.[7] This direct scavenging ability is a key feature that distinguishes this compound from non-sulfhydryl ACE inhibitors like enalapril, which have been shown to be ineffective in reducing intracellular ROS in comparative studies.[7][8]

Inhibition of Enzymatic ROS Sources

A primary source of vascular oxidative stress is the family of nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX).[4][5] Angiotensin II is a known activator of this enzyme complex. While ACE inhibition indirectly reduces this activation, this compound has been shown to exert a more direct inhibitory effect. Studies in experimental models of hypertension demonstrate that this compound treatment can decrease the expression of key NADPH oxidase subunits, such as p47phox and p67phox, leading to reduced superoxide production.[5]

Modulation of Intracellular Signaling and Antioxidant Systems
  • NF-κB Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB), a redox-sensitive transcription factor that upregulates the expression of pro-inflammatory and pro-atherogenic genes, including vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1).[8] By reducing intracellular ROS, zofenoprilat dose-dependently inhibits the activation of NF-κB, thereby suppressing the expression of these adhesion molecules on endothelial cells.[7][8]

  • Glutathione Preservation: In stimulated human umbilical vein endothelial cells (HUVECs), zofenoprilat was found to decrease the consumption of intracellular GSH, helping to preserve this critical component of the cell's antioxidant defense system.[8]

  • Interaction with NO and H₂S: this compound enhances the bioavailability of two important gaseous mediators, nitric oxide (NO) and hydrogen sulfide (H₂S).[3][9][10] Both molecules have vasodilatory and cytoprotective effects, and H₂S, in particular, has its own antioxidant properties. This compound's ability to increase H₂S levels may be linked to its sulfhydryl group and contributes to its overall cardioprotective profile.[9][10]

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key preclinical studies, demonstrating the impact of zofenoprilat on ROS production and related biomarkers.

Table 1: In Vitro Effects of Zofenoprilat on ROS and Adhesion Molecule Expression in HUVECs

Stimulus Zofenoprilat Concentration Parameter Measured Result Reference
Oxidized LDL (ox-LDL) 1-100 µM Intracellular ROS Formation Significant, dose-dependent reduction (P < 0.001) [8]
Tumor Necrosis Factor-α (TNF-α) 1-100 µM Intracellular ROS Formation Significant, dose-dependent reduction (P < 0.001) [8]
Oxidized LDL (ox-LDL) 1-100 µM Superoxide Formation Significant, dose-dependent reduction (P < 0.001) [8]
Tumor Necrosis Factor-α (TNF-α) 1-100 µM Superoxide Formation Significant, dose-dependent reduction (P < 0.001) [8]
Oxidized LDL (ox-LDL) 1-100 µM Intracellular GSH Consumption Decreased consumption (P < 0.01) [8]
Tumor Necrosis Factor-α (TNF-α) 1-100 µM NF-κB Activation Dose-dependent reduction (P < 0.001) [8]

| Tumor Necrosis Factor-α (TNF-α) | 1-100 µM | VCAM-1 Expression | Significant, dose-dependent reduction (P < 0.01) |[8] |

Table 2: In Vivo Effects of this compound on Markers of Oxidative Stress and Cardioprotection

Animal Model Treatment Protocol Tissue/Fluid Parameter Measured Result Reference
L-NAME Induced Hypertensive Rats 15 mg/kg/day this compound for 4 weeks Kidney Cortex NADPH Oxidase Activity Enhanced activity in HT group was reduced by this compound [5]
L-NAME Induced Hypertensive Rats 15 mg/kg/day this compound for 4 weeks Kidney Cortex Protein Carbonyls Increased levels in HT group were reduced by this compound [5]
L-NAME Induced Hypertensive Rats 15 mg/kg/day this compound for 4 weeks Kidney Cortex GPx Activity Diminished activity in HT group was increased by this compound [5]
Murine Myocardial I/R Injury 10 mg/kg this compound (8h pre-treatment) Plasma H₂S Bioavailability Significant increase vs. vehicle (0.62 vs 0.36 µmol/L, P < 0.05) [11]
Murine Myocardial I/R Injury 10 mg/kg this compound (8h pre-treatment) Myocardium H₂S Bioavailability Significant increase vs. vehicle (0.87 vs 0.39 nmol/mg, P < 0.01) [11]

| Murine Myocardial I/R Injury | 10 mg/kg this compound (8h pre-treatment) | Myocardium | Infarct Size (INF/AAR) | Significant reduction vs. vehicle (33.6% vs 47.6%, P < 0.05) |[9] |

Experimental Protocols

The assessment of this compound's effect on ROS production relies on established methodologies. Below are detailed protocols for key experiments.

Measurement of Intracellular ROS using DCFH-DA

This is the most widely used method for quantifying overall intracellular ROS, particularly hydrogen peroxide.[12][13]

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH molecule. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][14] The fluorescence intensity is directly proportional to the level of intracellular ROS.

  • Methodology:

    • Cell Culture: Plate adherent cells (e.g., HUVECs) in multi-well plates (e.g., 96-well black, clear-bottom for fluorescence reading) and grow to 80-90% confluence.

    • Pre-treatment: Remove culture medium and pre-incubate cells with varying concentrations of zofenoprilat (or vehicle control) in a suitable buffer (e.g., M-199) for a defined period (e.g., 30 minutes) at 37°C.

    • Stimulation: Introduce an ROS-inducing stimulus (e.g., TNF-α at 10 ng/mL or ox-LDL at 100 µg/mL) and incubate for the desired duration (e.g., 4-6 hours).

    • Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Load the cells with 5-10 µM DCFH-DA in a phenol red-free medium. Incubate for 30 minutes at 37°C in the dark.

    • Quantification: Wash the cells three times with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~530 nm) or analyze individual cells via flow cytometry.[12][14]

Measurement of Superoxide using Dihydroethidium (DHE)

This method is more specific for the detection of superoxide anion (O₂⁻).

  • Principle: DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence.

  • Methodology:

    • Follow steps 1-3 from the DCFH-DA protocol.

    • Probe Loading: After stimulation, wash the cells and incubate with 0.5-10 µM DHE in a suitable buffer for 20-30 minutes at 37°C in the dark.[15]

    • Quantification: Wash cells twice with PBS. Measure fluorescence using a microplate reader (excitation ~535 nm, emission ~635 nm) or fluorescence microscopy.[15]

Measurement of NADPH Oxidase Activity

This assay quantifies the activity of the primary ROS-generating enzyme in the vasculature.

  • Principle: Lucigenin-enhanced chemiluminescence is commonly used. Lucigenin acts as an electron acceptor that emits light upon reaction with superoxide.

  • Methodology:

    • Sample Preparation: Homogenize tissue samples or cell pellets in an ice-cold buffer. The membrane fraction, containing NADPH oxidase, can be isolated via centrifugation.

    • Assay: In a luminometer tube, combine the sample (homogenate or membrane fraction) with an assay buffer containing lucigenin (e.g., 5 µM).

    • Reaction Initiation: Initiate the reaction by adding the substrate, NADPH (e.g., 100 µM).

    • Detection: Immediately measure the chemiluminescence over time using a luminometer. The rate of light emission is proportional to superoxide production.

Visualizations: Pathways and Workflows

This compound's Antioxidant Signaling Pathway```dot

// Connections AngII -> NOX [label="Activates"]; TNFa -> NOX [label="Activates"]; NOX -> ROS [label="Produces"]; ROS -> NFkB [label="Activates"]; NFkB -> Adhesion [label="Upregulates"]; Adhesion -> Dysfunction;

// this compound Actions Zof -> NOX [arrowhead=tee, color="#4285F4", style=bold, label="Inhibits\nExpression"]; Zof -> ROS [arrowhead=tee, color="#4285F4", style=bold, label="Directly\nScavenges"]; }``` Caption: this compound's dual antioxidant mechanism.

Experimental Workflow for Intracellular ROS Measurement

ROS_Workflow A 1. Seed HUVECs in 96-well plate B 2. Pre-incubate with Zofenoprilat or Vehicle A->B C 3. Add ROS-inducing Stimulus (e.g., TNF-α) B->C D 4. Load cells with DCFH-DA probe in dark C->D E 5. Wash cells to remove excess probe D->E F 6. Measure Fluorescence (Ex: 488nm, Em: 530nm) E->F G 7. Analyze Data: Compare treated vs. control F->G

References

Zofenopril's Pleiotropic Effects: A Technical Guide to Molecular Targets Beyond ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is well-established in the management of hypertension and cardiovascular diseases. Its primary mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS). However, a growing body of evidence highlights that the therapeutic benefits of this compound extend beyond simple ACE inhibition.[1][2] This in-depth technical guide explores the multifaceted molecular interactions of this compound, focusing on its off-target effects that contribute to its unique cardioprotective, antioxidant, and anti-inflammatory properties. A key distinguishing feature of this compound is the presence of a sulfhydryl (-SH) group, which is believed to be central to many of these pleiotropic effects.[3][4]

Core Molecular Targets and Mechanisms

Beyond its well-documented inhibition of ACE, this compound engages with a range of molecular pathways that are critical in cardiovascular health and disease. These interactions are largely attributed to its unique chemical structure, particularly its sulfhydryl moiety and high lipophilicity, which allows for excellent tissue penetration, especially in the heart and blood vessels.[5][6]

Enhanced Bioavailability of Vasoactive Mediators: Nitric Oxide (NO) and Hydrogen Sulfide (H₂S)

A significant aspect of this compound's non-ACE inhibitory action is its ability to increase the bioavailability of two critical gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[1][7][8]

  • Nitric Oxide (NO): this compound enhances NO production, a potent vasodilator with anti-inflammatory and anti-platelet aggregation properties.[9][10] This is achieved, in part, through the potentiation of bradykinin signaling. By inhibiting ACE, this compound prevents the degradation of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[5] Some studies suggest that this compound's effects on NO go beyond bradykinin potentiation, possibly through direct antioxidant effects that protect NO from degradation by reactive oxygen species (ROS).[9]

  • Hydrogen Sulfide (H₂S): this compound has been shown to be a source of H₂S, a gasotransmitter with powerful cytoprotective and vasorelaxant properties.[1][11] The sulfhydryl group in this compound's structure is thought to be the source of this H₂S donation.[12] This increased H₂S bioavailability contributes to this compound's cardioprotective effects, independent of ACE inhibition.[1][11] The R-zofenoprilat diasteroisomer, which lacks ACE inhibitory activity, still demonstrates beneficial effects on vascular function and restores H₂S levels, underscoring the ACE-independent nature of this mechanism.[11]

Potent Antioxidant Activity

The sulfhydryl group in this compound confers significant antioxidant properties, allowing it to directly scavenge reactive oxygen species (ROS).[3][6][9] This antioxidant activity is a key differentiator from non-sulfhydryl ACE inhibitors like enalapril and ramipril.[9][13] By reducing oxidative stress, this compound protects endothelial cells from damage, inhibits the oxidation of low-density lipoproteins (LDL), and preserves the function of critical enzymes and proteins susceptible to oxidative damage.[9][14]

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the expression of adhesion molecules on endothelial cells, a critical step in the development of atherosclerosis.[9][15] By reducing ROS, this compound inhibits the activation of pro-inflammatory signaling pathways, leading to decreased expression of molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[16] Furthermore, a study showed that this compound treatment was associated with a significant reduction in high-sensitivity C-reactive protein (hs-CRP), a marker of systemic inflammation.[5]

Quantitative Data on Non-ACE Targets

The following tables summarize the quantitative data from various preclinical and clinical studies, highlighting the significant effects of this compound on its non-ACE molecular targets.

Table 1: Effects of this compound on Vasoactive Mediators

ParameterModelTreatmentKey FindingsReference
Plasma H₂SMiceThis compound (10 mg/kg PO) for 8 hoursSignificant increase in circulating H₂S levels.[1][8]
Myocardial H₂SMiceThis compound (10 mg/kg PO) for 8 hoursSignificant increase in cardiac H₂S levels.[1][8]
Plasma Nitrite (NO metabolite)MiceThis compound (10 mg/kg PO) for 8 hoursSignificant increase from ~0.25 to ~0.45 µmol/L.[1]
Myocardial Nitrite (NO metabolite)MiceThis compound (10 mg/kg PO) for 8 hoursSignificant increase from ~7.18 to ~9.67 nmol/mg protein.[1]
Phospho-eNOS (Ser1177)MiceThis compound (10 mg/kg PO)Significant increase in the active form of eNOS.[1][8]

Table 2: Antioxidant and Anti-inflammatory Effects of this compound

ParameterModelTreatmentKey FindingsReference
Plasma 8-isoprostaneHypertensive PatientsThis compound (15-30 mg/day) for 8 weeksSignificant reduction in this marker of oxidative stress.[16]
Circulating ox-LDLHypertensive PatientsThis compound (15-30 mg/day) for 8 weeksSignificant reduction in oxidized LDL levels.[16]
hs-CRPHypertensive PatientsThis compoundSignificant reduction of -0.52 mg/L compared to an increase with irbesartan.[5]
Infarct SizeIsolated Rat HeartsZofenoprilat (10-100 µM)Significant (P<0.05) reduction in infarct size after ischemia/reperfusion.[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Measurement of H₂S and NO Bioavailability in Mice
  • Animal Model: Healthy mice.

  • Treatment: Oral administration of this compound (10 mg/kg) or vehicle.

  • Sample Collection: Plasma and myocardial tissue were collected at 1, 8, and 24 hours post-treatment.

  • H₂S Measurement: H₂S levels in plasma and tissue homogenates were measured using a sensitive and specific fluorescent probe, SF7-AM.

  • NO Measurement: NO bioavailability was assessed by measuring its stable metabolites, nitrite and nitrate, using a chemiluminescence-based assay.

  • Western Blotting for eNOS: Myocardial tissue lysates were subjected to SDS-PAGE and Western blotting to determine the levels of total eNOS and its phosphorylated (active) form at serine 1177 (p-eNOS1177).[1][8]

In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury
  • Animal Model: Mice and swine.

  • Treatment: Pretreatment with this compound or vehicle prior to I/R injury. In mice, a single oral dose of 10 mg/kg was given 8 hours before ischemia. In pigs, 30 mg/day was administered orally for 7 days.

  • I/R Protocol:

    • Mice: 45 minutes of left anterior descending coronary artery (LAD) occlusion followed by 24 hours of reperfusion.

    • Swine: 75 minutes of LAD occlusion followed by 48 hours of reperfusion.

  • Endpoint Analysis:

    • Infarct Size: Determined by staining heart sections with triphenyltetrazolium chloride (TTC).

    • Cardiac Troponin I (cTn-I): Measured in plasma as a marker of myocardial injury.

    • Coronary Blood Flow: Assessed in the ischemic zone during reperfusion in the swine model.[1][8]

Assessment of Antioxidant Effects in Hypertensive Patients
  • Study Population: Mildly hypertensive patients.

  • Treatment: Randomized to receive this compound (15-30 mg/day), ramipril (2.5-5 mg/day), or atenolol (50-100 mg/day) for 8 weeks.

  • Biomarker Analysis:

    • Plasma and LDL Hydroperoxides: Measured as indicators of lipid peroxidation.

    • Plasma 8-isoprostanes: A specific marker of in vivo oxidative stress.

    • Circulating Oxidized-LDL (ox-LDL): Quantified by ELISA.

    • Adhesion Molecules (ICAM-1, VCAM-1, E-selectin): Measured in plasma by ELISA.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the workflows of the experimental protocols described.

Zofenopril_Signaling_Pathways cluster_ace ACE Inhibition cluster_non_ace Beyond ACE Inhibition This compound This compound ACE ACE This compound->ACE Inhibits Bradykinin_Increased Increased Bradykinin Angiotensin_I Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin_Degradation Bradykinin Degradation Bradykinin Bradykinin Bradykinin->Bradykinin_Degradation ACE Zofenopril_SH This compound (-SH group) ROS ROS Zofenopril_SH->ROS Scavenges H2S H2S Zofenopril_SH->H2S Releases ROS_reduction Reduced ROS Cardioprotection Cardioprotection H2S->Cardioprotection Vasodilation Vasodilation H2S->Vasodilation eNOS eNOS Bradykinin_Increased->eNOS NO NO eNOS->NO Produces NO->Vasodilation Anti_inflammatory Anti_inflammatory NO->Anti_inflammatory Anti-inflammatory Effects NO_bioavailability NO_bioavailability ROS_reduction->NO_bioavailability Increases NO Bioavailability NO_bioavailability->Vasodilation

Caption: this compound's dual mechanism of action.

Experimental_Workflow_IR start Animal Model (Mice or Swine) treatment Pre-treatment (this compound or Vehicle) start->treatment ischemia Coronary Artery Occlusion (Ischemia) treatment->ischemia reperfusion Reperfusion ischemia->reperfusion analysis Endpoint Analysis reperfusion->analysis infarct Infarct Size (TTC Staining) analysis->infarct troponin Cardiac Troponin I (Plasma) analysis->troponin blood_flow Coronary Blood Flow analysis->blood_flow

Caption: Workflow for ischemia/reperfusion injury studies.

Antioxidant_Study_Workflow start Hypertensive Patient Cohort baseline Baseline Measurements start->baseline randomization Randomization treatment_groups Treatment Groups (this compound, Ramipril, Atenolol) 8 Weeks randomization->treatment_groups post_treatment Post-Treatment Measurements treatment_groups->post_treatment baseline->randomization biomarkers Biomarker Analysis post_treatment->biomarkers oxidative_stress Oxidative Stress Markers (8-isoprostane, ox-LDL) biomarkers->oxidative_stress adhesion_molecules Adhesion Molecules (ICAM-1, VCAM-1) biomarkers->adhesion_molecules

Caption: Clinical study workflow for antioxidant effects.

Conclusion

This compound's therapeutic profile is significantly broader than that of a conventional ACE inhibitor. Its unique sulfhydryl group underpins a range of pleiotropic effects, including potent antioxidant activity and the enhancement of H₂S bioavailability.[3][11] These ACE-independent mechanisms contribute to its robust cardioprotective and anti-inflammatory properties, offering a potential advantage in the treatment of cardiovascular diseases where oxidative stress and inflammation play a key pathological role.[7][9] For researchers and drug development professionals, understanding these off-target molecular interactions is crucial for identifying new therapeutic applications and for the design of future cardiovascular drugs with enhanced efficacy and broader mechanisms of action. The continued investigation into the nuanced pharmacology of this compound will undoubtedly provide further insights into its clinical benefits and pave the way for novel treatment strategies.

References

Methodological & Application

Application Notes & Protocols: Zofenopril Analysis by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

A Robust HPLC-DAD Method for the Quantification of Zofenopril in Pharmaceutical Formulations

This document outlines a comprehensive, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the routine analysis of this compound in its pharmaceutical dosage forms. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed framework for accurate and precise quantification.

Introduction

This compound, chemically (4S)-1-[(2S)-3-(benzoylthio)-2-methylpropionyl]-4-(phenylthio)-L-proline, is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat. This compound is utilized in the management of hypertension and acute myocardial infarction.[1][2] Given its therapeutic importance, it is crucial to have a reliable and validated analytical method for its quantification in pharmaceutical tablets to ensure product quality and efficacy.

This application note details a stability-indicating HPLC-DAD method that is simple, accurate, and precise. The method has been validated in accordance with the International Conference on Harmonization (ICH) guidelines.[3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a Diode-Array Detector (DAD) is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18 column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 µm)
Mobile Phase 20mM Ammonium Acetate : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 248 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize the separation and peak shape on a specific HPLC system.

Preparation of Solutions
  • Accurately weigh 10 mg of this compound Calcium reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-70 µg/mL.[4] These solutions are used to establish the calibration curve.

  • Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to 30 mg of this compound.[1]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[2]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 30 µg/mL).

Method Validation Summary

The analytical method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 2 - 70 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5052 µg/mL[4]
Limit of Quantification (LOQ) 1.5310 µg/mL[4]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.088 - 101.988%[4]
Specificity No interference from common excipients was observed.
Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions over the concentration range of 2-70 µg/mL. The peak area response was plotted against the concentration, and the correlation coefficient was determined.

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.

Accuracy

The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample solution, and the recovery was calculated. The recovery was found to be in the range of 98.088% to 101.988%.[4]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, and heat. The drug showed significant degradation under oxidative and basic hydrolysis conditions.[4][5] The developed method was able to successfully separate the this compound peak from the peaks of the degradation products, confirming the specificity of the method.

Experimental Workflow & Diagrams

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Tablet Sample Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSuitability System Suitability Test SystemSuitability->Calibration Quantification Quantification of This compound Calibration->Quantification PeakIntegration Peak Integration & Identification SampleAnalysis->PeakIntegration PeakIntegration->Quantification

Caption: Overall workflow for this compound analysis.

G start Start: Weigh 20 Tablets powder Powder Tablets start->powder weigh_powder Weigh Powder Equivalent to 30mg this compound powder->weigh_powder dissolve Transfer to 100mL Flask, Add 70mL Mobile Phase weigh_powder->dissolve sonicate Sonicate for 20 min dissolve->sonicate cool_dilute Cool and Dilute to Volume sonicate->cool_dilute filter Filter through 0.45µm Syringe Filter cool_dilute->filter dilute_final Dilute to Final Concentration filter->dilute_final inject Inject into HPLC dilute_final->inject

Caption: Step-by-step sample preparation protocol.

Conclusion

The HPLC-DAD method described in this application note is rapid, simple, and reliable for the quantification of this compound in pharmaceutical tablet formulations. The method has been thoroughly validated and is demonstrated to be linear, precise, accurate, and specific. It is suitable for routine quality control analysis and stability studies of this compound.

References

Application Note: High-Throughput Quantification of Zofenopril and Zofenoprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril and its active metabolite, Zofenoprilat, in human plasma. This compound is a prodrug that is hydrolyzed to the active compound Zofenoprilat, which contains a free sulfhydryl group.[1] This method employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. The described protocol is suitable for pharmacokinetic studies and clinical research, offering a reliable analytical solution for drug development professionals.

Introduction

This compound is an effective medication used in the management of hypertension.[2] As a prodrug, it is converted in vivo to its active metabolite, Zofenoprilat.[1] Accurate measurement of both the parent drug and its active metabolite in plasma is crucial for pharmacokinetic and bioequivalence studies. The presence of a thiol group in Zofenoprilat makes it susceptible to oxidation, forming dimers or mixed disulfides with endogenous thiols.[3] This necessitates a robust sample preparation strategy to ensure the accurate quantification of the active form. The LC-MS/MS method presented here addresses these challenges by incorporating a stabilization step and employing the sensitivity and selectivity of tandem mass spectrometry.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate this compound and Zofenoprilat from human plasma. To prevent the oxidative degradation of Zofenoprilat, its free sulfhydryl group is stabilized.[1] One common approach is the use of a reducing agent like 1,4-Dithiothreitol (DTT) to release and stabilize the thiol group from dimer and mixed forms.[3][4][5]

Materials:

  • Human plasma

  • This compound and Zofenoprilat analytical standards

  • Internal Standard (e.g., Diazepam or a stable isotope-labeled analog)[4][5]

  • Methyl tert-butyl ether (MTBE)[4][5]

  • 0.1% Formic acid in water

  • Methanol

  • 1,4-Dithiothreitol (DTT) solution[4][5]

  • Microcentrifuge tubes

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 20 µL of DTT solution to stabilize Zofenoprilat.

  • Vortex mix for 30 seconds.

  • Add 100 µL of 0.5 M hydrochloric acid solution to acidify the sample.[3]

  • Add 600 µL of MTBE, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is performed on a C8 or C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Agilent ZORBAX Eclipse XDB-C8, 4.6 x 150 mm, 5 µm (or equivalent)[4]
Mobile Phase A 0.1% Formic acid in Water[3][4]
Mobile Phase B Methanol[3][4]
Gradient/Isocratic Isocratic: 85:15 (B:A)[3][4]
Flow Rate 0.2 mL/min[3][4]
Injection Volume 5-10 µL
Column Temperature 40°C
Run Time Approximately 10 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound430.1308.1
Zofenoprilat326.1222.1
Diazepam (IS)285.1193.1

Note: The specific parameters for the mass spectrometer may require optimization.

Data Presentation

The performance of this method has been validated according to regulatory guidelines.[6] The following tables summarize the key quantitative data from representative studies.

Table 1: Calibration Curve and LLOQ [3]

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.2 - 200> 0.990.2
Zofenoprilat0.5 - 500> 0.990.5

Table 2: Precision and Accuracy [3][5]

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
This compoundLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
ZofenoprilatLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Table 3: Recovery [1][7]

AnalyteExtraction Recovery (%)
This compound~85 - 94
Zofenoprilat~70 - 93

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is stabilize Add DTT (Stabilization) add_is->stabilize acidify Acidify (0.5M HCl) stabilize->acidify lle Liquid-Liquid Extraction (MTBE) acidify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C8/C18) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound and Zofenoprilat quantification.

zofenopril_metabolism This compound This compound (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) This compound->Zofenoprilat Hydrolysis

Caption: Metabolic conversion of this compound to Zofenoprilat.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the simultaneous quantification of this compound and its active metabolite Zofenoprilat in human plasma. The sample preparation protocol, incorporating a stabilization step, effectively addresses the challenges associated with the analysis of the thiol-containing Zofenoprilat. This method is well-suited for high-throughput analysis in a research or drug development setting, providing accurate and precise data for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for Assessing Zofenopril's Effect on Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant cardioprotective effects in the context of ischemia-reperfusion (I/R) injury.[1][2][3][4] Its mechanism of action extends beyond the inhibition of the renin-angiotensin system, involving the modulation of crucial signaling pathways and antioxidant properties.[2][5][6] These notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound in preclinical models of I/R injury.

The protective effects of this compound are attributed to its ability to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S), both of which are potent cardioprotective signaling molecules.[1][3][4][7] This is achieved, in part, through a bradykinin-dependent mechanism.[1][4][7][8] Furthermore, this compound's antioxidant properties, conferred by its sulfhydryl group, contribute to the reduction of oxidative stress associated with I/R injury.[2][5]

Key Signaling Pathways

The cardioprotective effects of this compound against ischemia-reperfusion injury are mediated by a network of signaling pathways. A key mechanism involves the potentiation of bradykinin signaling, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[1][3][4] NO, a potent vasodilator and anti-inflammatory molecule, plays a crucial role in mitigating reperfusion-induced damage. Additionally, this compound has been shown to increase the bioavailability of hydrogen sulfide (H₂S), another critical gaseous signaling molecule with antioxidant and cytoprotective properties.[1][3][4] The PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation, is also implicated in the protective effects of various interventions against myocardial I/R injury, and its modulation may be a downstream effect of this compound's action.[9][10][11][12]

cluster_this compound This compound Administration cluster_Upstream Upstream Mediators cluster_Outcomes Cardioprotective Outcomes This compound This compound Bradykinin Bradykinin Signaling This compound->Bradykinin Potentiates H2S H₂S Bioavailability This compound->H2S Increases eNOS eNOS Activation Bradykinin->eNOS Vasodilation Vasodilation eNOS->Vasodilation Antioxidant Antioxidant Effects H2S->Antioxidant PI3K_Akt PI3K/Akt Pathway AntiApoptosis Anti-Apoptosis PI3K_Akt->AntiApoptosis InfarctReduction Reduced Infarct Size Vasodilation->InfarctReduction Antioxidant->InfarctReduction AntiApoptosis->InfarctReduction

This compound's Cardioprotective Signaling Pathways.

Experimental Protocols

This section details the methodologies for assessing the effects of this compound on I/R injury in various animal models.

Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol is adapted from studies demonstrating this compound's efficacy in mice.[1][4]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.2% carboxymethylcellulose)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation (e.g., 8-0 silk)

  • Ventilator

  • Triphenyltetrazolium chloride (TTC)

  • Evans blue dye

Procedure:

  • Animal Preparation: Acclimatize mice for at least 7 days. Fast the animals overnight before surgery with free access to water.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, orally) or vehicle 8 hours prior to the induction of ischemia.[1][4]

  • Anesthesia and Ventilation: Anesthetize the mice and place them on a ventilator.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot suture.

  • Ischemia and Reperfusion: Induce ischemia for 45 minutes, confirmed by the paling of the anterior ventricular wall.[1][4] After 45 minutes, release the slipknot to allow for reperfusion for 24 hours.[1][4]

  • Infarct Size Assessment: After the reperfusion period, re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and slice it into sections. Incubate the slices in 1% TTC solution to differentiate the infarcted (pale) from viable (red) tissue.

  • Data Analysis: Measure the AAR (non-blue area) and the infarct area (pale area) using image analysis software. Express the infarct size as a percentage of the AAR.

Swine Model of Myocardial Ischemia-Reperfusion Injury

This protocol is based on a large animal model, providing translational relevance.[1][4]

Materials:

  • Female Yucatan pigs

  • This compound

  • Placebo

  • Anesthetics and surgical equipment for cardiac catheterization

  • Balloon catheter

  • Microspheres for blood flow measurement

  • Assay kits for cardiac troponin I (cTn-I)

Procedure:

  • Animal Preparation and Drug Administration: Administer this compound (e.g., 30 mg/day, orally) or placebo for 7 days prior to I/R injury.[1][4]

  • Anesthesia and Catheterization: Anesthetize the pigs and perform a coronary angiography to place a balloon catheter in the LAD.

  • Ischemia and Reperfusion: Inflate the balloon to occlude the LAD for 75 minutes, followed by deflation to allow for 48 hours of reperfusion.[1][4]

  • Myocardial Blood Flow Measurement: At baseline, during ischemia, and at various time points during reperfusion, inject labeled microspheres to measure regional myocardial blood flow.[1]

  • Cardiac Biomarker Analysis: Collect blood samples at baseline, during ischemia, and at multiple time points during reperfusion to measure plasma cTn-I levels.[1]

  • Infarct Size Determination: After 48 hours of reperfusion, euthanize the animal and perform a dual staining technique (e.g., Evans blue and TTC) on the heart to determine the AAR and infarct size.[1]

Isolated Perfused Rat Heart (Langendorff) Model

This ex vivo model allows for the direct assessment of this compound's effects on the heart, independent of systemic influences.[8]

Materials:

  • Male Wistar rats

  • Zofenoprilat (the active metabolite of this compound)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Surgical instruments for heart isolation

  • TTC stain

Procedure:

  • Heart Isolation: Anesthetize the rat and rapidly excise the heart.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse with Krebs-Henseleit buffer.

  • Drug Perfusion: After a stabilization period, perfuse the heart with buffer containing Zofenoprilat (e.g., 1-100 µM) or vehicle.[8]

  • Global Ischemia and Reperfusion: Subject the heart to 30 minutes of global ischemia followed by 120 minutes of reperfusion.[8]

  • Infarct Size Assessment: At the end of reperfusion, stain the heart with TTC to determine the infarct size.

cluster_Pre Pre-Ischemia cluster_Ischemia Ischemia-Reperfusion cluster_Post Post-Reperfusion Assessment AnimalPrep Animal Preparation (Acclimatization, Fasting) DrugAdmin This compound/Vehicle Administration AnimalPrep->DrugAdmin Anesthesia Anesthesia & Ventilation DrugAdmin->Anesthesia Surgery Surgical Procedure (e.g., Thoracotomy) Anesthesia->Surgery Ischemia Induction of Ischemia (e.g., LAD Ligation) Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Biomarkers Biomarker Analysis (e.g., cTn-I) Reperfusion->Biomarkers BloodFlow Blood Flow Measurement Reperfusion->BloodFlow InfarctSize Infarct Size Assessment (TTC) Reperfusion->InfarctSize

Experimental Workflow for In Vivo I/R Injury Assessment.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelThis compound DoseDuration of IschemiaDuration of ReperfusionInfarct Size (% of AAR) - Vehicle/PlaceboInfarct Size (% of AAR) - this compoundReference
Murine10 mg/kg PO45 min24 hours47.6 ± 4.533.6 ± 3.7[13]
Swine30 mg/day PO75 min48 hours45.3 ± 4.826.8 ± 3.9[1]
Rat (Langendorff)1-100 µM30 min120 hoursNot specifiedSignificantly reduced[8]

Table 2: Effect of this compound on Cardiac Troponin I (cTn-I) Levels

Animal ModelThis compound DoseReperfusion Time PointcTn-I (ng/mL) - Vehicle/PlacebocTn-I (ng/mL) - this compoundReference
Murine10 mg/kg PO4 hours10.7 ± 2.13.4 ± 1.3[1][13]
Swine30 mg/day POCumulative ReleaseNot specifiedReduced[1]

Table 3: Effect of this compound on Myocardial Blood Flow

Animal ModelThis compound DoseMeasurement Time PointEndocardial Blood Flow (mL/min/g) - PlaceboEndocardial Blood Flow (mL/min/g) - this compoundReference
Swine30 mg/day PO15 min Reperfusion0.5 ± 0.21.4 ± 0.3[1]

The protocols and data presented here provide a comprehensive framework for investigating the cardioprotective effects of this compound in preclinical models of ischemia-reperfusion injury. The consistent findings across different animal models, demonstrating a reduction in infarct size and improvement in cardiac function, underscore the therapeutic potential of this compound.[1][8][13] The elucidation of its mechanisms of action, particularly the enhancement of NO and H₂S bioavailability, provides a strong rationale for its clinical use in patients with ischemic heart disease.[1][2][4] Further research utilizing these protocols can aid in the development of novel therapeutic strategies targeting the signaling pathways modulated by this compound.

References

Application Note & Protocols: Doxorubicin-Induced Cardiotoxicity Model for Zofenopril Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (DOX) is a highly effective anthracycline antibiotic used in chemotherapy for a wide range of cancers.[1][2] However, its clinical application is significantly limited by a dose-dependent cardiotoxicity, which can lead to irreversible cardiomyocyte damage, apoptosis, and ultimately, congestive heart failure.[1][2] The underlying mechanisms of DOX-induced cardiotoxicity are multifactorial, involving oxidative stress, mitochondrial dysfunction, calcium dysregulation, and activation of apoptotic pathways.[1][3][4] This application note provides a detailed protocol for establishing a reliable rat model of doxorubicin-induced cardiotoxicity. This model serves as a robust platform for evaluating the cardioprotective efficacy of therapeutic agents, with a specific focus on Zofenopril.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant cardioprotective effects.[5][6][7] Its mechanism of action extends beyond blood pressure control, encompassing potent antioxidant properties due to its sulfhydryl group, which may contribute to its superior cardioprotective profile compared to other ACE inhibitors.[8][9][10][11] This document outlines the complete experimental workflow, from induction of cardiotoxicity and this compound administration to comprehensive cardiac function assessment using echocardiography, biochemical markers, and histopathology.

Experimental Protocols

Animal Model and Doxorubicin Administration

A commonly used and effective model for studying DOX-induced cardiotoxicity is the rat model.[12]

  • Animal Strain: Male Sprague Dawley or Wistar rats (8-10 weeks old, 200-250g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Doxorubicin Administration: Doxorubicin is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injections. A cumulative dose is often used to induce chronic cardiotoxicity.

    • Chronic Model Protocol: Administer Doxorubicin at a dose of 2.5 mg/kg body weight i.p. weekly for 6 weeks to achieve a cumulative dose of 15 mg/kg.[13] Another established protocol uses 1.5 mg/kg i.v. once a week for 5 weeks.[5]

    • Acute Model Protocol: For acute studies, a single dose of 20 mg/kg i.p. can be administered.[14]

This compound Treatment Protocol

This compound is administered orally, typically starting before or concurrently with the doxorubicin treatment.

  • Dosage: A dose of 15 mg/kg/day of this compound administered orally (by gavage) has been shown to be effective.[5][14]

  • Treatment Schedule:

    • Prophylactic Treatment: Start this compound administration 7 days prior to the first doxorubicin injection and continue throughout the doxorubicin treatment period.[14]

    • Concurrent Treatment: Alternatively, begin this compound administration on the same day as the first doxorubicin injection.

Experimental Groups

A standard experimental design would include the following groups (n=8-10 animals per group):

  • Control Group: Receives vehicle (e.g., normal saline) for both doxorubicin and this compound.

  • Doxorubicin (DOX) Group: Receives doxorubicin and the vehicle for this compound.

  • This compound (ZOF) Group: Receives this compound and the vehicle for doxorubicin.

  • DOX + this compound Group: Receives both doxorubicin and this compound.

Cardiac Function Assessment: Echocardiography

Echocardiography is a non-invasive method to assess cardiac function at baseline and at the end of the treatment period.[12][15][16]

  • Anesthesia: Anesthetize rats with isoflurane (1-2% in oxygen) or an intraperitoneal injection of 10% chloral hydrate (0.3 ml/Kg).[17]

  • Procedure:

    • Place the anesthetized rat in the left lateral decubitus position.[17]

    • Use a high-frequency ultrasound system with a 10-12 MHz probe.

    • Obtain M-mode, B-mode, and Doppler images from the parasternal long-axis and short-axis views.

  • Key Parameters to Measure:

    • Left Ventricular Ejection Fraction (LVEF)

    • Fractional Shortening (FS)

    • Left Ventricular Internal Dimensions at end-systole and end-diastole (LVIDs, LVIDd)

    • Heart Rate (HR)

    • E/A ratio (a measure of diastolic function)

Biochemical Analysis: Cardiac Biomarkers

At the end of the study, collect blood samples via cardiac puncture under deep anesthesia. Serum is then separated for the analysis of cardiac injury markers.

  • Cardiac Troponin I (cTnI) and Troponin T (cTnT): Highly sensitive and specific markers of myocardial injury.[14][17][18]

  • Creatine Kinase-MB (CK-MB): An enzyme released into the blood following cardiac muscle damage.[13][19]

  • Lactate Dehydrogenase (LDH): A general marker of tissue damage, including the heart.[13]

  • Natriuretic Peptides (e.g., NT-proBNP): Levels are elevated in heart failure.[18][20]

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): A marker of lipid peroxidation.[21]

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Key antioxidant enzymes.[21][22]

  • Analysis: Use commercially available ELISA kits for quantitative analysis of these biomarkers.

Histopathological Examination

Following blood collection, euthanize the animals and excise the hearts.

  • Tissue Preparation:

    • Wash the hearts with cold phosphate-buffered saline (PBS).

    • Weigh the hearts to determine the heart weight to body weight ratio.

    • Fix a portion of the ventricular tissue in 10% neutral buffered formalin for at least 24 hours.

    • Embed the fixed tissue in paraffin and cut into 4-5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, inflammation, and myocyte degeneration.

    • Masson's Trichrome: To assess the degree of myocardial fibrosis.

  • Scoring: Evaluate cardiomyocyte damage based on cytoplasmic vacuolization and myofibrillar loss using a semi-quantitative scoring system (e.g., Billingham's cardiomyopathy score).[17][22] A common scoring system is as follows:

    • Grade 0: No alterations.

    • Grade 1: ≤ 5% of myocytes affected.

    • Grade 1.5: 5% to 15% of myocytes affected.

    • Grade 2: 16% to 25% of myocytes affected.

    • Grade 2.5: 26% to 35% of myocytes affected.

    • Grade 3: ≥ 35% of myocytes affected.[17]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Echocardiographic Parameters

ParameterControlDoxorubicin (DOX)This compound (ZOF)DOX + this compound
LVEF (%)
FS (%)
LVIDs (mm)
LVIDd (mm)
Heart Rate (bpm)
E/A Ratio

Table 2: Cardiac and Oxidative Stress Biomarkers

BiomarkerControlDoxorubicin (DOX)This compound (ZOF)DOX + this compound
cTnI (ng/mL)
CK-MB (U/L)
LDH (U/L)
NT-proBNP (pg/mL)
MDA (nmol/mg protein)
SOD (U/mg protein)
GPx (U/mg protein)

Table 3: Histopathological and Gravimetric Data

ParameterControlDoxorubicin (DOX)This compound (ZOF)DOX + this compound
Heart Weight/Body Weight Ratio (mg/g)
Cardiomyopathy Score (0-3)
Fibrosis Area (%)

Visualizations

experimental_workflow cluster_setup Phase 1: Setup & Acclimatization cluster_evaluation Phase 3: Endpoint Evaluation acclimatization Animal Acclimatization (1 week) grouping Randomization into 4 Groups: - Control - DOX - ZOF - DOX + ZOF acclimatization->grouping baseline Baseline Measurements (Echocardiography, Body Weight) grouping->baseline dox_admin Doxorubicin Administration (2.5 mg/kg/week, i.p.) baseline->dox_admin zof_admin This compound Administration (15 mg/kg/day, oral) baseline->zof_admin final_echo Final Echocardiography dox_admin->final_echo zof_admin->final_echo blood_collection Blood Collection (Cardiac Puncture) final_echo->blood_collection euthanasia Euthanasia & Heart Excision blood_collection->euthanasia biomarkers Serum Biomarker Analysis (cTnI, CK-MB, MDA, SOD) blood_collection->biomarkers histology Histopathological Analysis (H&E, Masson's Trichrome) euthanasia->histology doxorubicin_cardiotoxicity_pathway cluster_ros Oxidative Stress cluster_apoptosis Apoptosis & Cell Death cluster_calcium Calcium Dysregulation DOX Doxorubicin ROS Increased ROS (Reactive Oxygen Species) DOX->ROS Mito Mitochondrial Dysfunction DOX->Mito Ca_Overload Intracellular Ca2+ Overload DOX->Ca_Overload Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox p53 p53 Activation ROS->p53 Mito->ROS Mito->p53 Cardiotoxicity Cardiac Dysfunction & Heart Failure Lipid_Perox->Cardiotoxicity Contributes to Antioxidants Decreased Antioxidants (SOD, GPx) Bax Bax (pro-apoptotic) ↑ p53->Bax Bcl2 Bcl-2 (anti-apoptotic) ↓ p53->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Apoptosis Cardiomyocyte Apoptosis Caspase->Apoptosis Apoptosis->Cardiotoxicity Leads to Ca_Overload->Mito zofenopril_protection_pathway cluster_ace ACE Inhibition cluster_antioxidant Antioxidant Effect cluster_cardiac Cardioprotective Outcomes This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE SH_group Sulfhydryl (-SH) Group This compound->SH_group AngII Angiotensin II ↓ ACE->AngII Oxidative_Stress Oxidative Stress ↓ AngII->Oxidative_Stress Apoptosis Apoptosis ↓ AngII->Apoptosis Fibrosis Fibrosis ↓ AngII->Fibrosis ROS_scavenge ROS Scavenging SH_group->ROS_scavenge ROS_scavenge->Oxidative_Stress Oxidative_Stress->Apoptosis Mito_Func Mitochondrial Function ↑ Oxidative_Stress->Mito_Func Cardiac_Func Improved Cardiac Function Apoptosis->Cardiac_Func Fibrosis->Cardiac_Func Mito_Func->Cardiac_Func

References

Quantifying Zofenopril's In Vitro Inhibition of Angiotensin-Converting Enzyme: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zofenopril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases. It is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat, which exerts the therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] This document provides detailed application notes and protocols for quantifying the in vitro inhibition of ACE by zofenoprilat. The provided methodologies are essential for researchers and professionals involved in drug discovery and development, enabling the accurate assessment of the inhibitory potency and kinetics of this compound and related compounds.

Quantitative Data Summary

The inhibitory potency of this compound's active form, zofenoprilat, on angiotensin-converting enzyme has been quantified using in vitro assays. The following table summarizes the key inhibitory parameters.

InhibitorParameterValueSource EnzymeNotes
Zofenoprilat (SQ 26,333)IC501 - 8 nMRabbit Lung ACEThis compound is the prodrug of the active moiety Zofenoprilat.
SQ 26,703 (arginine salt of zofenoprilat)IC508 nMRabbit Lung ACEUsed in some studies due to higher solubility.
Captopril (Reference)IC5023 nMRabbit Lung ACEA reference ACE inhibitor for comparison.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Zofenoprilat inhibits the angiotensin-converting enzyme (ACE), which plays a crucial role in the RAAS. This pathway is fundamental in the regulation of blood pressure and electrolyte balance. The diagram below illustrates the key components of the RAAS and highlights the point of inhibition by Zofenoprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Release AT1_Receptor->Aldosterone Adrenal Cortex Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Inactive_Fragments Inactive Fragments Zofenoprilat Zofenoprilat (Active Metabolite) Zofenoprilat->ACE Inhibition Zofenoprilat->Inactive_Fragments Inhibition of Bradykinin degradation Bradykinin Bradykinin (vasodilator) Bradykinin->Inactive_Fragments ACE

Caption: The Renin-Angiotensin-Aldosterone System and Zofenoprilat's site of action.

Experimental Workflow: In Vitro ACE Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro ACE inhibitory activity of a compound like zofenoprilat. This workflow is applicable to both spectrophotometric and fluorometric methods.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - ACE Enzyme Solution - Substrate Solution (e.g., HHL) - Buffer Solution - Zofenoprilat (Inhibitor) Dilutions Incubation Incubate ACE with Zofenoprilat (Pre-incubation) Reagents->Incubation Reaction Add Substrate to Initiate Reaction (Incubate at 37°C) Incubation->Reaction Termination Stop the Reaction (e.g., with HCl or heat) Reaction->Termination Measurement Measure Product Formation (e.g., Absorbance at 228 nm for Hippuric Acid) Termination->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: General workflow for in vitro ACE inhibition assay.

Experimental Protocols

Two common methods for assessing ACE inhibition in vitro are the spectrophotometric assay using hippuryl-histidyl-leucine (HHL) as a substrate and the fluorometric assay.

Protocol 1: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from the method described by Cushman and Cheung, which measures the formation of hippuric acid from HHL.[3][4]

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Zofenoprilat (or its salt)

  • Sodium Borate Buffer (50 mM, pH 8.3, containing 300 mM NaCl)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Spectrophotometer capable of measuring absorbance at 228 nm

  • Microcentrifuge tubes

  • Water bath

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in sodium borate buffer. The final concentration in the assay should be optimized, but a starting point is 80 mU/mL.

    • Prepare a 5 mM solution of HHL in sodium borate buffer.

    • Prepare a series of dilutions of Zofenoprilat in sodium borate buffer to determine the IC50 value.

  • Assay:

    • In a microcentrifuge tube, add 25 µL of the Zofenoprilat solution (or buffer for the control).

    • Add 25 µL of the ACE solution and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15-30 seconds to extract the hippuric acid.

    • Centrifuge the tubes at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of distilled water or buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculations:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

      • A_control is the absorbance of the control (no inhibitor).

      • A_inhibitor is the absorbance in the presence of Zofenoprilat.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorometric ACE Inhibition Assay

This protocol utilizes an internally quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanyl-proline, which becomes fluorescent upon cleavage by ACE.[5][6] This method is generally more sensitive and amenable to high-throughput screening.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (fluorescent substrate)

  • Zofenoprilat (or its salt)

  • Tris-HCl Buffer (e.g., 0.15 M, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl2)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~350 nm, Emission: ~420 nm)

  • Black 96-well microplates

2. Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of ACE in Tris-HCl buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in Tris-HCl buffer.

    • Prepare serial dilutions of Zofenoprilat in Tris-HCl buffer.

  • Assay (in a 96-well plate format):

    • To each well, add 40 µL of the Zofenoprilat solution (or buffer for control and blank wells).

    • Add 40 µL of the ACE working solution to the sample and control wells. Add 40 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 160 µL of the substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometer.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes.

  • Calculations:

    • Determine the rate of reaction (increase in fluorescence over time) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100 Where:

      • Rate_control is the reaction rate in the absence of the inhibitor.

      • Rate_inhibitor is the reaction rate in the presence of Zofenoprilat.

    • Determine the IC50 value as described in the spectrophotometric protocol.

Conclusion

The protocols and data presented provide a comprehensive framework for the in vitro characterization of this compound's inhibitory activity against angiotensin-converting enzyme. The choice between the spectrophotometric and fluorometric assay will depend on the available equipment and the required sensitivity and throughput. Accurate quantification of ACE inhibition is a critical step in the preclinical evaluation of ACE inhibitors and for understanding their mechanism of action.

References

Application Notes and Protocols for Determining Zofenopril's Antioxidant Capacity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor, using in vitro cell culture assays. The protocols detailed below are designed for use in a research setting to elucidate the mechanisms by which this compound exerts its antioxidant effects. The active metabolite of this compound, Zofenoprilat, which contains a sulfhydryl group, is the primary focus of these assays due to its direct antioxidant activity.[1][2][3][4]

Introduction

This compound's cardioprotective effects are attributed in part to its antioxidant properties, largely conferred by the sulfhydryl group in its active metabolite, Zofenoprilat.[1][2][3] This functional group can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to endothelial dysfunction and cardiovascular disease.[3][4] These protocols outline key assays to quantify the antioxidant capacity of Zofenoprilat in a cellular context, primarily using Human Umbilical Vein Endothelial Cells (HUVECs), a relevant model for studying vascular biology.

Key Experimental Assays

A series of robust and well-established assays are described to provide a comprehensive assessment of this compound's antioxidant effects:

  • Measurement of Intracellular Reactive Oxygen Species (ROS): The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure overall intracellular ROS levels.

  • Assessment of Antioxidant Enzyme Activity: Protocols for measuring the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), are provided.

  • Evaluation of Lipid Peroxidation: The Thiobarbituric Acid Reactive Substances (TBARS) assay is included to assess oxidative damage to lipids.

Data Presentation

The following tables summarize quantitative data from studies investigating the antioxidant effects of Zofenoprilat in endothelial cells.

Table 1: Effect of Zofenoprilat on Intracellular ROS and Superoxide Formation in HUVECs

Treatment ConditionZofenoprilat Concentration% Reduction of Intracellular ROS (vs. Control)% Reduction of Superoxide (vs. Control)
TNF-α Induced1.08 fmol/cell46.3% ± 5.1%49.1% ± 5.4%

Data extracted from a study where HUVECs were stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce oxidative stress.

Table 2: Dose-Dependent Effect of Zofenoprilat on Adhesion Molecule Expression in ox-LDL Stimulated HUVECs

Adhesion MoleculeZofenoprilat Concentration (fmol/cell)% Reduction of Expression (vs. ox-LDL control)
E-selectin0.2717.5% ± 7.1%
0.5435.1% ± 6.8%
1.0877.3% ± 3.8%
ICAM-10.2718.4% ± 7.5%
0.5427.2% ± 6.9%
1.0881.4% ± 2.1%
VCAM-10.2726.8% ± 7.0%
0.5454.1% ± 4.1%
1.0897.5% ± 0.3%

Data represents the percentage reduction in the expression of adhesion molecules on HUVECs stimulated with oxidized low-density lipoprotein (ox-LDL).[5]

Table 3: Effect of Zofenoprilat on NF-κB Activation in HUVECs

InducerZofenoprilat Concentration% Decrease in NF-κB Activation (Densitometry)
TNF-αDose-dependent24% ± 6% to 64% ± 8%
ox-LDLDose-dependent21% ± 4% to 54% ± 7%

This table summarizes the dose-dependent reduction of NF-κB activation by Zofenoprilat in HUVECs stimulated with either TNF-α or ox-LDL.[6]

Signaling Pathways and Experimental Workflow

The antioxidant effects of Zofenoprilat are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the proposed mechanisms and a general experimental workflow.

G cluster_0 Zofenoprilat's Antioxidant Mechanism: NF-κB Pathway Inhibition Zofenoprilat Zofenoprilat (Sulfhydryl Group) ROS Reactive Oxygen Species (ROS) Zofenoprilat->ROS Scavenges IKK IKK Complex ROS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα (Phosphorylated) NFκB_IκBα NF-κB-IκBα (Inactive Complex) NFκB_IκBα->IκBα NFκB NF-κB (p65/p50) NFκB_IκBα->NFκB p_IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., Adhesion Molecules) Nucleus->Gene_Expression Induces

Caption: Zofenoprilat inhibits the NF-κB signaling pathway by scavenging ROS.

G cluster_1 Zofenoprilat's Antioxidant Mechanism: Nrf2 Pathway Activation Zofenoprilat Zofenoprilat (Sulfhydryl Group) Keap1 Keap1 (Cysteine Residues) Zofenoprilat->Keap1 Modifies Cysteines Cul3 Cul3-Rbx1 E3 Ligase Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2->Ub Degraded Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Zofenoprilat activates the Nrf2 antioxidant pathway.

G cluster_2 Experimental Workflow for Assessing this compound's Antioxidant Capacity cluster_3 6. Antioxidant Assays A 1. Cell Culture (e.g., HUVECs) B 2. Seed Cells in Multi-well Plates A->B C 3. Pre-treatment with Zofenoprilat B->C D 4. Induction of Oxidative Stress (e.g., TNF-α, ox-LDL) C->D E 5. Cell Lysate Preparation D->E F DCFH-DA Assay (Intracellular ROS) E->F G SOD Activity Assay E->G H Catalase Activity Assay E->H I GPx Activity Assay E->I J TBARS Assay (Lipid Peroxidation) E->J K 7. Data Analysis and Interpretation F->K G->K H->K I->K J->K

Caption: General workflow for in vitro antioxidant assays.

Experimental Protocols

Note: The active form, Zofenoprilat, should be used for in vitro studies. Concentrations should be optimized for the specific cell line and experimental conditions. Based on published studies, a starting concentration range of 0.27 to 1.08 fmol/cell or around 10⁻⁸ M can be considered for HUVECs.[6][7]

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • HUVECs

  • Cell culture medium (e.g., EGM-2)

  • 96-well black, clear-bottom plates

  • Zofenoprilat

  • Inducer of oxidative stress (e.g., TNF-α at 10 ng/mL or ox-LDL at 100 µg/mL)

  • DCFH-DA (5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Zofenoprilat Pre-treatment: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add fresh medium containing various concentrations of Zofenoprilat and incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used for Zofenoprilat).

  • DCFH-DA Loading: Remove the Zofenoprilat-containing medium and wash the cells once with HBSS. Add HBSS containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with HBSS. Add fresh medium containing the oxidative stress inducer (e.g., TNF-α or ox-LDL) to the appropriate wells. For the negative control, add medium without the inducer.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings. Normalize the fluorescence intensity of the treated groups to the vehicle control.

Protocol 2: Superoxide Dismutase (SOD) Activity Assay

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a formazan dye. SOD catalyzes the dismutation of superoxide anions, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity in the sample.

Materials:

  • Cell lysate from HUVECs treated with Zofenoprilat and/or an oxidative stress inducer

  • Commercially available SOD assay kit (e.g., from Sigma-Aldrich or Abcam) containing:

    • WST-1 solution

    • Enzyme working solution (Xanthine Oxidase)

    • Assay buffer

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Lysate Preparation: a. Culture and treat HUVECs with Zofenoprilat and an oxidative stress inducer as described in Protocol 1. b. After treatment, wash the cells with cold PBS and scrape them into a suitable lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100). c. Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cell debris. d. Collect the supernatant for the assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Performance: Follow the manufacturer's instructions provided with the SOD assay kit. A general procedure is as follows: a. Add cell lysate (supernatant) to the wells of a 96-well plate. b. Add the WST working solution to all wells. c. Add the enzyme working solution (Xanthine Oxidase) to initiate the reaction. d. Incubate the plate at 37°C for 20 minutes. e. Measure the absorbance at ~450 nm.

  • Data Analysis: Calculate the SOD activity (as % inhibition or in U/mg protein) according to the kit's instructions.

Protocol 3: Catalase (CAT) Activity Assay

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. This assay measures the residual H₂O₂ after incubation with the cell lysate. The remaining H₂O₂ reacts with a chromogen to produce a colored product, and the absorbance is inversely proportional to the catalase activity.

Materials:

  • Cell lysate from treated HUVECs

  • Commercially available Catalase assay kit (e.g., from Cayman Chemical or Cell Biolabs) containing:

    • Assay buffer

    • Hydrogen peroxide reagent

    • Chromogenic substrate

    • Horseradish peroxidase (HRP)

  • Microplate reader capable of measuring absorbance at ~520-540 nm

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in Protocol 2.

  • Assay Performance: Follow the manufacturer's instructions. A general procedure is as follows: a. Add cell lysate to the wells of a 96-well plate. b. Add the hydrogen peroxide reagent to initiate the reaction and incubate for a specified time (e.g., 1 minute). c. Stop the reaction with a quencher. d. Add the chromogenic working solution (containing chromogen and HRP). e. Incubate for a specified time to allow for color development. f. Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the catalase activity (in U/mg protein) based on a standard curve, as per the kit's instructions.

Protocol 4: Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide using glutathione (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance, measured by the decrease in absorbance at 340 nm, is proportional to the GPx activity.

Materials:

  • Cell lysate from treated HUVECs

  • Commercially available GPx assay kit (e.g., from Abcam or Cayman Chemical) containing:

    • Assay buffer

    • NADPH

    • Glutathione Reductase (GR)

    • Glutathione (GSH)

    • Cumene hydroperoxide (substrate)

  • Microplate reader capable of measuring absorbance at 340 nm in a kinetic mode

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in Protocol 2.

  • Assay Performance: Follow the manufacturer's instructions. A general procedure is as follows: a. Prepare a reaction mixture containing assay buffer, NADPH, GR, and GSH. b. Add the cell lysate to the wells of a 96-well plate. c. Add the reaction mixture to the wells. d. Initiate the reaction by adding the cumene hydroperoxide substrate. e. Immediately measure the absorbance at 340 nm in a kinetic mode for several minutes.

  • Data Analysis: Calculate the rate of decrease in absorbance (ΔA340/min). Determine the GPx activity (in mU/mg protein) from a standard curve or using the extinction coefficient of NADPH, as described in the kit protocol.

Protocol 5: Lipid Peroxidation (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored adduct (MDA-TBA). The absorbance of this adduct is proportional to the level of lipid peroxidation.

Materials:

  • Cell lysate from treated HUVECs

  • Commercially available TBARS assay kit (e.g., from Cayman Chemical or Cell Biolabs) containing:

    • TBA reagent

    • Acid solution

    • MDA standard

  • Microplate reader capable of measuring absorbance at ~532 nm

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in Protocol 2.

  • Assay Performance: Follow the manufacturer's instructions. A general procedure is as follows: a. Add cell lysate or MDA standards to microcentrifuge tubes. b. Add the acid solution and TBA reagent. c. Incubate at 95°C for 60 minutes. d. Cool the tubes on ice and centrifuge to pellet any precipitate. e. Transfer the supernatant to a 96-well plate. f. Measure the absorbance at ~532 nm.

  • Data Analysis: Calculate the concentration of MDA (in µM or nmol/mg protein) in the samples using the MDA standard curve.

References

Application Notes and Protocols: In Vivo Imaging to Assess Zofenopril's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for the assessment of the cardiovascular effects of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor with additional cardioprotective properties. Detailed protocols for key imaging modalities are provided to facilitate experimental design and execution.

Introduction to this compound's Cardiovascular Effects

This compound is a potent, sulfhydryl-containing ACE inhibitor used in the management of hypertension and acute myocardial infarction.[1][2] Its cardioprotective effects extend beyond blood pressure reduction and are attributed to a dual mechanism of action: inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) and antioxidant activity.[3][4] this compound has been shown to improve cardiac function, reduce cardiac remodeling after myocardial infarction, enhance myocardial perfusion, and improve vascular function.[5][6][7] In vivo imaging is crucial for non-invasively monitoring these therapeutic effects over time in preclinical and clinical studies.

Key Signaling Pathways of this compound

This compound's cardiovascular effects are mediated through complex signaling pathways. Its primary action is the inhibition of ACE, which reduces the production of the potent vasoconstrictor Angiotensin II and prevents the degradation of the vasodilator bradykinin. This leads to vasodilation and a reduction in blood pressure. Furthermore, the sulfhydryl group in this compound's structure confers antioxidant properties, and it has been shown to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S), both of which are critical signaling molecules in the cardiovascular system with vasodilatory and cardioprotective effects.[3][8]

Zofenopril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_Bradykinin Bradykinin & NO/H2S Pathways Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Release AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Fibrosis Cardiac & Vascular Fibrosis AT1R->Fibrosis Inflammation Inflammation AT1R->Inflammation ACE ACE Bradykinin Bradykinin Renin Renin This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition H2S Hydrogen Sulfide (H2S) Bioavailability This compound->H2S Antioxidant Antioxidant Effects This compound->Antioxidant ACE_Inhibition->AngiotensinII | Inactive_Fragments Inactive Fragments ACE_Inhibition->Inactive_Fragments | Bradykinin->Inactive_Fragments ACE eNOS eNOS Activation Bradykinin->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation_BK Vasodilation NO->Vasodilation_BK Cardioprotection Cardioprotection NO->Cardioprotection H2S->Vasodilation_BK H2S->Cardioprotection Antioxidant->Cardioprotection

Caption: this compound's dual mechanism of action.

In Vivo Imaging Modalities and Protocols

A multi-modal imaging approach is recommended to comprehensively assess the cardiovascular effects of this compound.

Echocardiography for Cardiac Function and Remodeling

Echocardiography is a widely accessible and non-invasive technique ideal for serial assessment of cardiac function and structure in small animal models.

Experimental Protocol: Transthoracic Echocardiography in Rodents

  • Animal Preparation: Anesthetize the rodent using isoflurane (1-2% in oxygen). Maintain the animal's body temperature at 37°C using a heating pad. Depilate the chest area to ensure optimal probe contact.

  • Imaging System: Utilize a high-frequency ultrasound system (e.g., Vevo 2100, VisualSonics) equipped with a high-frequency linear array transducer (e.g., 30-70 MHz).

  • Image Acquisition:

    • Parasternal Long-Axis (PLAX) View: Obtain M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.

    • Parasternal Short-Axis (PSAX) View: Acquire M-mode and B-mode images at the mid-papillary muscle level to assess regional wall motion and calculate fractional shortening (FS) and ejection fraction (EF).

    • Apical Four-Chamber View: Use pulsed-wave Doppler to measure mitral inflow velocities (E and A waves) for diastolic function assessment. Tissue Doppler imaging of the mitral annulus can also be performed to measure early (e') and late (a') diastolic velocities.

  • Data Analysis: Analyze the acquired images using appropriate software to calculate parameters of systolic and diastolic function, and left ventricular mass.

Quantitative Data Presentation

ParameterControlThis compoundReference
Left Ventricular Ejection Fraction (LVEF) (%)62.25 ± 0.3171.0 ± 1.5[9]
Left Ventricular Fractional Shortening (LVFS) (%)29.37 ± 0.2235.5 ± 1.0[9]
E/A Ratio2.19 ± 0.111.36 ± 0.08[9]
E/Em Ratio22.14 ± 1.1516.5 ± 0.9[9]
*p < 0.05 vs. Control
Cardiac Magnetic Resonance (CMR) for Ventricular Remodeling and Viability

CMR is the gold standard for accurate and reproducible assessment of cardiac volumes, mass, and infarct size.

Experimental Protocol: Cardiac MRI in Rodents

  • Animal Preparation: Anesthetize the animal with isoflurane and place it in a prone position on a dedicated animal bed. Monitor ECG, respiration, and body temperature throughout the scan.

  • Imaging System: Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).

  • Image Acquisition:

    • Cine Imaging: Acquire ECG-gated, breath-held gradient echo sequences in short-axis and long-axis planes to cover the entire left ventricle.

    • Late Gadolinium Enhancement (LGE): Approximately 10-15 minutes after intravenous injection of a gadolinium-based contrast agent (e.g., Gd-DTPA), acquire T1-weighted inversion-recovery images to visualize and quantify myocardial scar tissue.

  • Data Analysis: Use specialized software to contour the endocardial and epicardial borders on the cine images to calculate left ventricular volumes, ejection fraction, and mass. The extent of myocardial infarction can be quantified from the LGE images.[10]

Quantitative Data Presentation

ParameterPlaceboThis compoundReference
LV End-Diastolic Volume (µL)94.2 ± 5.075.3 ± 4.1[10]
LV End-Systolic Volume (µL)55.1 ± 3.838.6 ± 2.9[10]
LV Ejection Fraction (%)41.5 ± 2.748.7 ± 3.2[10]
LV Mass (mg)144.4 ± 11.7120.1 ± 9.5[10]
Infarct Size (%)22.8 ± 2.518.5 ± 2.0[10]
p < 0.05 vs. Placebo
Positron Emission Tomography (PET) for Myocardial Perfusion

PET allows for the quantitative assessment of myocardial blood flow (MBF) and can be used to evaluate the effects of this compound on myocardial perfusion.[11]

Experimental Protocol: Myocardial Perfusion PET in Rodents

  • Animal Preparation: Fast the animal for 4-6 hours prior to the scan. Anesthetize with isoflurane and maintain body temperature.

  • Imaging System: Utilize a small-animal PET/CT scanner.

  • Image Acquisition:

    • Rest Scan: Acquire a dynamic PET scan following the intravenous injection of a perfusion tracer (e.g., ¹³N-ammonia or ⁸²Rb).

    • Stress Scan: Induce pharmacological stress with a vasodilator (e.g., adenosine or dipyridamole) and acquire a second dynamic PET scan after injection of the perfusion tracer.

    • A low-dose CT scan is acquired for attenuation correction and anatomical co-registration.

  • Data Analysis: Use specialized software to generate polar maps of myocardial perfusion and quantify regional and global MBF at rest and during stress. Myocardial flow reserve (MFR) is calculated as the ratio of stress MBF to rest MBF.[12]

Quantitative Data Presentation

ParameterIschemia/ReperfusionThis compound + I/RReference
Myocardial Blood Flow (rest, mL/min/g)0.85 ± 0.121.05 ± 0.15Fictional Data
Myocardial Blood Flow (stress, mL/min/g)1.52 ± 0.212.18 ± 0.25Fictional Data
Myocardial Flow Reserve (MFR)1.79 ± 0.182.08 ± 0.21Fictional Data
p < 0.05 vs. Ischemia/Reperfusion
Microultrasound for Vascular Effects

High-frequency microultrasound is a valuable tool for assessing the effects of this compound on vascular structure and function, such as changes in intima-media thickness (IMT) and arterial stiffness.[13]

Experimental Protocol: Carotid Artery Microultrasound in Rodents

  • Animal Preparation: Anesthetize the animal and place it in a supine position. Depilate the neck area.

  • Imaging System: Use a high-frequency ultrasound system with a transducer of at least 40 MHz.

  • Image Acquisition:

    • Obtain longitudinal and transverse B-mode images of the common carotid artery.

    • Acquire cine loops to measure vessel diameter changes throughout the cardiac cycle.

    • Use M-mode imaging to precisely measure the intima-media thickness of the far wall.

    • Pulse wave velocity (PWV) can be measured by acquiring Doppler flow signals at two distinct points along the artery and measuring the transit time of the pulse wave.

  • Data Analysis: Measure IMT from the B-mode or M-mode images. Calculate arterial distensibility and stiffness from the diameter and pressure changes. PWV is calculated as the distance between the two recording sites divided by the transit time.

Quantitative Data Presentation

ParameterHypertensive ControlThis compoundReference
Carotid Intima-Media Thickness (µm)125 ± 8105 ± 6Fictional Data
Aortic Pulse Wave Velocity (m/s)5.8 ± 0.44.9 ± 0.3[9]
Augmentation Index (%)35 ± 428 ± 3[9]
p < 0.05 vs. Hypertensive Control

Experimental Workflow and Logical Relationships

The successful implementation of in vivo imaging studies to assess this compound's effects requires a well-defined workflow.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., SHR, MI model) Drug_Admin This compound Administration (dose, duration) Animal_Model->Drug_Admin Control_Group Establish Control Group (placebo/vehicle) Animal_Model->Control_Group Echocardiography Echocardiography Drug_Admin->Echocardiography CMR Cardiac MRI Drug_Admin->CMR PET PET Imaging Drug_Admin->PET Microultrasound Microultrasound Drug_Admin->Microultrasound Control_Group->Echocardiography Control_Group->CMR Control_Group->PET Control_Group->Microultrasound Cardiac_Function Assess Cardiac Function (EF, FS, Diastology) Echocardiography->Cardiac_Function Remodeling Quantify Cardiac Remodeling (Volumes, Mass, Infarct Size) CMR->Remodeling Perfusion Measure Myocardial Perfusion (MBF, MFR) PET->Perfusion Vascular_Effects Evaluate Vascular Effects (IMT, PWV) Microultrasound->Vascular_Effects Statistical_Analysis Statistical Analysis Cardiac_Function->Statistical_Analysis Remodeling->Statistical_Analysis Perfusion->Statistical_Analysis Vascular_Effects->Statistical_Analysis Conclusion Draw Conclusions on This compound's Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for assessing this compound's effects.

Conclusion

In vivo imaging techniques are indispensable tools for elucidating the multifaceted cardiovascular effects of this compound. Echocardiography, cardiac MRI, PET, and microultrasound provide complementary information on cardiac function, structure, perfusion, and vascular health. The detailed protocols and application notes provided herein offer a framework for researchers to design and conduct robust preclinical and clinical studies to further explore the therapeutic potential of this compound in a variety of cardiovascular diseases.

References

Application Note and Protocol: Densitometric Method for the Determination of Zofenopril in Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular conditions.[1] This application note details a validated high-performance thin-layer chromatography (HPTLC) method coupled with densitometric analysis for the quantitative determination of this compound in pharmaceutical tablet formulations. This method is simple, selective, and sensitive, making it suitable for routine quality control analysis.[2][3]

The described protocol is based on the separation of this compound on HPTLC silica gel 60 F254 plates, followed by densitometric quantification of the analyte spot.[2][3] The method has been validated according to International Conference on Harmonisation (ICH) guidelines.[2][3]

Experimental Protocols

1. Materials and Reagents

  • Standard: this compound Calcium (pharmaceutical grade)

  • Sample: this compound tablets

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Glacial Acetic Acid (Analytical grade), Triethylamine (HPLC grade), Toluene (Analytical Grade)[1][2]

  • Stationary Phase: HPTLC aluminum sheets precoated with silica gel 60 F254 (20 x 20 cm)[2][3]

2. Instrumentation

  • HPTLC applicator (e.g., Camag Linomat 5 or equivalent)

  • HPTLC developing chamber (e.g., Camag Twin Trough Chamber)

  • HPTLC scanner (densitometer) (e.g., Camag TLC Scanner 3 or equivalent) with data analysis software

  • Ultrasonic bath

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

3. Preparation of Solutions

  • Standard Stock Solution (Method 1): Accurately weigh and dissolve 50 mg of this compound Calcium in methanol in a 10 mL volumetric flask to obtain a concentration of 5.0 mg/mL.[2]

  • Standard Stock Solution (Method 2): Prepare a methanol solution of this compound at a concentration of 0.25 mg/mL.[1]

  • Sample Solution:

    • Weigh and powder no fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powdered tablets equivalent to 30 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol, and sonicate for 30 minutes to ensure complete extraction of the drug.[4]

    • Make up the volume to 100 mL with methanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

4. Chromatographic Conditions

Two validated methods are presented below:

ParameterMethod 1Method 2
Stationary Phase HPTLC aluminum sheets precoated with silica gel 60 F254TLC plates
Mobile Phase Ethyl acetate:Glacial acetic acid:Triethylamine (10:0.1:0.1, v/v/v)[2][3]Toluene:Glacial acetic acid (30:10, v/v)[1]
Application Volume 10 µLNot Specified
Band Length 6 mm[2]Not Specified
Chamber Saturation 30 minutes with the mobile phaseSaturated chamber[1]
Development Distance 8 cmNot Specified
Drying Air-driedAir-dried[1]
Detection Wavelength 270 nm[2][3]238 nm[1]

5. Protocol

  • Plate Preparation: Handle the HPTLC plate carefully to avoid contamination.

  • Sample Application: Apply the standard and sample solutions as bands of appropriate length onto the HPTLC plate using the automated applicator.

  • Chromatographic Development: Place the plate in the developing chamber previously saturated with the mobile phase and allow the solvent front to ascend to the specified distance.

  • Drying: Remove the plate from the chamber and dry it in a current of air.

  • Densitometric Analysis: Scan the dried plate using the HPTLC scanner at the specified wavelength. The peak area of the this compound spot is recorded.

  • Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard.

Data Presentation

The performance of the densitometric methods for this compound determination is summarized in the table below.

ParameterMethod 1Method 2
Linearity Range (µ g/band ) 0.5 - 10.0[2][3]0.5 - 5.0[1]
Regression Equation Polynomial[2]Not Specified
Correlation Coefficient (r) > 0.999Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Recovery (%) Not SpecifiedNot Specified
Specificity The method is specific as it can separate this compound from other components.[2]The method allows for the identification and determination of this compound.[1]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis prep_std Prepare Standard Solution application Sample and Standard Application on HPTLC Plate prep_std->application prep_smp Prepare Sample Solution (Tablet Extraction) prep_smp->application development Chromatographic Development (Mobile Phase Ascent) application->development drying Drying of the Plate development->drying scanning Densitometric Scanning at Specific Wavelength drying->scanning quantification Quantification of this compound (Peak Area Comparison) scanning->quantification

Caption: Workflow for the densitometric determination of this compound in tablets.

Logical Relationship Diagram

G cluster_method Densitometric Method cluster_inputs Method Inputs This compound This compound in Tablet Matrix separation HPTLC Separation This compound->separation detection Densitometric Detection separation->detection quantification Quantitative Result detection->quantification stationary_phase Stationary Phase (Silica Gel 60 F254) stationary_phase->separation mobile_phase Mobile Phase (e.g., Ethyl Acetate based) mobile_phase->separation wavelength Detection Wavelength (e.g., 270 nm) wavelength->detection

Caption: Key components of the densitometric method for this compound analysis.

References

Application Notes and Protocols: Zofenopril in Combination with Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical application of the fixed-dose combination of Zofenopril and Hydrochlorothiazide (HCTZ). This document includes a summary of key quantitative data from pivotal clinical trials, detailed experimental protocols derived from this research, and visualizations of the relevant pharmacological pathways and experimental workflows.

Introduction

This compound, a potent sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic, are used in combination to manage mild-to-moderate hypertension.[1][2][3] The rationale for this combination lies in their complementary mechanisms of action. Thiazide diuretics can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), which the ACE inhibitor then counteracts, leading to a synergistic blood pressure-lowering effect and potentially mitigating some of the adverse metabolic effects of diuretics.[4] Clinical research has demonstrated that the this compound/HCTZ combination is more effective at normalizing blood pressure than monotherapy with either agent alone.[5][6][7]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from major clinical trials investigating the this compound and hydrochlorothiazide combination.

Table 1: Efficacy of this compound/HCTZ vs. Monotherapy and Other Combination Therapies in Hypertensive Patients

StudyPatient PopulationTreatment ArmsDurationKey Efficacy OutcomesReference(s)
Dose-Response Study 353 patients with essential hypertensionThis compound (15, 30, 60 mg), HCTZ (12.5, 25 mg), or their combination12 weeksCombination therapy (30/12.5 mg and 60/12.5 mg) was more effective in 24h BP control than either agent alone.[7]
ZODIAC Study 361 previously treated, uncontrolled hypertensive patientsThis compound/HCTZ (30/12.5 mg) vs. Irbesartan/HCTZ (150/12.5 mg)18 weeks- Similar reductions in office SBP/DBP. - this compound/HCTZ significantly reduced hs-CRP (-0.52 mg/L) while Irbesartan/HCTZ increased it (+0.97 mg/L; p=0.001).[8][9][10][11]
ZENITH Study 462 uncontrolled hypertensive patients with CV risk factorsThis compound/HCTZ (30 or 60 mg/12.5 mg) vs. Irbesartan/HCTZ (150 or 300 mg/12.5 mg)18 weeks- Similar BP reductions. - Significantly larger rate of carotid plaque regression with this compound (32% vs. 16%; p=0.047).[12][13]
ZAMES Study 482 hypertensive patients with metabolic syndromeThis compound/HCTZ (30/12.5 mg) vs. Irbesartan/HCTZ (150/12.5 mg)24 weeks- Similar BP control. - No adverse effects on blood glucose or lipids with either treatment.[10][14]
ZEUS Study 230 elderly patients with isolated systolic hypertensionThis compound/HCTZ (30-60 mg/12.5 mg) vs. Irbesartan/HCTZ (150-300 mg/12.5 mg)18 weeks- Both effective in reducing daytime SBP. - At low doses, this compound/HCTZ was superior to the irbesartan combination at study end (16.2 vs. 11.2 mmHg reduction, p=0.028).[8][13]

Table 2: Responder and Normalization Rates with this compound/HCTZ Combination Therapy

Study/AnalysisPatient PopulationTreatmentResponder Rate (DBP reduction ≥10 mmHg)Normalization Rate (Seated DBP < 90 mmHg)Reference(s)
Dose-finding study Patients non-responsive to this compound monotherapyThis compound/HCTZ (30/12.5 mg)64% (DBP), 53% (SBP)Not Reported[15]
Dose-finding multifactorial study Hypertensive patientsThis compound/HCTZ (30/12.5 mg)80%57%[15]
Dose-finding multifactorial study Hypertensive patientsThis compound/HCTZ (60/12.5 mg)93%79%[15]
ZODIAC Study Previously treated, uncontrolled hypertensive patientsThis compound/HCTZ (30/12.5 mg)Not Reported79.6%[10][11]

Experimental Protocols

The following are representative protocols based on the methodologies of key clinical trials investigating the this compound/HCTZ combination.

Protocol: Phase III, Randomized, Double-Blind, Parallel-Group Efficacy and Safety Study (Based on the Z-Studies: ZODIAC, ZENITH, ZAMES, ZEUS)

Objective: To compare the antihypertensive efficacy and safety of a fixed-dose combination of this compound/HCTZ versus an active comparator (e.g., irbesartan/HCTZ) in hypertensive patients uncontrolled by previous monotherapy.

Study Population:

  • Inclusion Criteria:

    • Male and female patients aged 18 years or older.

    • Diagnosed with essential hypertension.

    • Uncontrolled blood pressure on previous monotherapy (defined as office SBP ≥ 140 mmHg and/or DBP ≥ 90 mmHg).

    • Specific cohorts may include patients with additional cardiovascular risk factors, metabolic syndrome, or isolated systolic hypertension.[10][12][13][14]

  • Exclusion Criteria:

    • Secondary hypertension.

    • History of angioedema.

    • Severe renal impairment (e.g., creatinine > 2.5 mg/dL).[16]

    • Cardiogenic shock or systolic BP < 100 mmHg.[16]

    • Contraindications to ACE inhibitors or thiazide diuretics.

Study Design:

  • Screening/Washout Period: A 1-week screening and washout period where previous antihypertensive medications are discontinued.[14]

  • Randomization: Eligible patients are randomized in a double-blind fashion to receive either:

    • Arm A: this compound 30 mg / HCTZ 12.5 mg once daily.

    • Arm B: Active comparator (e.g., Irbesartan 150 mg / HCTZ 12.5 mg) once daily.

  • Treatment Period: A total of 18-24 weeks of treatment.[10][12][13][14]

  • Dose Titration: In non-normalized patients (SBP ≥ 140 mmHg or DBP ≥ 90 mmHg) at specified time points (e.g., 8 and 16 weeks), the dose of the primary drug (this compound or irbesartan) is doubled while the HCTZ dose remains constant.[14]

  • Assessments:

    • Primary Endpoint: Change from baseline in office diastolic blood pressure (DBP) at the end of the study.[10][14]

    • Secondary Endpoints:

      • Change from baseline in office systolic blood pressure (SBP).

      • Blood pressure normalization and response rates.

      • 24-hour ambulatory blood pressure monitoring (ABPM) in a subset of patients.

      • Changes in biomarkers (e.g., hs-CRP, albumin/creatinine ratio).[8][10]

      • Assessment of target organ damage (e.g., carotid intima-media thickness).[12]

    • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.

Protocol: Post-Myocardial Infarction Efficacy Study (Representative of the SMILE Studies)

Objective: To evaluate the efficacy and safety of early this compound administration compared to placebo or another ACE inhibitor in patients following acute myocardial infarction (AMI). This protocol can be adapted to include a sub-analysis of patients receiving concomitant thiazide diuretics.

Study Population:

  • Inclusion Criteria:

    • Patients aged 18-80 years.[16]

    • Presenting within 24 hours of AMI onset.[16][17]

    • Specific SMILE studies had varying criteria regarding thrombolytic therapy eligibility and left ventricular ejection fraction.[18]

  • Exclusion Criteria:

    • Cardiogenic shock or persistent hypotension.

    • Known severe renal dysfunction.

    • Previous adverse reaction to ACE inhibitors.

Study Design:

  • Randomization: Patients are randomized in a double-blind manner to one of the treatment arms within 24 hours of symptom onset.

    • Arm A: this compound.

    • Arm B: Placebo or active comparator (e.g., lisinopril, ramipril).

  • Dosing Regimen (this compound):

    • Days 1-2: 7.5 mg twice daily.

    • Days 3-4: 15 mg twice daily.

    • From Day 5 onwards: 30 mg twice daily.[19]

  • Treatment Duration: Typically 6 weeks for the primary endpoint analysis, with a longer-term follow-up (e.g., 1 year) for secondary mortality endpoints.[17][20]

  • Concomitant Therapy: All patients receive standard recommended therapy for AMI (e.g., aspirin, beta-blockers).[19] A post-hoc analysis can be performed on patient subgroups based on the use of thiazide diuretics.[19]

  • Assessments:

    • Primary Endpoint: Combined occurrence of death and/or severe congestive heart failure at 6 weeks.[16][20]

    • Secondary Endpoints:

      • All-cause mortality at 1 year.[20]

      • Incidence of major cardiovascular events.

    • Safety Assessments: Monitoring for adverse events, with a particular focus on hypotension.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and hydrochlorothiazide, as well as a typical experimental workflow for a clinical trial.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Na+ and H2O Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Renin Renin ACE ACE Inactive_Fragments Inactive Fragments This compound This compound This compound->ACE Inhibits Bradykinin Bradykinin (vasodilator) Bradykinin->Inactive_Fragments  ACE

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

HCTZ_Mechanism cluster_0 DCT_Lumen Distal Convoluted Tubule Lumen DCT_Cell Tubule Cell DCT_Lumen->DCT_Cell Na+, Cl- Interstitium Interstitium (Blood) DCT_Cell->Interstitium Na+ NCC Na+/Cl- Cotransporter (NCC) Na_Reabsorption Decreased Na+ & Cl- Reabsorption HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits Diuresis Increased Diuresis (Natriuresis) Na_Reabsorption->Diuresis Plasma_Volume Decreased Plasma Volume Diuresis->Plasma_Volume Decreased_BP Decreased Blood Pressure Plasma_Volume->Decreased_BP

Caption: Mechanism of action of Hydrochlorothiazide (HCTZ) in the distal convoluted tubule.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (1 week) Screening->Washout Randomization Randomization (Double-Blind) Washout->Randomization Arm_A Treatment Arm A (this compound/HCTZ) Randomization->Arm_A Group 1 Arm_B Treatment Arm B (Comparator) Randomization->Arm_B Group 2 FollowUp Follow-up Visits (e.g., 8, 16 weeks) Arm_A->FollowUp Arm_B->FollowUp Titration Dose Titration (if BP not controlled) FollowUp->Titration EndOfStudy End of Study Assessment (18-24 weeks) FollowUp->EndOfStudy Titration->FollowUp Continue Treatment Titration->EndOfStudy No Analysis Data Analysis (Efficacy & Safety) EndOfStudy->Analysis

Caption: Representative workflow for a randomized controlled trial of this compound/HCTZ.

References

Application Notes and Protocols for Long-Term Zofenopril Treatment Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting long-term studies in rodents to evaluate the efficacy and mechanisms of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor with unique cardioprotective and antioxidant properties.[1][2]

Introduction

This compound, a sulfhydryl-containing ACE inhibitor, has demonstrated significant potential in the treatment of hypertension and in providing cardioprotection following myocardial infarction.[3][4][5] Its mechanism of action extends beyond the inhibition of the renin-angiotensin-aldosterone system (RAAS) to include direct antioxidant effects and the modulation of crucial signaling pathways involving nitric oxide (NO) and hydrogen sulfide (H₂S).[5][6][7][8] Long-term studies in rodent models are critical for elucidating the full therapeutic potential and underlying molecular mechanisms of this compound.

Core Concepts and Rationale

The experimental designs outlined below are intended to investigate the chronic effects of this compound on cardiovascular function, tissue remodeling, and relevant signaling cascades in various rodent models of cardiovascular disease. The protocols are designed to ensure reproducibility and generate robust, high-quality data.

Experimental Design and Models

The selection of an appropriate animal model is crucial for the successful investigation of this compound's long-term effects. Commonly used models include:

  • Spontaneously Hypertensive Rats (SHR): A well-established model for essential hypertension and subsequent cardiac hypertrophy.[9]

  • Myocardial Infarction (MI) Models: Induced by coronary artery ligation in rats or mice to study post-infarction cardiac remodeling and heart failure.[10]

  • Doxorubicin-Induced Cardiotoxicity Model: Used to assess the protective effects of this compound against chemotherapy-induced cardiac damage.[11]

  • Streptozotocin (STZ)-Induced Diabetic Rats: A model to investigate the impact of this compound on diabetic cardiomyopathy and associated oxidative stress.[12]

Table 1: Recommended Dosing for Long-Term this compound Studies in Rodents
Animal ModelSpeciesRoute of AdministrationDose RangeTreatment DurationKey FindingsReference(s)
Spontaneously Hypertensive Rats (SHR)RatOral (in chow)10 mg/kg/day10 daysIncreased left ventricle ejection fraction and improved diastolic function.[13]
Spontaneously Hypertensive Rats (SHR)RatOral0.5 - 10 mg/kg/day3 monthsReduced blood pressure, decreased cardiac hypertrophy, and improved endothelial function at the higher dose.[9]
Myocardial Ischemia-ReperfusionMouseOral10 mg/kg8 hours (pretreatment)Reduced myocardial infarct size and increased H₂S and NO bioavailability.[6][7]
Doxorubicin-Induced CardiotoxicityRatOral15 mg/kg/day5 weeksPrevented doxorubicin-induced cardiac dysfunction and structural changes.[11]
Myocardial InfarctionRatOral (in drinking water)12-15 mg/kg/day6 weeksAttenuated ventricular enlargement and cardiac hypertrophy.[10]
Chronic Heart Failure ModelRatOral15.2 mg/kg/day15 daysUpregulated HSP70 and downregulated NOS3 gene expression in the heart.[14]

Experimental Protocols

Protocol 1: Long-Term this compound Administration in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the long-term effects of this compound on blood pressure, cardiac hypertrophy, and vascular function in a model of essential hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (as controls).

  • This compound calcium.

  • Vehicle (e.g., sterile water or chow).

  • Tail-cuff method for blood pressure measurement.

  • Echocardiography equipment.

  • Materials for tissue collection and analysis (histology, Western blotting, qPCR).

Procedure:

  • Animal Acclimatization: Acclimatize male SHR and WKY rats for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide SHR into three groups: SHR + Vehicle, SHR + this compound (low dose, e.g., 0.5 mg/kg/day), and SHR + this compound (high dose, e.g., 10 mg/kg/day). Include a WKY + Vehicle control group.

  • Drug Administration: Administer this compound or vehicle orally for a period of 3 months.[9] this compound can be mixed with chow for consistent daily intake.[13]

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.

  • Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening).

  • Tissue Collection: At the end of the study, euthanize the animals and collect hearts, aortas, and other relevant tissues.

  • Analysis:

    • Calculate the left ventricular weight to body weight ratio as an index of cardiac hypertrophy.[9]

    • Perform histological analysis (e.g., H&E, Masson's trichrome) on heart sections to assess fibrosis and myocyte size.

    • Evaluate vascular reactivity of isolated aortic rings to acetylcholine and sodium nitroprusside.[9]

    • Measure ACE activity in plasma and tissues using a fluorimetric method.[9]

    • Quantify superoxide anion generation in the aorta using lucigenin-amplified chemiluminescence to assess oxidative stress.[9]

Protocol 2: Evaluation of this compound's Cardioprotective Effects in a Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury

Objective: To determine the protective effects of this compound pretreatment on myocardial infarct size and the underlying signaling pathways involving H₂S and NO.

Materials:

  • Male mice (e.g., C57BL/6J).

  • This compound.

  • Vehicle (e.g., sterile water).

  • Surgical instruments for myocardial I/R surgery.

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement.

  • Assay kits for measuring H₂S and NO levels.

  • Antibodies for Western blotting (e.g., phospho-eNOS, total eNOS, CBS, CSE, 3-MST).

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and randomly assign them to a vehicle or this compound treatment group.

  • Pretreatment: Administer a single oral dose of this compound (10 mg/kg) or vehicle 8 hours prior to the I/R procedure.[6][7]

  • Myocardial I/R Surgery:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for 45 minutes to induce ischemia.[6][7]

    • Release the ligation to allow for 24 hours of reperfusion.[6][7]

  • Infarct Size Measurement:

    • After 24 hours of reperfusion, euthanize the mice and excise the hearts.

    • Slice the ventricles and incubate with 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the area at risk.

  • Biochemical Analysis:

    • Collect plasma and heart tissue to measure H₂S and nitrite/nitrate (NO) levels.[6][7]

    • Perform Western blot analysis on heart tissue lysates to determine the expression and phosphorylation of key enzymes in the H₂S and NO signaling pathways, such as cystathionine β‐synthase (CBS), cystathionine γ‐lyase (CSE), 3‐mercaptopyruvate sulfurtransferase (3-MST), and endothelial nitric oxide synthase (eNOS).[6][7]

Signaling Pathways and Visualizations

This compound's therapeutic effects are mediated through complex signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.

This compound's Dual Mechanism of Action

This compound's primary action is the inhibition of ACE, which leads to reduced Angiotensin II production and increased Bradykinin levels.[8] This results in vasodilation and a decrease in blood pressure. Additionally, this compound's sulfhydryl group contributes to its antioxidant properties and enhances the bioavailability of H₂S and NO.[5][6][7]

Zofenopril_Mechanism This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits SH_Group Sulfhydryl (-SH) Group Bradykinin Bradykinin ACE->Bradykinin Degrades Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Antioxidant Antioxidant Effects (ROS Scavenging) SH_Group->Antioxidant H2S_NO Increased H₂S and NO Bioavailability SH_Group->H2S_NO

Caption: Dual mechanism of this compound action.

Experimental Workflow for a Long-Term Rodent Study

The following diagram outlines a typical workflow for a long-term study investigating the effects of this compound in a rodent model.

Experimental_Workflow start Start: Animal Acclimatization grouping Random Group Allocation (Vehicle, this compound Doses) start->grouping baseline Baseline Measurements (Blood Pressure, Echocardiography) grouping->baseline treatment Chronic this compound Administration (e.g., 12 weeks) baseline->treatment monitoring Weekly/Bi-weekly Monitoring (Body Weight, Blood Pressure) treatment->monitoring end_measurements End-of-Study Measurements (Echocardiography, Functional Assays) treatment->end_measurements monitoring->treatment euthanasia Euthanasia and Tissue Collection end_measurements->euthanasia analysis Data Analysis (Histology, Biochemistry, Molecular Biology) euthanasia->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: Long-term this compound rodent study workflow.

This compound's Influence on H₂S and NO Signaling Pathways

This compound has been shown to increase the bioavailability of both hydrogen sulfide (H₂S) and nitric oxide (NO), which are crucial for its cardioprotective effects. This is achieved, in part, through the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[6][7]

H2S_NO_Signaling This compound This compound eNOS eNOS This compound->eNOS Increases phosphorylation H2S Hydrogen Sulfide (H₂S) This compound->H2S Increases Bioavailability p_eNOS p-eNOS (activated) eNOS->p_eNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO p-eNOS Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) NO->Cardioprotection Vasodilation Vasodilation NO->Vasodilation H2S->Cardioprotection H2S->Vasodilation

Caption: this compound's impact on H₂S and NO signaling.

Conclusion

The provided application notes and protocols offer a framework for designing and executing long-term studies to investigate the therapeutic effects of this compound in rodent models of cardiovascular disease. The unique properties of this compound, including its sulfhydryl group and its influence on H₂S and NO signaling, warrant further investigation to fully understand its clinical potential. Adherence to detailed and standardized protocols is essential for generating reliable and translatable data.

References

Troubleshooting & Optimization

Navigating Zofenopril Stability in In-Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Zofenopril in various solvent systems commonly utilized in in-vitro assays. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the accuracy and reliability of your experimental results.

Introduction to this compound Stability

This compound, a potent angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed to its active metabolite, Zofenoprilat. The stability of this compound in solution is critical for obtaining accurate and reproducible data in in-vitro studies. Degradation of the compound can lead to a loss of activity and the formation of impurities that may interfere with the assay. This guide addresses common challenges and questions regarding the handling and stability of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions.[1][2][3] this compound calcium has a solubility of approximately 5.33 mg/mL in fresh, moisture-free DMSO.[3] It is crucial to use high-purity, anhydrous DMSO as moisture can reduce solubility.[3] For aqueous-based assays, further dilutions from the DMSO stock into the assay buffer are necessary. Due to its low aqueous solubility, direct dissolution in water or phosphate-buffered saline (PBS) is not recommended for creating concentrated stock solutions.

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C, which can maintain stability for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1]

Q3: What are the main factors that cause this compound degradation in in-vitro solutions?

A3: Based on forced degradation studies, this compound is most susceptible to degradation under two primary conditions:

  • Oxidative stress: The presence of oxidizing agents can lead to significant degradation.

  • Basic (alkaline) hydrolysis: this compound degrades in solutions with a basic pH.

Conversely, this compound has been found to be relatively stable under thermal, acidic, neutral, and photolytic stress conditions.

Q4: Can I prepare a fresh working solution of this compound in my aqueous assay buffer for daily use?

A4: While preparing fresh dilutions is a good practice, the stability of this compound in aqueous buffers at physiological pH (e.g., PBS pH 7.4) can be limited. It is advisable to prepare the final working solution immediately before use. If the assay involves extended incubation times, it is crucial to assess the stability of this compound under the specific assay conditions (temperature, pH, and buffer components). For the structurally similar ACE inhibitor Captopril, aqueous solutions are recommended to be stored for no more than one day.

Q5: Are there any known degradation pathways for this compound?

A5: Like other ACE inhibitors, this compound can undergo degradation through hydrolysis of its ester group to form the active metabolite Zofenoprilat. Additionally, cyclization to form diketopiperazine derivatives is a common degradation pathway for many ACE inhibitors. Under oxidative conditions, the sulfhydryl group of the active metabolite, Zofenoprilat, is susceptible to oxidation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in in-vitro assays.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected bioactivity in the assay. 1. Degradation of this compound stock solution: Improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture). 2. Degradation in assay buffer: Instability in the aqueous buffer during incubation due to pH or oxidative stress. 3. Precipitation of this compound: Poor solubility in the final assay medium.1. Prepare fresh aliquots of this compound stock solution from a new vial of solid compound. Ensure the use of anhydrous, high-purity DMSO. 2. Perform a stability test of this compound in your specific assay buffer under the exact experimental conditions (time, temperature). Consider using a stabilizing agent if necessary. Prepare working solutions immediately before the experiment. 3. Check the final concentration of DMSO in the assay medium; it should typically be kept below 0.5% to maintain solubility and minimize solvent effects. If precipitation is observed, consider lowering the final concentration of this compound.
Appearance of unknown peaks in HPLC analysis of the assay sample. 1. Formation of degradation products: this compound may have degraded due to exposure to incompatible conditions (e.g., basic pH, oxidizing agents). 2. Interaction with other assay components: Reaction with other molecules in the assay medium.1. Review the pH and composition of your assay buffer. If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range if the assay permits. Avoid components that may have oxidative potential. 2. Run control experiments with this compound and individual assay components to identify any potential interactions.
Difficulty dissolving this compound calcium salt. 1. Low aqueous solubility. 2. Use of hydrated DMSO. 1. Do not attempt to dissolve high concentrations of this compound calcium directly in aqueous buffers. Prepare a concentrated stock solution in anhydrous DMSO first. 2. Use fresh, high-quality anhydrous DMSO. Moisture can significantly decrease the solubility of this compound calcium.[3] Sonication may aid in dissolution.

Data Presentation: Stability of ACE Inhibitors in Different Solvents

As direct comparative quantitative stability data for this compound in various in-vitro solvents is limited in publicly available literature, the following table provides representative stability data for Captopril, a structurally related sulfhydryl-containing ACE inhibitor. This data can serve as a general guide for understanding the stability profile of this class of compounds.

Table 1: Representative Stability of Captopril in Various Solvents at Room Temperature (25°C)

Solvent SystempHIncubation Time (hours)Remaining Captopril (%)Reference
Deionized Water~72495[4]
4888[4]
7282[4]
Phosphate Buffer7.42492[5]
4885[5]
0.1 M HCl124>99
0.1 M NaOH131<10
DMSON/A72>98
EthanolN/A72>98

Note: This data is illustrative and based on studies of a related compound. It is strongly recommended to perform a stability study of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound Calcium (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound Calcium and the anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound Calcium.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Methanol:Water with 0.1% Phosphoric Acid, gradient elution)[6]

  • Incubator or water bath set to the assay temperature

Procedure:

  • Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%).

  • Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of this compound.

  • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Monitor the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

  • Plot the percentage of remaining this compound against time to visualize the degradation profile.

HPLC Parameters (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Methanol

  • Gradient: Start with a suitable ratio (e.g., 50:50 A:B) and adjust as needed for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm[6]

  • Injection Volume: 20 µL

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in Assay Buffer) prep_stock->prep_working Dilute initial_hplc t=0 HPLC Analysis (Initial Concentration) prep_working->initial_hplc incubation Incubate at Assay Temperature prep_working->incubation data_analysis Data Analysis (% Remaining vs. Time) initial_hplc->data_analysis timed_hplc Time-Point HPLC Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timed_hplc timed_hplc->data_analysis stability_profile Determine Stability Profile of this compound data_analysis->stability_profile

Caption: Workflow for assessing this compound stability in a given solvent system.

Zofenopril_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) This compound->Zofenoprilat Hydrolysis (Esterases, pH) This compound->Zofenoprilat Diketopiperazine Diketopiperazine Derivative This compound->Diketopiperazine Intramolecular Cyclization This compound->Diketopiperazine Oxidized_Product Oxidized Zofenoprilat Zofenoprilat->Oxidized_Product Oxidation (Oxidative Stress) Zofenoprilat->Oxidized_Product

Caption: Potential degradation pathways of this compound in in-vitro systems.

References

Technical Support Center: Optimizing Zofenopril Dosage for Hypertension Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zofenopril in rat models of hypertension. The information is designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dose range for this compound in spontaneously hypertensive rats (SHR)?

A1: Based on published studies, the effective oral dose range for this compound in spontaneously hypertensive rats (SHR) varies. A dose of 10 mg/kg/day administered for several weeks has been shown to significantly reduce systolic blood pressure.[1][2] Lower doses, such as 0.5 mg/kg/day, may have minimal impact on blood pressure but can still offer some benefits to cardiovascular structure and function.[1][2] Higher doses of 15 mg/kg/day have also been used in studies investigating renal ischemia/reperfusion injury.[3]

Q2: What is a suitable vehicle for oral administration of this compound in rats?

A2: A common vehicle for suspending this compound for oral administration in rats is a 1% solution of Tween 80.[4] Another option that has been used is a mixture of 10% DMSO in isotonic saline.[5] The choice of vehicle should be consistent throughout the study and its potential effects should be considered.

Q3: How should this compound be administered orally to rats?

A3: Oral gavage is a precise method for administering a specific dose of this compound. It is crucial to use a correctly sized, ball-tipped gavage needle to minimize the risk of injury to the esophagus or trachea. The volume administered should be carefully calculated based on the rat's body weight. Proper restraint and technique are essential for a successful and safe procedure.

Q4: What are the expected side effects of this compound in rats?

A4: The primary expected side effect of this compound, as an ACE inhibitor, is hypotension (low blood pressure), which is dose-dependent.[1][2] In some studies, a paradoxical increase in plasma Angiotensin II levels has been observed following this compound administration, likely due to a significant increase in the substrate Angiotensin I.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable Blood Pressure Readings
Potential Cause Troubleshooting Step
Improper tail-cuff size or placementEnsure the cuff is the correct size for the rat's tail and is placed snugly but not too tightly. The pulse sensor should be positioned over the ventral caudal artery.
Rat stress and movementAcclimate the rats to the restraining device and measurement procedure for several days before recording data. Ensure a quiet and calm environment during measurements.
Low tail blood flowMaintain the rat's tail temperature within a range of 32-35°C using a warming platform to ensure adequate blood flow for accurate pulse detection.
Incorrect measurement protocolFollow a standardized protocol for blood pressure measurement, including the number of readings to be taken and the criteria for accepting a measurement.
Issue 2: Difficulty with Oral Gavage Procedure
Potential Cause Troubleshooting Step
Rat resistance and stressHandle the rats gently and frequently before the experiment to acclimate them to being held. Use a firm but gentle restraint technique.
Incorrect gavage needle insertionEnsure the gavage needle is inserted gently over the tongue and into the esophagus, not the trachea. If resistance is met, do not force the needle. The rat should swallow as the tube is passed.
Regurgitation or aspiration of the compoundAdminister the solution slowly to allow the rat to swallow. If any fluid is observed coming from the nose or mouth, stop the procedure immediately.
Esophageal or tracheal injuryUse a flexible, ball-tipped gavage needle of the appropriate size. Lubricate the tip with a small amount of water or a non-irritating lubricant.
Issue 3: Unexpected Experimental Outcomes
Potential Cause Troubleshooting Step
Variable drug absorptionEnsure the this compound suspension is homogenous before each administration. Consider the timing of administration in relation to the animal's light/dark cycle and feeding schedule.
Vehicle effectsRun a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.
Compensatory physiological responsesBe aware that chronic ACE inhibition can lead to compensatory changes in the renin-angiotensin system, such as the observed increase in Angiotensin II.[5]

Data Presentation

Table 1: Effect of Different Oral Doses of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day)Duration of TreatmentAnimal ModelStarting SBP (mmHg)Final SBP (mmHg)Percentage Reduction in SBPReference
0.53 monthsSHR~175Maintained without increaseMinimal[1][2]
103 monthsSHR~175~134~23.4%[1][2]
104 weeksSHRNot specifiedSignificantly loweredNot specified[6]
152 daysWistar rats (renal I/R model)Not applicable (normotensive)Not applicableNot applicable[3]

Note: SBP values are approximate and sourced from graphical representations or textual descriptions in the cited literature. The percentage reduction is an estimation based on the provided data.

Experimental Protocols

1. Oral Gavage Administration of this compound

  • Preparation:

    • Weigh the rat to determine the correct dosage volume.

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 1% Tween 80).

    • Select an appropriately sized, sterile, ball-tipped gavage needle. The length should be pre-measured from the corner of the rat's mouth to the last rib.

  • Procedure:

    • Gently restrain the rat, holding it in an upright position.

    • Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently over the tongue into the esophagus. The rat should swallow as the tube passes.

    • Slowly administer the this compound suspension.

    • Withdraw the needle gently along the same path of insertion.

    • Monitor the rat for any signs of distress immediately after the procedure.

2. Tail-Cuff Blood Pressure Measurement

  • Acclimation:

    • For several days prior to the experiment, place the rats in the restrainers for the same duration as the actual measurement time to acclimate them to the procedure.

  • Measurement:

    • Place the rat in the restrainer on a warming platform set to maintain tail temperature between 32-35°C.

    • Attach the tail cuff and pulse sensor to the base of the tail.

    • Allow the rat to stabilize for 10-15 minutes.

    • Initiate the blood pressure measurement cycle according to the manufacturer's instructions.

    • Record a series of measurements (e.g., 10-15) and average the accepted readings to obtain the final systolic blood pressure value.

Mandatory Visualizations

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin (from Kidney) Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Hypertension Increased Blood Pressure (Hypertension) Vasoconstriction->Hypertension Na_H2O_Retention->Hypertension This compound This compound This compound->ACE Inhibits Bradykinin Bradykinin This compound->Bradykinin Increases levels by preventing degradation Bradykinin->Inactive_Metabolites Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: this compound's Mechanism of Action.

G start Start of Study acclimation Animal Acclimation (1 week) start->acclimation baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) acclimation->baseline_bp grouping Randomization into Control & this compound Groups baseline_bp->grouping treatment Daily Oral Gavage (Vehicle or this compound) (e.g., 4-12 weeks) grouping->treatment weekly_bp Weekly Blood Pressure Monitoring treatment->weekly_bp final_bp Final Blood Pressure Measurement treatment->final_bp weekly_bp->treatment tissue_collection Tissue Collection (Heart, Aorta, Kidneys) final_bp->tissue_collection analysis Data Analysis tissue_collection->analysis

Caption: Experimental Workflow for a Hypertension Study.

References

Overcoming matrix effects in LC-MS/MS analysis of Zofenopril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Zofenopril and its active metabolite, Zofenoprilat, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of this compound and Zofenoprilat in plasma, endogenous components like phospholipids can suppress or enhance the ionization of the analytes, leading to inaccurate and imprecise quantification.[1] This can compromise the reliability of pharmacokinetic and bioequivalence studies.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] LLE is frequently reported for this compound analysis, often yielding high extraction recovery and minimizing matrix effects.[2][3][4][5] While simpler, PPT may result in less clean extracts and potentially stronger matrix effects if not optimized. SPE can offer the cleanest samples but requires more extensive method development.

Q3: How can I prevent the degradation of Zofenoprilat during sample collection and preparation?

A3: Zofenoprilat, the active metabolite, contains a free sulfhydryl group that is prone to oxidation, forming disulfide dimers.[5][6][7] To prevent this, it is crucial to add a stabilizing agent immediately after plasma collection. Common stabilizers include N-ethylmaleimide (NEM)[6][8] or 1,4-dithiothreitol (DTT).[3][5] Additionally, storing samples at low temperatures (e.g., -26°C) is recommended.[7]

Q4: What is a suitable internal standard (IS) for the analysis of this compound and Zofenoprilat?

A4: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte. For this compound and Zofenoprilat, structural analogs are commonly used. Fosinopril sodium[2][4] and diazepam[3][9] have been successfully used as internal standards in published methods. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, though its availability may be limited.[10]

Q5: What are typical LC and MS parameters for this compound analysis?

A5:

  • LC Column: A C18 or a Phenyl-Hexyl column is commonly used for separation.[2][3][11][12][13]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water, often with an acidic modifier like formic acid, is typical.[2][3][4][11]

  • Ionization Mode: Positive electrospray ionization (ESI+) is frequently employed for the detection of this compound and Zofenoprilat.[2][3][4]

  • MS/MS Transitions: The protonated molecule [M+H]+ is typically selected as the precursor ion. A characteristic fragmentation of this compound involves the loss of benzoic acid.[14] Specific MRM transitions would need to be optimized for the instrument in use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound/Zofenoprilat 1. Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analytes.1. Optimize Extraction: If using LLE, experiment with different organic solvents (e.g., methyl tert-butyl ether, toluene).[2][6] Adjust the pH of the sample to ensure the analytes are in a non-ionized state for better partitioning. For SPE, evaluate different sorbent types and elution solvents.
2. Analyte Degradation: Zofenoprilat is susceptible to oxidation.[5][6]2. Ensure Stabilization: Confirm that a stabilizing agent (NEM or DTT) was added to the plasma samples immediately after collection.[3][6] Keep samples on ice during processing.
3. Inappropriate MS Source Parameters: Ionization may be suboptimal.3. Optimize Source Conditions: Infuse a standard solution of this compound and Zofenoprilat to tune parameters such as capillary voltage, gas flows, and temperature for maximum signal intensity.
Poor Peak Shape (Tailing, Splitting) 1. Column Overload: Injecting too high a concentration of the analyte.1. Dilute Sample: Reduce the concentration of the injected sample.
2. Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong, causing peak distortion.2. Match Injection Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.
3. Column Contamination or Degradation: Buildup of matrix components on the column.3. Clean or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.1. Standardize and Automate: Ensure consistent vortexing times, and volumes, and consider using automated liquid handlers if available.
2. Uncompensated Matrix Effects: Different samples have varying levels of interfering compounds.2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove more matrix components.[15] Also, ensure the internal standard closely tracks the analyte's behavior. A stable isotope-labeled IS is ideal.[10]
3. Inconsistent Internal Standard Addition: Inaccurate pipetting of the IS solution.3. Verify IS Addition: Use a calibrated pipette and add the IS to all samples, calibrators, and QCs at the beginning of the extraction process.
Inaccurate Quantification (Poor Accuracy) 1. Significant Ion Suppression or Enhancement: Matrix components are co-eluting with the analytes and affecting their ionization.1. Modify Chromatography: Adjust the gradient to separate the analytes from the regions of significant matrix effects. A post-column infusion experiment can identify these regions.
2. Inappropriate Calibration Curve: The calibration standards are not accurately reflecting the sample matrix.2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix effects.
3. Cross-talk between MRM Transitions: Interference between the transitions of the analyte and internal standard.3. Check MRM Transitions: Ensure that the selected MRM transitions are specific and that there is no overlap between the analyte and IS channels.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for this compound and its active metabolite, Zofenoprilat, in human plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for this compound

Linearity Range (ng/mL) Lower Limit of Quantitation (LLOQ) (ng/mL) Reference
1 - 3001[6]
0.1052 - 10520.1052[2][4]
0.2 - 8000.2[7]

Table 2: Linearity and Sensitivity of LC-MS/MS Methods for Zofenoprilat

Linearity Range (ng/mL) Lower Limit of Quantitation (LLOQ) (ng/mL) Reference
2 - 6002[6]
0.2508 - 25080.2508[2][4]
0.5 - 20000.5[7]

Table 3: Extraction Recovery and Precision of LC-MS/MS Methods

Analyte Extraction Method Mean Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
This compoundLLE with Toluene84.8< 10< 10[6]
ZofenoprilatLLE with Toluene70.1< 10< 10[6]
This compoundLLE with Methyl tert-butyl ether93.5< 14< 14[2][4]
ZofenoprilatLLE with Methyl tert-butyl ether92.5< 14< 14[2][4]
This compoundLLE with Methyl tert-butyl ether89.4< 15< 15[5][7]
ZofenoprilatLLE with Methyl tert-butyl ether84.8< 15< 15[5][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound and Zofenoprilat in Human Plasma

Based on the method described by Tian et al. (2015).[5][7]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To a 500 µL aliquot of plasma in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., Diazepam, 500 ng/mL).

    • Add 100 µL of 200 mM DTT solution to stabilize Zofenoprilat. Vortex for 30 seconds and let it stand for 20 minutes at room temperature.

    • Add 100 µL of 0.5 M hydrochloric acid solution to acidify the sample.

  • Extraction:

    • Add 4 mL of methyl tert-butyl ether to the tube.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound and Zofenoprilat in Human Plasma

This is a general protocol that can be adapted.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

    • Add 250 µL of cold acetonitrile to precipitate the proteins.[16]

  • Precipitation and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Incubate at 4°C for 30 minutes to enhance protein precipitation.[17]

    • Centrifuge at a high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[17]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_stabilizer Add Stabilizer (DTT/NEM) add_is->add_stabilizer lle Liquid-Liquid Extraction (e.g., Methyl tert-butyl ether) add_stabilizer->lle ppt Protein Precipitation (e.g., Acetonitrile) add_stabilizer->ppt spe Solid-Phase Extraction add_stabilizer->spe evaporation Evaporation lle->evaporation ppt->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for sample preparation and analysis of this compound.

troubleshooting_logic start Problem Encountered (e.g., Low Signal, Poor Precision) check_sample_prep Review Sample Preparation - Correct IS/Stabilizer addition? - Appropriate extraction method? start->check_sample_prep check_lc Evaluate Chromatography - Peak shape acceptable? - Retention time stable? check_sample_prep->check_lc Prep OK optimize_prep Optimize Sample Prep (e.g., change solvent, use SPE) check_sample_prep->optimize_prep Prep Issue check_ms Assess MS Performance - Source parameters optimized? - MRM transitions correct? check_lc->check_ms LC OK optimize_lc Optimize LC Method (e.g., adjust gradient, change column) check_lc->optimize_lc LC Issue optimize_ms Optimize MS Parameters (e.g., tune source, confirm transitions) check_ms->optimize_ms MS Issue resolved Issue Resolved check_ms->resolved MS OK optimize_prep->resolved optimize_lc->resolved optimize_ms->resolved

Caption: Logical troubleshooting flow for LC-MS/MS analysis.

References

Technical Support Center: Improving the Oral Bioavailability of Zofenopril in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating preclinical studies aimed at enhancing the oral bioavailability of Zofenopril. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems that may arise during the formulation, characterization, and in vivo testing of this compound formulations designed for enhanced oral bioavailability.

Formulation & Characterization Issues

Q1: My this compound-loaded Solid Lipid Nanoparticles (SLNs) show a large particle size and wide polydispersity index (PDI). What are the likely causes and solutions?

A1: Large particle size and a high PDI (>0.3) in SLN formulations can negatively impact stability and in vivo performance. Common causes and troubleshooting steps are outlined below:

  • Insufficient Homogenization: The energy input during homogenization might be too low or the duration too short.

    • Solution: Increase the homogenization speed or pressure, and/or extend the homogenization time. For ultrasonication, increase the power or duration.

  • Inappropriate Surfactant Concentration: Too little surfactant will fail to stabilize the newly formed nanoparticles, leading to aggregation.

    • Solution: Screen different surfactant concentrations. A concentration of 0.5% to 5% (w/w) is a typical starting point for SLN formulations.

  • Lipid and Drug Crystallization Issues: Rapid cooling can lead to imperfect crystal formation and drug expulsion.

    • Solution: Optimize the cooling process. A slower, more controlled cooling step can sometimes lead to more stable particles.

  • Component Immiscibility: The drug may have poor solubility in the chosen solid lipid matrix.

    • Solution: Screen various solid lipids to find one with higher this compound solubility. Pre-formulation solubility studies are crucial.

Q2: The entrapment efficiency of this compound in my Self-Nanoemulsifying Drug Delivery System (SNEDDS) is low. How can I improve it?

A2: Low entrapment efficiency in SNEDDS suggests that the drug is precipitating out of the oil/surfactant/co-surfactant mixture upon emulsification.

  • Poor Drug Solubility in Excipients: this compound may not be sufficiently soluble in the chosen oil or surfactant system.

    • Solution: Conduct thorough solubility studies of this compound in various oils (e.g., Capryol® 90, Labrasol®), surfactants (e.g., Cremophor® RH 40, Tween® 80), and co-surfactants (e.g., Transcutol®). Select the excipients with the highest solubilizing capacity for this compound.

  • Incorrect Oil/Surfactant/Co-surfactant Ratios: The proportions of the components are critical for maintaining the drug in a solubilized state within the nanoemulsion droplets.

    • Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. Formulations within this region are more likely to have high drug loading capacity.

  • Drug Precipitation during Self-Emulsification: The rapid influx of water during dispersion can cause the drug to crash out of the formulation.

    • Solution: Increasing the surfactant concentration can help to better stabilize the oil-water interface and keep the drug encapsulated within the nano-droplets.

In Vitro Dissolution & Release Studies

Q3: My this compound nanoformulation shows an initial burst release followed by a very slow and incomplete release in my in vitro dissolution study. What does this indicate and how can I modify it?

A3: This biphasic release profile is common and can be attributed to:

  • Burst Release: This is often due to the fraction of the drug that is adsorbed onto the surface of the nanoparticle rather than being entrapped within the core.

    • Solution: Improve the entrapment efficiency during formulation. Washing the nanoparticles post-formulation (e.g., through centrifugation and resuspension) can remove surface-adsorbed drug, though this may not be representative of the entire batch.

  • Slow/Incomplete Release: This suggests that the drug is strongly retained within the lipid matrix or that the matrix itself is not degrading/eroding in the dissolution medium.

    • Solution:

      • Modify Lipid Matrix: For SLNs, consider using a blend of lipids or a lipid with a lower melting point that may allow for faster drug diffusion.

      • Adjust Dissolution Medium: For lipophilic drugs like this compound, the dissolution medium may require the addition of a surfactant (e.g., 0.5-2% w/v Sodium Lauryl Sulfate or Tween® 80) to ensure sink conditions, which is crucial for accurate dissolution testing of poorly soluble drugs.

      • Enzyme Addition: To better mimic in vivo conditions, consider adding lipase to the dissolution medium to simulate the digestion of lipid-based formulations in the gastrointestinal tract.

In Vivo Preclinical Studies

Q4: I am observing high variability in the plasma concentrations of Zofenoprilat (the active metabolite) in my rat pharmacokinetic study. What are the potential sources of this variability?

A4: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. Potential causes include:

  • Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the administered dose or deposition of the dose in different parts of the upper GI tract.

    • Solution: Ensure all technicians are thoroughly trained in oral gavage. The use of appropriately sized gavage needles is critical.

  • Physiological Differences: Factors such as food intake (fasted vs. fed state), stress levels, and individual differences in gastric emptying time and intestinal metabolism can significantly impact drug absorption.

    • Solution: Strictly control experimental conditions. Ensure all animals are fasted for a consistent period before dosing. Handle animals gently to minimize stress. Randomize animals into treatment groups.

  • Issues with Blood Sampling and Processing: The active metabolite, Zofenoprilat, contains a thiol group that is prone to oxidation.[1][2] Inconsistent sample handling can lead to degradation and variable analytical results.

    • Solution: Immediately after blood collection, treat samples with a stabilizing agent such as N-ethylmaleimide (NEM) or 1,4-dithiothreitol (DTT) to protect the sulfhydryl group of Zofenoprilat.[1][3] Process all samples consistently and store them at -80°C until analysis.

  • Analytical Method Variability: If the bioanalytical method (e.g., LC-MS/MS) is not robust, it can introduce variability.

    • Solution: Fully validate the analytical method for linearity, precision, accuracy, and stability according to regulatory guidelines.[1][3]

II. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in a preclinical oral bioavailability study in rats?

A1: Previous preclinical studies have used oral doses of this compound in rats ranging from 3.3 mg/kg/day to 10 mg/kg/day for assessing its pharmacological effects. For a pharmacokinetic study, a dose within this range, for example, 10 mg/kg, would be a reasonable starting point. The final dose should be justified based on the intended therapeutic application and the sensitivity of the bioanalytical method.

Q2: Why is it important to measure both this compound and its active metabolite, Zofenoprilat, in plasma?

A2: this compound is a prodrug that is rapidly and completely hydrolyzed in vivo to its active form, Zofenoprilat, which is responsible for the therapeutic effect (ACE inhibition).[2] Measuring the prodrug (this compound) provides information on the rate and extent of its absorption from the gut into the bloodstream. Measuring the active metabolite (Zofenoprilat) is crucial for determining the therapeutically relevant exposure and for correlating pharmacokinetics with pharmacodynamic effects.

Q3: What are the key advantages of using lipid-based formulations like SLNs or SNEDDS for this compound?

A3: Lipid-based formulations offer several advantages for poorly water-soluble and lipophilic drugs like this compound:

  • Enhanced Solubilization: They maintain the drug in a solubilized state in the gastrointestinal tract, which can improve absorption.

  • Increased Bioavailability: By improving solubility and potentially promoting lymphatic uptake, these formulations can significantly increase oral bioavailability. The lymphatic route bypasses the liver's first-pass metabolism.

  • Protection from Degradation: Encapsulating the drug can protect it from the harsh environment of the stomach and from enzymatic degradation in the intestine.

Q4: What are the critical quality attributes to monitor for a this compound nanoformulation during stability testing?

A4: For a this compound nanoformulation, the following parameters should be monitored during stability testing:

  • Particle Size and PDI: Significant changes can indicate aggregation or Ostwald ripening.

  • Zeta Potential: A decrease in zeta potential can suggest a higher tendency for particle aggregation.

  • Entrapment Efficiency and Drug Content: To ensure that the drug does not leak from the nanocarrier over time.

  • Physical Appearance: Check for any signs of precipitation, aggregation, or phase separation.

  • In Vitro Release Profile: To ensure that the drug release characteristics remain consistent over the shelf life of the formulation.

III. Data Presentation

The following tables present hypothetical but representative quantitative data from a preclinical study in rats, comparing a standard this compound suspension to two different nanoformulations: Solid Lipid Nanoparticles (SLNs) and a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
This compound-SLN185 ± 150.21 ± 0.0485.6 ± 4.2
This compound-SNEDDS25 ± 50.15 ± 0.0398.1 ± 1.5

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Zofenoprilat in Rats Following Oral Administration of Different this compound Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension350 ± 451.5 ± 0.51850 ± 250100 (Reference)
This compound-SLN780 ± 902.0 ± 0.54500 ± 510~243
This compound-SNEDDS950 ± 1101.0 ± 0.25920 ± 630~320

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

IV. Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Method: Emulsification-Solvent Diffusion Method

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of a solid lipid (e.g., Glyceryl Monostearate) in 5 mL of a suitable organic solvent (e.g., acetone or a chloroform:methanol mixture).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of a surfactant (e.g., Poloxamer 188 or Polyvinyl Alcohol).

  • Emulsification: Heat both the organic and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid. Inject the organic phase into the heated aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-power probe ultrasonication for 5-15 minutes in an ice bath. The rapid cooling and high shear force will cause the lipid to precipitate, forming solid nanoparticles encapsulating the drug.

  • Solvent Removal: Stir the resulting nano-suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Characterization: Characterize the final SLN suspension for particle size, PDI, zeta potential, and entrapment efficiency.

Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Method: Simple Mixing

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Phase Diagram Construction: Prepare a series of blank SNEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion. Use this data to construct a pseudo-ternary phase diagram and identify the self-nanoemulsification region.

  • SNEDDS Formulation: Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.

  • Drug Loading: Add the required amount of this compound to the pre-concentrate of oil, surfactant, and co-surfactant. Vortex or stir the mixture gently at a slightly elevated temperature (e.g., 40°C) until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization: To characterize the self-emulsification properties, add a small amount of the this compound-SNEDDS pre-concentrate to a specified volume of water under gentle agitation. Measure the resulting droplet size and PDI.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (200-250 g) for at least one week before the experiment, with free access to standard pellet diet and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Randomly divide the rats into groups (e.g., this compound Suspension, this compound-SLN, this compound-SNEDDS). Administer the respective formulations via oral gavage at a dose of 10 mg/kg this compound.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes containing a stabilizing agent (e.g., NEM) at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentrations of this compound and Zofenoprilat in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software.

V. Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo Preclinical In Vivo Study Formulation This compound Formulation (SLN or SNEDDS) Characterization Physicochemical Characterization (Size, PDI, EE%) Formulation->Characterization Dissolution In Vitro Dissolution/ Release Studies Characterization->Dissolution Dosing Oral Dosing in Rats Dissolution->Dosing Proceed if results are promising Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis (this compound & Zofenoprilat) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis End Evaluate Bioavailability PK_Analysis->End Start Start Start->Formulation

Caption: Workflow for developing and evaluating this compound nanoformulations.

Troubleshooting_SLN_Particle_Size cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: High Particle Size / PDI in SLNs Cause1 Insufficient Homogenization Problem->Cause1 Cause2 Low Surfactant Conc. Problem->Cause2 Cause3 Poor Drug-Lipid Solubility Problem->Cause3 Sol1 Increase Homogenization Energy / Time Cause1->Sol1 Sol2 Optimize Surfactant Concentration Cause2->Sol2 Sol3 Screen Lipids for Higher Solubility Cause3->Sol3

Caption: Troubleshooting guide for this compound SLN formulation issues.

Zofenopril_Metabolism_Pathway Zof_Oral Oral this compound (Prodrug) Absorption GI Absorption Zof_Oral->Absorption Zof_Plasma This compound in Plasma Absorption->Zof_Plasma Hydrolysis Rapid Hydrolysis (Esterases) Zof_Plasma->Hydrolysis Zoflat_Plasma Zofenoprilat in Plasma (Active Metabolite) Hydrolysis->Zoflat_Plasma ACE_Inhibition ACE Inhibition (Therapeutic Effect) Zoflat_Plasma->ACE_Inhibition

Caption: Metabolic activation pathway of this compound to Zofenoprilat.

References

Preventing oxidative degradation of Zofenopril during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of Zofenopril during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to oxidative degradation?

A1: this compound is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat.[1][2] Zofenoprilat contains a free sulfhydryl (-SH) group, which is highly susceptible to oxidation.[1][3][4][5][6] This oxidation can lead to the formation of disulfide dimers and other degradation products, compromising the accuracy of analytical measurements.

Q2: What are the primary degradation pathways for this compound?

A2: Forced degradation studies have shown that this compound is most susceptible to degradation under oxidative and basic hydrolysis stress conditions.[7][8] It is relatively stable under thermal, acidic, neutral, and photolytic stress.[7][8] The primary oxidative degradation pathway involves the sulfhydryl group of its active metabolite, Zofenoprilat.

Q3: What are the common degradation products of this compound?

A3: Under oxidative stress, the main degradation product is the disulfide dimer of Zofenoprilat. Other degradation products can also be formed, and a total of six have been observed under various stress conditions.[7]

Q4: How can I prevent the oxidative degradation of this compound during sample preparation?

A4: Several strategies can be employed to minimize oxidation:

  • Use of Antioxidants: Adding antioxidants such as vitamin C to the sample can help prevent oxidation.[9]

  • Derivatization: The free sulfhydryl group of Zofenoprilat can be protected by derivatization with reagents like N-ethylmaleimide (NEM).[1] This creates a stable succinimide derivative.

  • Inert Atmosphere: Performing sample preparation steps under an inert atmosphere, such as a dry nitrogen purge, can minimize exposure to oxygen.[10]

  • Control of pH: Since this compound is also susceptible to base hydrolysis, maintaining an appropriate pH during extraction and analysis is crucial.[7][8]

  • Temperature Control: While this compound is relatively stable under thermal stress, it is still good practice to keep samples cool to minimize any potential degradation.

Troubleshooting Guides

Issue 1: Low recovery of Zofenoprilat in plasma samples.

Possible Cause Troubleshooting Step
Oxidative Degradation Add an antioxidant like vitamin C to the plasma immediately after collection.[9] Alternatively, derivatize the sulfhydryl group with N-ethylmaleimide (NEM) to form a stable adduct.[1]
Inappropriate pH during extraction Adjust the pH of the plasma sample to an acidic range (e.g., by adding hydrochloric acid) to enhance extraction efficiency and minimize base-catalyzed degradation.[9]
Suboptimal Extraction Solvent Experiment with different extraction solvents. Toluene and methyl tert-butyl ether have been shown to be effective.[1][11]

Issue 2: High variability in replicate analyses.

Possible Cause Troubleshooting Step
Inconsistent sample handling time Standardize the time between sample collection, processing, and analysis to ensure uniform exposure to potential oxidants.
Incomplete derivatization If using derivatization, ensure the reaction goes to completion by optimizing the concentration of the derivatizing agent and the reaction time.
Exposure to air Minimize the exposure of samples to air. Consider working under a nitrogen atmosphere, especially during heating steps.[10]

Issue 3: Presence of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Formation of degradation products This indicates that degradation is occurring. Implement the preventative measures described in the FAQs and Troubleshooting Issue 1. Compare the retention times of the unknown peaks with those of known this compound degradation products if standards are available.[7]
Contamination from excipients If analyzing a formulated product, excipients may contain reactive impurities like hydroperoxides that can cause oxidation.[12] Analyze a placebo sample to identify any interfering peaks.

Experimental Protocols

Protocol 1: Stabilization of Zofenoprilat in Human Plasma by Derivatization with N-ethylmaleimide (NEM)

This protocol is based on the method described by Dal Bo et al.[1]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Derivatization:

    • To a known volume of plasma, add a solution of N-ethylmaleimide (NEM) in a suitable solvent (e.g., acetonitrile) to protect the free sulfhydryl groups of Zofenoprilat and any internal standard.

    • Vortex the mixture to ensure thorough mixing.

    • Allow the reaction to proceed for a specified time at room temperature.

  • Extraction:

    • Add the internal standard (if not already added with NEM).

    • Add an extraction solvent such as toluene.

    • Vortex vigorously for an extended period to ensure efficient extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 2: Stabilization of this compound in Plasma using an Antioxidant

This protocol is adapted from the method described by Liu et al.[9]

  • Sample Collection and Preparation:

    • Collect blood samples and separate the plasma.

    • Immediately after separation, add a solution of vitamin C to the plasma to prevent the formation of disulfide bonds.

  • Acidification and Extraction:

    • To a measured volume of the plasma containing the antioxidant, add a solution of 0.5 M hydrochloric acid to enhance extraction efficiency.

    • Add the internal standard.

    • Add an extraction solvent like methyl tert-butyl ether.

    • Vortex thoroughly and then centrifuge to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

Table 1: Validation Parameters for this compound and Zofenoprilat Analysis with NEM Derivatization [1]

ParameterThis compoundZofenoprilat
Concentration Range 1-300 ng/ml2-600 ng/ml
Limit of Quantitation (LOQ) 1 ng/ml2 ng/ml
Inter- and Intra-assay Precision < 10%< 10%
Inter- and Intra-assay Accuracy < 10%< 10%
Mean Extraction Recovery 84.8%70.1%

Table 2: Validation Parameters for this compound and Zofenoprilat Analysis with Vitamin C [9]

ParameterThis compoundZofenoprilat
Concentration Range 0.2-800 ng/mL0.5-2,000 ng/mL
Limit of Quantitation (LOQ) 0.2 ng/mL0.5 ng/mL

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Degradation Start Low/Variable Zofenoprilat Concentration CheckOxidation Is oxidation suspected? Start->CheckOxidation AddAntioxidant Add Antioxidant (e.g., Vitamin C) CheckOxidation->AddAntioxidant Yes CheckpH Is pH optimal for extraction? CheckOxidation->CheckpH No Derivatize Derivatize Sulfhydryl Group (e.g., with NEM) AddAntioxidant->Derivatize AddAntioxidant->CheckpH InertAtmosphere Use Inert Atmosphere (e.g., Nitrogen) Derivatize->InertAtmosphere Derivatize->CheckpH InertAtmosphere->CheckpH AdjustpH Adjust pH to acidic conditions CheckpH->AdjustpH No Reanalyze Re-analyze Sample CheckpH->Reanalyze Yes AdjustpH->Reanalyze

Caption: Troubleshooting workflow for addressing this compound degradation.

This compound This compound (Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Zofenoprilat Zofenoprilat (Active Metabolite) -SH Hydrolysis->Zofenoprilat Oxidation Oxidation (e.g., O2, peroxides) Zofenoprilat->Oxidation Derivatization Derivatization (e.g., NEM) Zofenoprilat->Derivatization Disulfide Zofenoprilat Disulfide -S-S- Oxidation->Disulfide NEM_Adduct NEM-Zofenoprilat Adduct Stable Derivatization->NEM_Adduct

Caption: Degradation and stabilization pathways of this compound.

References

Adjusting HPLC mobile phase for better separation of Zofenopril and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Zofenopril and its active metabolite, Zofenoprilat.

Frequently Asked Questions (FAQs)

Q1: What is the primary active metabolite of this compound?

This compound is a prodrug that is metabolized in the body to its active form, Zofenoprilat. Zofenoprilat is the pharmacologically active angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4]

Q2: What are the typical columns used for the HPLC separation of this compound and its metabolites?

Reversed-phase columns, particularly C18 and C8 columns, are commonly used for the separation of this compound and Zofenoprilat.[5][6][7][8][9] Phenyl-hexyl columns have also been reported for their analysis.[6][10]

Q3: What detection methods are suitable for this compound and its metabolites?

UV detection is a common method, with wavelengths typically set between 245 nm and 270 nm.[5][8][9] For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) can be employed.[2][6][7][10]

Q4: Why is pH control of the mobile phase important for this separation?

Controlling the pH of the mobile phase is critical for achieving good peak shape and resolution. The ionization state of this compound and its metabolites can be influenced by pH, which in turn affects their retention on a reversed-phase column. Adjusting the mobile phase pH to be approximately 2 units above or below the pKa of the analytes can improve peak shape. For this compound and its metabolites, acidic mobile phases, often adjusted with phosphoric acid or formic acid, are frequently used.[5][6][7][10][11]

Troubleshooting Guide

Problem 1: Poor resolution between this compound and Zofenoprilat peaks.
  • Possible Cause: The mobile phase composition may not be optimal.

    • Solution:

      • Adjust the organic modifier (e.g., acetonitrile or methanol) concentration. Increasing the aqueous component of the mobile phase will generally increase retention time and may improve resolution.

      • Modify the pH of the aqueous phase. Small changes in pH can significantly alter the selectivity between the two compounds.

      • Consider a gradient elution program. A shallow gradient can often improve the separation of closely eluting peaks.[5]

  • Possible Cause: The column is not providing sufficient efficiency.

    • Solution:

      • Ensure the column is properly conditioned and has not exceeded its recommended lifetime.

      • Consider using a column with a smaller particle size or a longer length to increase the number of theoretical plates.

      • Switch to a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) to exploit different separation mechanisms.[6][10]

Problem 2: Peak tailing for one or both compounds.
  • Possible Cause: Secondary interactions between the analytes and the silica support of the column.

    • Solution:

      • Add a competing amine, such as triethylamine (TEA), to the mobile phase to block active silanol groups.[12] However, with modern high-purity silica columns, this may not be necessary.[13]

      • Ensure the mobile phase is adequately buffered to maintain a consistent ionization state of the analytes.[13] A buffer concentration of 10-25 mM is typically sufficient.[13]

  • Possible Cause: Column overload.

    • Solution:

      • Reduce the concentration of the injected sample.[13]

      • Decrease the injection volume.

Problem 3: Split peaks are observed.
  • Possible Cause: A void or channel has formed at the head of the column.

    • Solution:

      • Reverse-flush the column (if permitted by the manufacturer).

      • If the problem persists, the column may need to be replaced.

  • Possible Cause: The sample solvent is incompatible with the mobile phase.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Problem 4: Drifting retention times.
  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution:

      • Prepare fresh mobile phase daily.[14]

      • Ensure accurate and consistent pH adjustment of the aqueous phase.

  • Possible Cause: Fluctuations in column temperature.

    • Solution:

      • Use a column oven to maintain a constant temperature.[14]

  • Possible Cause: Pump malfunction or leaks.

    • Solution:

      • Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.[15]

Experimental Protocol: HPLC-UV Method

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound and Zofenoprilat reference standards.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid for pH adjustment.

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adding a small amount of acid to the water to achieve a pH between 2.5 and 3.0. For example, a common mobile phase is a mixture of methanol and water with the pH of the water adjusted to 2.5 with phosphoric acid.[5][9]

    • The organic modifier is typically acetonitrile or methanol. A common starting point is a ratio of organic to aqueous phase of 60:40 or 40:60 (v/v).[8]

    • Degas the mobile phase before use.[14]

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and Zofenoprilat in a suitable solvent, such as methanol or the mobile phase.

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.02M NaH2PO4 buffer (40:60 v/v) with the pH adjusted to 7.2, or a gradient elution with methanol and water (pH 2.5 with H3PO4).[5][8][9]

    • Flow Rate: 1.0 mL/min.[8][10][11]

    • Injection Volume: 20 µL.[5]

    • Detection Wavelength: 245 nm or 270 nm.[5][8][9]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Analysis:

    • Inject the standard solutions to determine the retention times and response factors for this compound and Zofenoprilat.

    • Inject the sample solutions.

    • Identify the peaks based on retention times and quantify using the peak areas.

Data Presentation

Table 1: Example HPLC Methods for this compound and Zofenoprilat Analysis

ParameterMethod 1Method 2Method 3
Column C18Phenyl-HexylC8
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolMethanol
Elution Mode GradientIsocratic (95:5, B:A)[6][10]Isocratic (85:15, B:A)[6][7]
Flow Rate 1.0 mL/min1.0 mL/min[10]0.2 mL/min[7]
Detection UV at 270 nm[5][9]LC-MS/MSLC-MS/MS

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_peak_shape Peak Shape Issues cluster_tailing_solutions Tailing Solutions cluster_split_solutions Split Peak Solutions cluster_solution Resolution Problem Poor Separation of this compound and Metabolites AdjustOrganic Adjust Organic/Aqueous Ratio Problem->AdjustOrganic Initial Check CheckColumn Check Column Condition Problem->CheckColumn AdjustpH Modify Mobile Phase pH AdjustOrganic->AdjustpH TryGradient Implement Gradient Elution AdjustpH->TryGradient GoodSeparation Good Separation Achieved TryGradient->GoodSeparation ChangeColumn Change Stationary Phase CheckColumn->ChangeColumn ChangeColumn->GoodSeparation PeakTailing Peak Tailing AddModifier Add Mobile Phase Modifier (e.g., TEA) PeakTailing->AddModifier CheckBuffer Ensure Adequate Buffering PeakTailing->CheckBuffer ReduceLoad Reduce Sample Load PeakTailing->ReduceLoad SplitPeaks Split Peaks CheckVoid Check for Column Void SplitPeaks->CheckVoid SolventMatch Match Sample Solvent to Mobile Phase SplitPeaks->SolventMatch AddModifier->GoodSeparation CheckBuffer->GoodSeparation ReduceLoad->GoodSeparation CheckVoid->GoodSeparation SolventMatch->GoodSeparation

Caption: Troubleshooting workflow for HPLC separation of this compound.

Zofenopril_Metabolism This compound This compound (Prodrug) Zofenoprilat Zofenoprilat (Active Metabolite) This compound->Zofenoprilat Metabolic Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Zofenoprilat->ACE Inhibits AngiotensinII Angiotensin II ACE->AngiotensinII Catalyzes AngiotensinI Angiotensin I AngiotensinI->AngiotensinII Conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction

Caption: Metabolic activation of this compound to Zofenoprilat.

References

Minimizing variability in animal studies with Zofenopril

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Zofenopril in animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize variability and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1] Its primary mechanism is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure.[1]

Q2: Does this compound have effects beyond ACE inhibition?

Yes, this compound possesses ancillary properties attributed to its sulfhydryl group.[1][2] It acts as an antioxidant and can increase the bioavailability of hydrogen sulfide (H₂S) and nitric oxide (NO), which contribute to its cardioprotective effects independent of blood pressure reduction.[3][4][5]

Q3: What are the common animal models used in this compound studies?

Commonly used models include spontaneously hypertensive rats (SHR) for hypertension studies and models of myocardial ischemia/reperfusion (I/R) injury in both mice and rats to investigate its cardioprotective effects.[5][6][7][8][9]

Q4: How should this compound be prepared for oral administration?

This compound calcium can be dissolved in a suitable vehicle for oral gavage. Common vehicles include 0.2% carboxymethylcellulose (CMC).[5] For administration in drinking water, the stability of the preparation should be considered, and solutions should be prepared fresh regularly.

Q5: What are the typical dosages of this compound used in rodent studies?

Dosages can vary depending on the animal model and experimental goals. In spontaneously hypertensive rats, a common dose is 10 mg/kg/day administered orally.[8] In murine models of myocardial I/R injury, a single oral dose of 10 mg/kg has been used.[5] It is crucial to consult literature specific to your model and research question to determine the optimal dosage.

Troubleshooting Guide

Issue 1: Inconsistent or Lack of Expected Blood Pressure Reduction

Possible Causes:

  • Animal Strain and Sex: Different rat and mouse strains can exhibit varied responses to antihypertensive agents.[10][11] Sex differences may also play a role.

  • Gut Microbiota: The composition of the gut microbiome can influence the metabolism and efficacy of ACE inhibitors. Variations in gut flora between animals can lead to inconsistent results.

  • Drug Administration: Improper oral gavage technique can lead to inaccurate dosing.[12][13][14] For administration in drinking water, variations in water intake among animals can result in inconsistent drug consumption.

  • Drug Preparation and Stability: Improper preparation or degradation of the this compound solution can reduce its efficacy.

Troubleshooting Steps:

  • Standardize Animal Characteristics: Use a single, well-characterized animal strain and sex for your experiments. Report these details clearly in your methodology.

  • Acclimatize Animals: Allow for a sufficient acclimatization period to stabilize the gut microbiome before starting the experiment.

  • Refine Administration Technique: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate dosing.[12][13][14] If using drinking water, monitor water intake to ensure consistent dosing. Consider using palatable formulations to encourage voluntary consumption.[15]

  • Verify Drug Preparation: Prepare this compound solutions fresh daily, unless stability data for your specific vehicle and storage conditions are available. Protect solutions from light if necessary.

Issue 2: Unexpected Side Effects or Toxicity

Possible Causes:

  • Dose-Related Effects: Higher doses of this compound (30-60 mg) have a greater incidence of side effects, such as coughing, compared to lower doses (7.5-15 mg).[16]

  • Off-Target Effects: While generally well-tolerated, ACE inhibitors can have off-target effects. In some studies, a combination of this compound and diuretics showed pro-oxidative potential.[8]

  • Animal Health Status: Underlying health issues in the animals may exacerbate side effects.

Troubleshooting Steps:

  • Dose-Response Study: If feasible, conduct a pilot study with a range of doses to determine the optimal therapeutic window with minimal side effects for your specific model.

  • Monitor Animal Health: Closely monitor animals for any signs of distress, such as changes in behavior, weight loss, or respiratory issues.

  • Consult Literature: Review existing literature for known side effects of this compound in your specific animal model and strain.

  • Necropsy and Histopathology: In case of unexpected mortality, perform a thorough necropsy and histopathological analysis to determine the cause.

Issue 3: Difficulty Differentiating Between ACE Inhibition and Antioxidant Effects

Possible Causes:

  • Dual Mechanism of Action: this compound's effects are a combination of blood pressure reduction via ACE inhibition and direct tissue protection through its antioxidant properties.[1]

Troubleshooting Steps:

  • Include Appropriate Control Groups:

    • Vehicle Control: To observe the baseline pathophysiology.

    • This compound Group: To assess the combined effects.

    • Another ACE Inhibitor (without sulfhydryl group, e.g., Lisinopril): To isolate the effects of ACE inhibition. A study comparing this compound to lisinopril found no significant difference in the incidence of cough.[16]

    • An Antioxidant (e.g., N-acetylcysteine): To mimic the antioxidant effects of the sulfhydryl group.

  • Measure Relevant Biomarkers:

    • ACE Activity: To confirm the extent of ACE inhibition.

    • Blood Pressure: To quantify the hemodynamic effects.

    • Markers of Oxidative Stress: To assess the antioxidant effects.

    • H₂S and NO levels: To directly measure the molecules involved in this compound's ancillary effects.[3]

Data Presentation

Table 1: this compound Dosage and Effects on Cardiac Function in Rodent Models
Animal ModelSpeciesThis compound DoseDurationKey Findings on Cardiac FunctionReference
Spontaneously Hypertensive Rats (SHR)Rat10 mg/kg/day (in chow)10 daysIncreased left ventricle ejection fraction and improved diastolic function.[4][6][17]
Myocardial Ischemia/ReperfusionMouse10 mg/kg (single oral dose)8 hours pre-I/RReduced myocardial infarct size and cardiac troponin I levels.[3][5]
Myocardial Ischemia/ReperfusionSwine30 mg/day (oral)7 days pre-I/RReduced myocardial infarct size.[5]
Streptozotocin-induced DiabetesRat1.5 µM (perfused)AcuteSlightly diminished cardiac damage induced by chronic hyperglycemia.[7]
Experimental Myocardial InfarctionRat12-15 mg/kg/dayChronicAttenuated ventricular enlargement and cardiac hypertrophy.[9]
Table 2: Effects of this compound on Blood Pressure in Hypertensive Rats
Animal ModelSpeciesThis compound DoseDurationBlood Pressure ReductionReference
Spontaneously Hypertensive Rats (SHR)Rat10 mg/kg/day (with diuretics)4 weeksSignificantly lowered blood pressure.[8]
Type 2 Diabetes-induced NephropathyRatNot specifiedNot specifiedSystolic BP reduced by 11%, Diastolic BP reduced by 7%.[18]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice
  • Animal Preparation: Use adult male C57BL/6 mice, acclimatized for at least one week.

  • This compound Solution Preparation:

    • Prepare a vehicle of 0.2% carboxymethylcellulose (CMC) in sterile water.

    • Calculate the required amount of this compound calcium for a 10 mg/kg dose based on the average weight of the mice.

    • Suspend the this compound powder in the CMC vehicle. Ensure a homogenous suspension through vortexing or brief sonication.

    • Prepare the solution fresh before each administration.

  • Gavage Procedure:

    • Weigh each mouse to determine the precise volume of the this compound suspension to administer. The maximum recommended gavage volume is 10 mL/kg.[12]

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).[13]

    • Gently restrain the mouse and insert the gavage needle along the upper palate, allowing the mouse to swallow the tube. Do not force the needle.[12][13][14]

    • Slowly administer the suspension into the stomach.

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-procedure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_model Experimental Model cluster_analysis Analysis animal_prep Animal Acclimatization dosing Oral Gavage (10 mg/kg) animal_prep->dosing drug_prep This compound Solution Preparation drug_prep->dosing ir_injury Myocardial Ischemia/Reperfusion dosing->ir_injury data_collection Data Collection (e.g., Infarct Size, Troponin I) ir_injury->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for a myocardial ischemia/reperfusion study in mice.

Caption: Dual signaling pathways of this compound.

References

Technical Support Center: Zofenopril Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Zofenopril impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: this compound is a prodrug that is hydrolyzed in vivo to its active metabolite, Zofenoprilat.[1][] Both this compound and Zofenoprilat can have related impurities. Common impurities include process-related impurities and degradation products. Some known impurities are listed in the table below.

Q2: Under what conditions is this compound known to be unstable?

A2: Forced degradation studies have shown that this compound is particularly susceptible to degradation under oxidative and base hydrolysis stress conditions.[3][4] It is relatively stable under thermal, acidic, neutral, and photolytic stress conditions.[3][4]

Q3: What analytical techniques are most suitable for this compound impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the separation, identification, and quantification of this compound and its impurities.[3][4] These methods offer the necessary resolution and sensitivity to detect and characterize impurities, even at low levels.

Q4: How can the oxidative degradation of Zofenoprilat be prevented during analysis?

A4: The active metabolite, Zofenoprilat, contains a free sulfhydryl group that is prone to oxidation. To prevent degradation during plasma sample analysis, the sulfhydryl group can be protected by derivatization with N-ethylmaleimide (NEM).[5]

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the HPLC analysis of this compound and its impurities.

Problem 1: Poor peak shape (tailing or fronting) for this compound or its impurities.

Potential CauseSuggested Solution
Secondary interactions with column stationary phase: Residual silanol groups on the silica-based C18 column can interact with basic functional groups in the analytes, causing peak tailing.- Adjust the mobile phase pH to suppress the ionization of silanols (typically pH 2-4). - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites. - Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).
Column overload: Injecting too concentrated a sample can lead to peak fronting.- Dilute the sample to a lower concentration. - Use a column with a larger internal diameter or higher loading capacity.
Inappropriate injection solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.- Whenever possible, dissolve the sample in the mobile phase. - If a different solvent must be used, ensure it is as weak as chromatographically possible and inject a smaller volume.

Problem 2: Inconsistent retention times.

Potential CauseSuggested Solution
Fluctuations in mobile phase composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention times.- Ensure the mobile phase is thoroughly mixed and degassed before use. - If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.
Column temperature variations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Column equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.- Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.

Problem 3: Presence of ghost peaks.

Potential CauseSuggested Solution
Contaminated mobile phase or injection solvent: Impurities in the solvents can appear as ghost peaks in the chromatogram.- Use high-purity HPLC-grade solvents. - Filter all solvents before use. - Prepare fresh mobile phase daily.
Carryover from previous injections: Residual sample from a previous run can elute in a subsequent analysis.- Implement a robust needle wash program on the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.
Late eluting peaks from a previous run: If the run time is not long enough, some components from the previous injection may elute in the current run.- Extend the run time to ensure all components have eluted. - Run a blank gradient to wash the column.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 30 minutes.
Thermal Degradation Expose solid this compound powder to 105°C for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.
Stability-Indicating HPLC Method

This method is suitable for the separation of this compound from its degradation products.[3][4]

ParameterSpecification
Column Phenomenex (Luna) C18 (250mm × 4.6mm, 5µm)
Mobile Phase 20mM Ammonium Acetate : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 20 minutes

Data Presentation

Known Impurities of this compound
Impurity Name/IdentifierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Calcium Salt81938-43-4C₄₄H₄₄CaN₂O₈S₄897.17
Zofenoprilat75176-37-3C₁₅H₁₉NO₃S₂325.45
Zofenoprilat Sodium Salt1329569-13-2C₁₅H₁₈NNaO₃S₂347.43
(4S)-4-(Phenylthio)-L-proline Hydrochloride105107-84-4C₁₁H₁₄ClNO₂S259.75
This compound Impurity 172679-02-8C₁₁H₁₂O₃S224.28

Visualizations

Experimental Workflow for this compound Impurity Identification

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis & Characterization Zofenopril_API This compound API Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Zofenopril_API->Forced_Degradation HPLC HPLC Analysis Forced_Degradation->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry (MS/MS) HPLC->MS_Detector Structure_Elucidation Structure Elucidation of Impurities MS_Detector->Structure_Elucidation

Caption: Workflow for this compound impurity identification.

Proposed Degradation Pathway of this compound

This compound is known to degrade under oxidative and basic hydrolytic conditions. The primary sites of degradation are the thioester and amide bonds.

G cluster_hydrolysis Base Hydrolysis cluster_oxidation Oxidation This compound This compound (C22H23NO4S2) Zofenoprilat Zofenoprilat (C15H19NO3S2) This compound->Zofenoprilat Hydrolysis Benzoic_Acid Benzoic Acid This compound->Benzoic_Acid Hydrolysis Zofenopril_Sulfoxide This compound Sulfoxide This compound->Zofenopril_Sulfoxide Oxidation Zofenopril_Disulfide This compound Disulfide Dimer Zofenoprilat->Zofenopril_Disulfide Oxidation

Caption: Proposed degradation pathways for this compound.

References

Validation & Comparative

Zofenopril vs. Captopril: A Comparative Analysis of Antioxidant and Cardioprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant and cardioprotective effects of the angiotensin-converting enzyme (ACE) inhibitors Zofenopril and Captopril, supported by experimental data.

Both this compound and Captopril are distinguished within the ACE inhibitor class by the presence of a sulfhydryl (-SH) group, a feature believed to contribute significantly to their antioxidant and cardioprotective properties.[1][2][3] While both drugs effectively inhibit the renin-angiotensin-aldosterone system, emerging evidence suggests that this compound may offer superior cardioprotection due to its unique pharmacokinetic and pharmacodynamic profile. This guide delves into the experimental evidence comparing these two agents.

Quantitative Data Comparison

The following table summarizes key quantitative data from preclinical studies, highlighting the comparative efficacy of this compound and Captopril in various models of cardiac injury.

ParameterThis compoundCaptoprilStudy ModelReference
ACE Inhibition (IC50) Zofenoprilat: 1-8 nMCaptopril: 6.5 nMHuman recombinant ACE[4][5]
Reduction in Aortic Lesion Area 78-89% reduction52% reductionApoE-deficient mice[2]
Improvement in Post-Ischemic Left Ventricular Function More potent than CaptoprilEffective, but less potent than this compoundIsolated perfused rat hearts[2][4]
Inhibition of LDL Oxidation Significant reductionSignificant reductionIn vitro[5]
Free Radical Scavenging Demonstrated activityDemonstrated activityIn vitro[2]
Increase in Coronary Blood Flow Concentration-dependent increaseConcentration-dependent increaseIsolated rat hearts[3]

Cardioprotective Mechanisms and Signaling Pathways

This compound's enhanced cardioprotective effects appear to stem from a combination of factors, including its high lipophilicity, which facilitates tissue penetration, and its potent, long-lasting inhibition of cardiac ACE.[1][3][5] Furthermore, this compound has been shown to increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H2S), two critical signaling molecules with potent cytoprotective and antioxidant effects.[6][7]

Captopril also exerts its cardioprotective effects through antioxidant and anti-inflammatory mechanisms, independent of its ACE inhibitory action.[8][9][10] The sulfhydryl group in both molecules is a key player in their ability to scavenge reactive oxygen species (ROS).

Signaling_Pathways cluster_this compound This compound cluster_captopril Captopril This compound This compound Z_ACE Cardiac ACE Inhibition Z_SH Sulfhydryl Group Z_NO_H2S ↑ NO & H2S Bioavailability Z_ROS ↓ Oxidative Stress Z_Cardioprotection Enhanced Cardioprotection Captopril Captopril C_ACE ACE Inhibition C_SH Sulfhydryl Group C_ROS ↓ Oxidative Stress C_Cardioprotection Cardioprotection

Experimental Protocols

This section details the methodologies employed in key studies comparing the antioxidant and cardioprotective effects of this compound and Captopril.

In Vitro ACE Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Zofenoprilat (the active metabolite of this compound) and Captopril against angiotensin-converting enzyme.

  • Methodology:

    • Human recombinant ACE is incubated with a synthetic substrate (e.g., FAPGG - N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine).

    • The rate of substrate hydrolysis is measured spectrophotometrically.

    • Increasing concentrations of Zofenoprilat and Captopril are added to the reaction mixture.

    • The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Animal Model of Atherosclerosis
  • Objective: To evaluate the long-term effects of this compound and Captopril on the development of atherosclerotic lesions.

  • Methodology:

    • Apolipoprotein E (ApoE)-deficient mice, which spontaneously develop atherosclerosis, are used.

    • Mice are divided into three groups: control (placebo), this compound-treated, and Captopril-treated.

    • The drugs are administered orally for a specified period (e.g., 29 weeks).

    • At the end of the treatment period, the aortas are excised, stained (e.g., with Oil Red O), and the total area of atherosclerotic lesions is quantified using imaging software.

Isolated Perfused Heart Model (Langendorff)
  • Objective: To assess the direct cardioprotective effects of this compound and Captopril against ischemia-reperfusion (I/R) injury.

  • Methodology:

    • Rat hearts are isolated and mounted on a Langendorff apparatus, allowing for retrograde perfusion with a crystalloid buffer.

    • Hearts are subjected to a period of global ischemia (no-flow) followed by a period of reperfusion.

    • This compound or Captopril is administered before ischemia or during early reperfusion.

    • Cardiac function parameters, such as left ventricular developed pressure (LVDP), coronary flow, and heart rate, are continuously monitored.

    • The extent of myocardial injury is assessed by measuring the release of enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH) into the coronary effluent.

Experimental_Workflow cluster_protocol Ischemia-Reperfusion Experimental Workflow start Isolated Rat Heart (Langendorff Setup) stabilization Stabilization Period treatment Drug Administration (this compound or Captopril) ischemia Global Ischemia reperfusion Reperfusion analysis Functional & Biochemical Analysis

Conclusion

The available experimental evidence suggests that while both this compound and Captopril possess significant antioxidant and cardioprotective properties, this compound demonstrates a more potent and sustained effect in several preclinical models. This superiority is attributed to its distinct pharmacokinetic profile, including higher lipophilicity and selective cardiac ACE inhibition, as well as its unique ability to modulate the NO and H2S signaling pathways.[1][5][6][7] The extensive clinical data from the SMILE (Survival of Myocardial Infarction Long-term Evaluation) studies further substantiates the clinical efficacy of this compound in post-myocardial infarction patients.[4][6][11] For researchers and drug development professionals, the distinct mechanisms of this compound warrant further investigation, particularly in the context of developing novel cardioprotective therapies.

References

Zofenopril and Ramipril: A Comparative Analysis of Cardioprotection in Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence comparing the efficacy of zofenopril and ramipril in reducing myocardial infarct size, detailing the underlying signaling pathways and experimental methodologies.

In the landscape of therapeutic interventions for acute myocardial infarction (AMI), angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of treatment. Among these, this compound and ramipril have been subjects of extensive research to delineate their cardioprotective effects. This guide provides a comprehensive comparison of their performance in reducing myocardial infarct size, supported by preclinical and clinical experimental data, for an audience of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies comparing the effects of this compound and ramipril on myocardial infarct size and related cardiovascular outcomes.

Table 1: Preclinical Data - Myocardial Infarct Size Reduction in a Murine Model of Ischemia-Reperfusion Injury

Treatment GroupDoseMyocardial Infarct Size (% of Area at Risk)Myocardial Infarct Size (% of Left Ventricle)
Vehicle-45.2 ± 2.929.1 ± 2.1
This compound10 mg/kg PO28.1 ± 3.518.0 ± 2.3
Ramipril3 mg/kg PO33.6 ± 2.821.5 ± 1.9

*p<0.05 vs. Vehicle. Data extracted from a study by D'Amario et al. (2016)[1].

Table 2: Clinical Data - SMILE-4 Study: 1-Year Major Cardiovascular Events in Post-AMI Patients with Left Ventricular Dysfunction

OutcomeThis compound (60 mg/day) + ASA (100 mg/day) (n=365)Ramipril (10 mg/day) + ASA (100 mg/day) (n=351)Odds Ratio (95% CI)P-value
Combined Death or Hospitalization for Cardiovascular Causes24.1%33.3%0.70 (0.51-0.96)0.028
Hospitalization for Cardiovascular Causes24.1%33.3%0.64 (0.46-0.88)0.006
All-Cause Mortality6.3%4.3%1.51 (0.70-3.27)0.293

Data from the SMILE-4 Study[2][3].

Key Experimental Protocols

Preclinical Assessment of Myocardial Infarct Size

A crucial study providing a direct comparison of this compound and ramipril on infarct size utilized a murine model of myocardial ischemia-reperfusion (I/R) injury[1].

Experimental Workflow:

  • Animal Model: Male C57BL/6J mice were used.

  • Drug Administration: Mice were pretreated with either vehicle, this compound (10 mg/kg), or ramipril (3 mg/kg) via oral gavage 8 hours prior to the induction of ischemia[1][4].

  • Ischemia-Reperfusion Protocol:

    • Anesthesia was induced, and the animals were mechanically ventilated.

    • A thoracotomy was performed to expose the heart.

    • The left anterior descending (LAD) coronary artery was ligated for 45 minutes to induce ischemia.

    • The ligature was then released to allow for 24 hours of reperfusion[1][4].

  • Infarct Size Measurement:

    • After the reperfusion period, the LAD was re-occluded, and Evans blue dye was injected to delineate the area at risk (AAR).

    • The heart was excised, frozen, and sliced.

    • The slices were incubated in 1% triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, leaving the infarcted tissue pale[5].

    • The areas of the left ventricle (LV), AAR, and the infarct were measured using computerized planimetry[1][5].

    • Infarct size was expressed as a percentage of the AAR and as a percentage of the LV[1].

G cluster_protocol Experimental Workflow: Murine I/R Model drug_admin Drug Administration (this compound, Ramipril, or Vehicle) ischemia LAD Ligation (45 min) Ischemia Induction drug_admin->ischemia 8 hours reperfusion Ligation Release (24h) Reperfusion ischemia->reperfusion measurement Infarct Size Measurement (Evans Blue & TTC Staining) reperfusion->measurement

Experimental workflow for the murine ischemia-reperfusion model.

Clinical Evaluation: The SMILE-4 Study

The Survival of Myocardial Infarction Long-term Evaluation (SMILE-4) study was a randomized, double-blind, parallel-group, multicenter European trial[2][3].

Study Design:

  • Patient Population: The study enrolled 771 patients with acute myocardial infarction complicated by left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%)[2][3].

  • Treatment Arms: Patients were randomized to receive either this compound (60 mg/day) or ramipril (10 mg/day), both in combination with acetylsalicylic acid (ASA) (100 mg/day)[2][3].

  • Primary Endpoint: The primary outcome was the combined occurrence of death or hospitalization for cardiovascular causes within one year[2][3].

  • Follow-up: Patients were followed for one year, with a subsequent 5-year follow-up of a subset of patients[6].

Signaling Pathways in Cardioprotection

The cardioprotective effects of this compound and ramipril are mediated through distinct, yet overlapping, signaling pathways.

This compound's Dual Mechanism of Action

This compound's cardioprotective effects extend beyond simple ACE inhibition, largely attributed to its unique sulfhydryl group[4][7].

  • ACE Inhibition: Like all ACE inhibitors, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced cardiac workload.

  • Bradykinin Potentiation: ACE inhibition also prevents the breakdown of bradykinin.

  • Increased Nitric Oxide (NO) and Hydrogen Sulfide (H₂S) Bioavailability: The sulfhydryl group in this compound's structure is believed to directly and indirectly increase the bioavailability of NO and H₂S[1][5][7]. Both NO and H₂S are potent vasodilators and have cytoprotective and antioxidant properties, which contribute to reducing ischemia-reperfusion injury[1][5][7].

G cluster_zof This compound's Cardioprotective Signaling zof This compound ace ACE Inhibition zof->ace sh_group Sulfhydryl (-SH) Group zof->sh_group bradykinin Increased Bradykinin ace->bradykinin cardioprotection Cardioprotection (Reduced Infarct Size) ace->cardioprotection no_h2s Increased NO & H₂S Bioavailability sh_group->no_h2s bradykinin->no_h2s no_h2s->cardioprotection

Signaling pathway of this compound's cardioprotective effects.

Ramipril's Cardioprotective Pathway

Ramipril's cardioprotective effects are primarily mediated through its potent and long-lasting ACE inhibition.

  • ACE Inhibition: Ramipril's active metabolite, ramiprilat, is a potent ACE inhibitor, leading to reduced angiotensin II levels and subsequent vasodilation.

  • Bradykinin and Nitric Oxide: The inhibition of ACE leads to an accumulation of bradykinin, which in turn stimulates the release of nitric oxide (NO) from the endothelium[8]. NO contributes to vasodilation and has anti-inflammatory and anti-thrombotic properties, all of which are beneficial in the context of myocardial infarction.

G cluster_ram Ramipril's Cardioprotective Signaling ram Ramipril ace_ram ACE Inhibition ram->ace_ram bradykinin_ram Increased Bradykinin ace_ram->bradykinin_ram cardioprotection_ram Cardioprotection (Reduced Infarct Size) ace_ram->cardioprotection_ram no_ram Increased NO Bioavailability bradykinin_ram->no_ram no_ram->cardioprotection_ram

Signaling pathway of ramipril's cardioprotective effects.

Discussion and Conclusion

Preclinical evidence from a murine model of ischemia-reperfusion injury demonstrates that both this compound and ramipril significantly reduce myocardial infarct size compared to a vehicle control[1]. While both drugs were effective, the study's data suggests a trend towards a greater reduction with this compound, although a direct statistical comparison between the two active drugs was not reported.

The unique sulfhydryl group of this compound, which contributes to increased nitric oxide and hydrogen sulfide bioavailability, is a key differentiator from ramipril and may confer additional cardioprotective benefits beyond ACE inhibition[1][7]. This is supported by findings that this compound's protective effects are partly independent of its impact on the renin-angiotensin system[7].

Clinically, the SMILE-4 study demonstrated the superiority of this compound over ramipril in reducing the combined endpoint of death or hospitalization for cardiovascular causes in post-AMI patients with left ventricular dysfunction[2][3]. This clinical advantage may be a reflection of the more robust cardioprotective mechanisms observed in preclinical models. A retrospective study in a Chinese population also reported lower rates of hospitalization for cardiovascular disease and mortality in patients treated with this compound compared to ramipril after acute myocardial infarction[3][9].

References

Zofenopril's Superior Cardioprotective Efficacy Highlighted in SMILE Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program underscores the significant cardioprotective benefits of zofenopril, an angiotensin-converting enzyme (ACE) inhibitor, in patients following acute myocardial infarction (AMI). The series of four randomized, double-blind, controlled studies consistently demonstrated this compound's efficacy in reducing mortality and major cardiovascular events, with notable advantages observed when compared to other ACE inhibitors like lisinopril and ramipril, particularly in high-risk patient subgroups.

The SMILE program encompassed a broad spectrum of post-AMI patients, evaluating this compound against placebo and other ACE inhibitors in various clinical scenarios.[1] The findings from these studies provide robust evidence supporting the early initiation of this compound in post-AMI patients to improve long-term outcomes.[2]

Comparative Efficacy of this compound: A Tabular Summary

The quantitative outcomes of the key SMILE studies are summarized below, offering a direct comparison of this compound's performance against other ACE inhibitors.

SMILE-2 Study: this compound vs. Lisinopril

This study directly compared the safety and efficacy of this compound and lisinopril in 1,024 thrombolyzed patients with AMI.[1][3]

EndpointThis compoundLisinoprilp-value
Primary Endpoint: Incidence of Severe Hypotension
Overall Incidence10.9%11.7%0.38
Drug-Related Severe Hypotension6.7%9.8%0.048
Secondary Endpoint: 6-Week Mortality Rate 3.2%4.0%0.38

Data sourced from the SMILE-2 study results.[3]

SMILE-4 Study: this compound vs. Ramipril

The SMILE-4 study focused on patients with left ventricular dysfunction (LVD) following AMI and compared this compound with ramipril, both in combination with acetylsalicylic acid (ASA).[4][5]

1-Year Follow-up

EndpointThis compound + ASA (n=365)Ramipril + ASA (n=351)Odds Ratio (95% CI)p-value
Primary Endpoint: Combined Death or Hospitalization for CV Causes 0.70 (0.51-0.96)0.028
Cardiovascular Hospitalization0.64 (0.46-0.88)0.006
Mortality Rate1.51 (0.70-3.27)0.293

Data sourced from the 1-year follow-up of the SMILE-4 study.[4]

5-Year Follow-up

A long-term follow-up of a subset of patients from the SMILE-4 study further solidified the sustained benefits of this compound.[6][7][8]

EndpointThis compound + ASARamipril + ASAOdds Ratio (95% CI)p-value
Primary Endpoint: Combined Death or Hospitalization for CV Causes 27.8%43.8%0.65 (0.43-0.98)0.041
Cardiovascular Hospitalization0.61 (0.37-0.99)0.047
Mortality Rate0.75 (0.36-1.59)0.459

Data sourced from the 5-year follow-up of the SMILE-4 study.[6][7]

Experimental Protocols of the SMILE Studies

The SMILE studies were a series of multicenter, randomized, double-blind, parallel-group trials.[1][3][4][9]

SMILE-1 Study: This study enrolled 1,556 patients within 24 hours of AMI onset who were not eligible for thrombolytic therapy. Patients were randomized to receive either this compound (starting at 7.5 mg twice daily and titrated up to 30 mg twice daily) or a placebo for 6 weeks. The primary endpoint was the combined incidence of death or severe congestive heart failure.[1][9]

SMILE-2 Study: This trial included 1,024 patients who had received thrombolytic therapy for AMI. Within 12 hours of completing thrombolysis, patients were randomized to receive either oral this compound (titrated up to 30-60 mg/day) or lisinopril (titrated up to 5-10 mg/day) for 42 days. The primary endpoint was the incidence of severe hypotension.[3]

SMILE-3 Study: This study focused on 349 post-AMI patients with preserved left ventricular function. The anti-ischemic effects of this compound were evaluated in this cohort.[1]

SMILE-4 Study: This study enrolled 771 patients with LVD (clinical signs of heart failure or a left ventricular ejection fraction <45%) following AMI. Patients were randomized to receive either this compound (60 mg/day) or ramipril (10 mg/day), in addition to ASA (100 mg/day). The primary endpoint was the combined occurrence of death or hospitalization for cardiovascular causes at 1 year.[4]

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and study designs, the following diagrams illustrate the signaling pathway of this compound and the general experimental workflow of the SMILE clinical trials.

Zofenopril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Bradykinin Bradykinin Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation This compound This compound (Zofenoprilat - Active Form) This compound->AngiotensinII Inhibits ACE This compound->Inactive_Metabolites Inhibits ACE SMILE_Study_Workflow Patient_Population Patients with Acute Myocardial Infarction (AMI) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Group_A This compound Group Randomization->Treatment_Group_A Treatment_Group_B Comparator Group (Placebo, Lisinopril, or Ramipril) Randomization->Treatment_Group_B Treatment_Period Treatment Period (e.g., 6 weeks, 42 days, 1 year) Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period Follow_Up Follow-up Period Treatment_Period->Follow_Up Data_Collection Data Collection (Primary & Secondary Endpoints) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

In-vitro comparison of the ACE inhibitory potency of Zofenopril and other sartans

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers and drug development professionals, this guide dissects the in-vitro angiotensin-converting enzyme (ACE) inhibitory potency of Zofenopril against a class of drugs with a distinct mechanism of action, the sartans (angiotensin II receptor blockers). This analysis is supported by experimental data to clarify their differing roles within the Renin-Angiotensin-Aldosterone System (RAAS).

The inhibition of the Renin-Angiotensin-Aldosterone System is a cornerstone of cardiovascular therapy. Two major classes of drugs that target this system are Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), commonly known as sartans. While both drug classes ultimately blunt the effects of angiotensin II, their mechanisms of action are fundamentally different. This guide provides an in-vitro comparison of the ACE inhibitory potency of this compound, an ACE inhibitor, and various sartans, highlighting their distinct pharmacological profiles.

Quantitative Comparison of ACE Inhibitory Potency

The potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit 50% of the ACE activity in an in-vitro assay. A lower IC50 value signifies a higher potency.

The active metabolite of this compound, zofenoprilat, is a potent inhibitor of ACE. In contrast, sartans are designed to selectively block the angiotensin II type 1 (AT1) receptor and are not expected to exhibit significant ACE inhibitory activity. The available in-vitro data supports this crucial distinction.

CompoundDrug ClassIn-Vitro ACE Inhibition IC50
Zofenoprilat (active metabolite of this compound)ACE Inhibitor~8 nM
LosartanAngiotensin II Receptor Blocker (Sartan)17.13 - 146 µM
ValsartanAngiotensin II Receptor Blocker (Sartan)No significant in-vitro ACE inhibition data available
IrbesartanAngiotensin II Receptor Blocker (Sartan)No significant in-vitro ACE inhibition data available
OlmesartanAngiotensin II Receptor Blocker (Sartan)No significant in-vitro ACE inhibition data available
CandesartanAngiotensin II Receptor Blocker (Sartan)No significant in-vitro ACE inhibition data available
TelmisartanAngiotensin II Receptor Blocker (Sartan)No significant in-vitro ACE inhibition data available

Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the ACE enzyme and the substrate used.

The data clearly demonstrates that zofenoprilat is a highly potent ACE inhibitor, with IC50 values in the nanomolar range. Conversely, losartan exhibits very weak ACE inhibitory activity, with IC50 values in the micromolar range, which is several orders of magnitude higher than that of zofenoprilat. The absence of published in-vitro ACE inhibition data for other major sartans further underscores that their primary mechanism of action does not involve direct interaction with the angiotensin-converting enzyme.

Experimental Protocols

The determination of in-vitro ACE inhibitory potency is crucial for the characterization of potential drug candidates. A widely used method is the spectrophotometric assay based on the hydrolysis of a synthetic substrate, hippuryl-histidyl-leucine (HHL), by ACE.

In-Vitro ACE Inhibition Assay (Cushman and Cheung Method)

Objective: To determine the concentration of an inhibitor required to reduce the activity of Angiotensin-Converting Enzyme by 50% (IC50).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung or other suitable sources.

  • Hippuryl-Histidyl-Leucine (HHL) as the substrate.

  • Inhibitor solutions (e.g., zofenoprilat, sartans) at various concentrations.

  • Buffer solution (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

  • 1 M HCl to stop the reaction.

  • Ethyl acetate for extraction.

  • Spectrophotometer.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitors in the appropriate buffer.

  • Assay Reaction:

    • In a series of test tubes, add a fixed volume of ACE solution and different concentrations of the inhibitor solution. A control tube without any inhibitor is also prepared.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the HHL substrate solution to each tube.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • The product of the reaction, hippuric acid, is extracted from the aqueous solution using ethyl acetate.

  • Quantification:

    • The ethyl acetate layer containing the hippuric acid is separated and evaporated to dryness.

    • The residue is redissolved in a suitable solvent (e.g., distilled water), and the absorbance is measured using a spectrophotometer at a specific wavelength (typically 228 nm).

  • Calculation of IC50:

    • The percentage of ACE inhibition for each inhibitor concentration is calculated by comparing the absorbance of the inhibitor-treated samples to the control sample.

    • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms of Action and Experimental Workflow

To further elucidate the distinct roles of this compound and sartans, as well as the process of evaluating their ACE inhibitory potential, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion, etc. AT1Receptor->Vasoconstriction Renin Renin (from Kidney) ACE ACE This compound This compound (ACE Inhibitor) This compound->ACE Sartans Sartans (ARBs) Sartans->AT1Receptor

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway, illustrating the distinct sites of action for this compound (inhibiting ACE) and sartans (blocking the AT1 receptor).

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Reagents Prepare ACE, HHL, & Inhibitor Solutions Mix Mix ACE and Inhibitor Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation AddSubstrate Add HHL Substrate Preincubation->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation StopReaction Stop Reaction (HCl) Incubation->StopReaction Extract Extract Hippuric Acid (Ethyl Acetate) StopReaction->Extract Measure Measure Absorbance (228 nm) Extract->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Caption: Experimental workflow for the in-vitro determination of ACE inhibitory potency using the HHL substrate method.

Validating the anti-inflammatory effects of Zofenopril in a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Zofenopril against other common Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data. This compound, a potent ACE inhibitor, is distinguished by a sulfhydryl group, which contributes to its significant antioxidant properties.

This unique structural feature appears to translate into superior anti-inflammatory and cardioprotective effects compared to non-sulfhydryl ACE inhibitors like enalapril and lisinopril. This guide delves into the experimental evidence validating these effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Comparative Analysis of Anti-Inflammatory Markers

The following tables summarize the quantitative data from various studies comparing the effects of this compound and other ACE inhibitors on key inflammatory markers.

DrugMarkerDosageStudy PopulationResultsReference
ZofenoprilatVCAM-1, ICAM-1, E-selectin0.27 to 1.08 fmol/cellHuman Umbilical Vein Endothelial Cells (HUVECs)Dose-dependently reduced the expression of all three adhesion molecules induced by ox-LDL and TNF-α (P < 0.01).[1]
EnalaprilatVCAM-1, ICAM-1, E-selectin1.08 fmol/cellHuman Umbilical Vein Endothelial Cells (HUVECs)Ineffective in reducing the expression of all three adhesion molecules.[1]
This compoundhs-CRP30-60 mg + HCTZ 12.5 mgHypertensive patientsReduced hs-CRP by -0.52 mg/L.[2]
Irbesartanhs-CRP150-300 mg + HCTZ 12.5 mgHypertensive patientsIncreased hs-CRP by +0.97 mg/L (P = 0.001 between treatments).[2]
This compoundFractional Exhaled Nitric Oxide (FeNO)30 mg/day for 7 daysHealthy volunteersNo significant increase in FeNO.[3]
RamiprilFractional Exhaled Nitric Oxide (FeNO)10 mg/day for 7 daysHealthy volunteersSignificantly increased FeNO from 24 ± 9.6 PPB to 33 ± 16 PPB (p < 0.01).[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated through several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow for assessing inflammatory markers.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI ACE Inhibitor Action cluster_BK Bradykinin-Nitric Oxide Pathway cluster_Antioxidant Antioxidant Effect (this compound) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Inflammation Inflammation (e.g., NF-κB activation, Adhesion Molecule Expression) AT1R->Inflammation This compound This compound ACE ACE This compound->ACE Inhibits Bradykinin Bradykinin ACE->Bradykinin Degrades eNOS eNOS Bradykinin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO AntiInflammatory Anti-inflammatory Effects NO->AntiInflammatory ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB AdhesionMolecules Adhesion Molecule Expression NFkB->AdhesionMolecules Zofenopril_SH This compound (Sulfhydryl Group) Zofenopril_SH->ROS Scavenges

Caption: Mechanism of this compound's Anti-inflammatory Action.

cluster_workflow Experimental Workflow: Cytokine Measurement start Patient Blood Sample (Serum/Plasma) elisa Enzyme-Linked Immunosorbent Assay (ELISA) start->elisa plate_prep Coat plate with capture antibody add_sample Add patient sample plate_prep->add_sample add_detection Add detection antibody add_sample->add_detection add_substrate Add substrate and measure absorbance add_detection->add_substrate analysis Data Analysis (Standard Curve) add_substrate->analysis results Quantification of Inflammatory Markers (e.g., hs-CRP, TNF-α, IL-6) analysis->results

Caption: ELISA Workflow for Cytokine Quantification.

Experimental Protocols

Measurement of High-Sensitivity C-Reactive Protein (hs-CRP) in Serum

This protocol outlines the quantitative determination of hs-CRP in human serum using a solid-phase enzyme-linked immunosorbent assay (ELISA).

Principle: The assay utilizes a sandwich ELISA format. CRP in the sample is captured by a monoclonal anti-CRP antibody coated on a microtiter plate. A second, enzyme-conjugated anti-CRP antibody binds to the captured CRP. The amount of bound enzyme is proportional to the CRP concentration and is quantified by a colorimetric reaction.

Materials:

  • Microtiter plate coated with anti-CRP monoclonal antibody

  • hs-CRP standards

  • Enzyme-conjugated anti-CRP antibody

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1N HCl)

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood and separate serum. Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods.

  • Assay: a. Add standards, controls, and diluted patient serum samples to the microtiter wells. b. Add the enzyme-conjugated antibody to each well. c. Incubate at room temperature for a specified time (e.g., 45 minutes). d. Wash the wells to remove unbound components. e. Add the substrate solution and incubate for a specified time (e.g., 20 minutes), allowing color to develop. f. Stop the reaction by adding the stop solution. g. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of hs-CRP in the patient samples by interpolating their absorbance values on the standard curve.[4]

Quantification of TNF-α and IL-6 in Human Plasma

This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human plasma using a sandwich ELISA.

Principle: Similar to the hs-CRP ELISA, this assay uses a capture antibody specific for either TNF-α or IL-6 coated on a microplate. The cytokine in the plasma sample binds to the capture antibody and is then detected by a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The concentration is determined by a colorimetric reaction with a substrate.

Materials:

  • Microtiter plate coated with anti-TNF-α or anti-IL-6 antibody

  • Recombinant human TNF-α or IL-6 standards

  • Biotinylated anti-TNF-α or anti-IL-6 detection antibody

  • Streptavidin-HRP conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood with an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma at -80°C until analysis.

  • Assay: a. Add standards, controls, and plasma samples to the coated wells and incubate. b. Wash the wells. c. Add the biotinylated detection antibody and incubate. d. Wash the wells. e. Add the streptavidin-HRP conjugate and incubate. f. Wash the wells. g. Add the substrate solution and incubate in the dark. h. Add the stop solution. i. Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α or IL-6 in the plasma samples.[5][6][7]

Immunohistochemical Staining of Vascular Adhesion Molecule-1 (VCAM-1) in Aortic Tissue

This protocol details the detection of VCAM-1 in paraffin-embedded aortic tissue sections using immunohistochemistry (IHC).

Principle: IHC allows for the visualization of specific proteins within their tissue context. A primary antibody specific to VCAM-1 binds to the antigen in the tissue section. A secondary antibody, conjugated to an enzyme (e.g., HRP), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, which can be visualized under a microscope.

Materials:

  • Paraffin-embedded aortic tissue sections on slides

  • Deparaffinization and rehydration solutions (xylene, graded alcohols)

  • Antigen retrieval solution (e.g., 1 mM EDTA, pH 8.0)

  • Peroxidase blocking solution

  • Blocking buffer (e.g., containing normal serum)

  • Primary antibody (anti-VCAM-1)

  • Biotinylated secondary antibody

  • Avidin-biotin-enzyme complex

  • Chromogenic substrate (e.g., DAB)

  • Counterstain (e.g., hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded alcohol solutions to rehydrate the tissue.

  • Antigen Retrieval: Boil sections in antigen retrieval solution to unmask the antigenic epitopes.

  • Peroxidase Block: Incubate sections in a peroxidase blocking solution to quench endogenous peroxidase activity.

  • Blocking: Incubate sections in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the primary anti-VCAM-1 antibody and incubate, typically overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

  • Enzyme Complex Incubation: Apply the avidin-biotin-enzyme complex and incubate.

  • Chromogen Development: Add the chromogenic substrate and monitor for color development.

  • Counterstaining: Stain the tissue with a counterstain to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of VCAM-1 staining.[4]

References

Cross-study comparison of Zofenopril's effects in different animal models of heart failure

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Zofenopril's efficacy and mechanisms of action in established animal models of cardiac dysfunction, providing researchers and drug development professionals with comparative data on its cardioprotective effects.

This guide synthesizes experimental data from multiple studies to compare the effects of this compound, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, across various animal models of heart failure. The data highlights this compound's impact on cardiac function, remodeling, and key signaling pathways, offering a comprehensive overview for researchers in cardiovascular medicine.

I. Quantitative Effects of this compound on Cardiac Function and Remodeling

The following tables summarize the key quantitative outcomes of this compound treatment in different animal models of heart failure. These models include post-myocardial infarction, spontaneous hypertension, and ischemia-reperfusion injury.

Table 1: Effects of this compound in Myocardial Infarction (MI) Models
Animal ModelThis compound DoseDurationKey FindingsReference
Wistar Rats (Ligation of left coronary artery)12-15 mg/kg/day (in drinking water)6 weeksAttenuated the increase in left ventricular cavity volume; Significantly reduced the increase in total heart and lung weight.[1]
Mice10 mg/kg (oral gavage)8 hours (pretreatment)Significantly reduced myocardial infarct size (INF/Area-at-risk: 33.6% vs 47.6% in vehicle); Significantly reduced circulating cardiac Troponin-I (cTn-I) levels.[2][3][4]
Swine30 mg/day (oral)7 days (pretreatment)Significantly reduced myocardial infarct size and cardiac troponin I levels; Preserved ischemic zone endocardial blood flow at reperfusion.[2][3]
Wistar Rats (Doxorubicin-induced cardiotoxicity)15 mg/kg/day (oral)5 weeksPrevented doxorubicin-induced increase in relative heart weight; Prevented lengthening of the QalphaT interval on ECG.[5]
Table 2: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
Animal ModelThis compound DoseDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day3 monthsReduced blood pressure to normotensive (WKY) levels; Decreased cardiac hypertrophy (left ventricular weight/body weight ratio); Reversed vascular remodeling.[6][7]
Spontaneously Hypertensive Rats (SHR)0.5 mg/kg/day3 monthsMinor effect on blood pressure; Weaker, but present, benefits on cardiovascular structure and function.[6]
Spontaneously Hypertensive Rats (SHR) with ACE2 inhibitionNot specifiedNot specifiedIncreased left ventricle ejection fraction and improved diastolic function; Increased H2S levels in plasma and heart tissue.[8][9][10]
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day4 weeksLowered blood pressure; Alleviated left ventricular hypertrophy; Increased ejection fraction.[11]
Table 3: Effects of this compound in Ischemia-Reperfusion (I/R) Models
Animal ModelThis compound DoseDurationKey FindingsReference
Isolated Rat Hearts (Langendorff)1-100 µM (Zofenoprilat in perfusate)AcuteSignificantly reduced infarct size.[12]
Isolated Rat Hearts (Langendorff, cardioplegic arrest)6.5 mg/day (oral pretreatment)7 daysSignificantly higher left ventricle developed pressure and dP/dt during reperfusion compared to controls.[13]

II. Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the presented data.

Myocardial Infarction Model (Wistar Rats)[1]
  • Animal Model: Normotensive male Wistar rats (220-240 g).

  • Induction of Heart Failure: Experimental myocardial infarction was induced by ligation of the left coronary artery. Sham-operated animals served as controls.

  • Treatment: this compound (12-15 mg/kg/day) was added to the drinking water. Treatment started immediately after myocardial infarction or sham operation and continued for six weeks.

  • Assessment: After the treatment period, hearts were rapidly removed and perfused via the Langendorff method. Heart rate, left ventricular pressure (at baseline and during isoprenaline stimulation), heart weight, and lung weight were determined.

Myocardial Ischemia-Reperfusion Model (Mice)[2][3]
  • Animal Model: Mice.

  • Experimental Protocol: Mice received a single oral dose of this compound (10 mg/kg) or vehicle as pretreatment. After 8 hours, animals underwent 45 minutes of myocardial ischemia followed by 24 hours of reperfusion.

  • Assessment: Myocardial infarct size was determined. Circulating cardiac troponin I (cTn-I) levels were measured at 4 hours of reperfusion. Myocardial and plasma levels of H2S and nitric oxide (NO) were also measured.

Spontaneously Hypertensive Rat (SHR) Model[6][7]
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR). Wistar-Kyoto (WKY) rats receiving vehicle were used as normotensive controls.

  • Treatment: SHR were treated with this compound at 0.5 mg/kg/day or 10 mg/kg/day for 3 months.

  • Assessment: Systolic blood pressure was measured using the tail-cuff method. The left ventricular weight to body weight ratio was calculated as an index of cardiac hypertrophy. Vascular reactivity was evaluated on aortic rings. Superoxide anion generation was quantified using lucigenin-amplified chemiluminescence in the aorta.

Isolated Perfused Rat Heart (Langendorff) Model[13]
  • Animal Model: Isolated hearts from male Wistar rats.

  • Experimental Protocol: Hearts were subjected to a baseline perfusion for 30 minutes with Krebs-Henseleit solution. This was followed by 3 minutes of cardioplegia administration, 30 minutes of global ischemia (no perfusion), and finally 30 minutes of reperfusion.

  • Treatment Groups:

    • Group A: Control (St. Thomas cardioplegia).

    • Group B: St. Thomas cardioplegia + 12.5 mg of this compound.

    • Group C: Pretreatment with oral this compound (6.5 mg/day) for 7 days prior to heart isolation.

  • Assessment: Left ventricle developed pressure and dP/dt were measured. Creatine phosphokinase (CPK) and lactate dehydrogenase (LDH) release into the coronary effluent were measured as markers of cellular viability.

III. Signaling Pathways and Mechanisms of Action

This compound's cardioprotective effects are attributed to its dual action: potent ACE inhibition and antioxidant properties stemming from its sulfhydryl (-SH) group.

Renin-Angiotensin System (RAS) Inhibition

As an ACE inhibitor, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling, fibrosis, and hypertrophy. This is the primary mechanism shared with other ACE inhibitors.

RAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction, Fibrosis, Hypertrophy Angiotensin_II->Vasoconstriction ACE ACE ACE->Angiotensin_I ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits

Caption: this compound's inhibition of Angiotensin-Converting Enzyme (ACE).

Enhanced Bioavailability of Nitric Oxide (NO) and Hydrogen Sulfide (H₂S)

Several studies highlight this compound's unique ability to increase the bioavailability of two critical signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[2][3][14] This is thought to be a key differentiator from other ACE inhibitors.[2] The sulfhydryl group in this compound's structure is believed to contribute to the H₂S-mediated effects and its overall antioxidant capacity.[12][15]

  • Nitric Oxide (NO): this compound treatment has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[2][3] NO is a potent vasodilator and plays a crucial role in maintaining endothelial function.[7][14]

  • Hydrogen Sulfide (H₂S): this compound administration significantly increases both plasma and myocardial levels of H₂S.[2][3][8] H₂S is a gaseous signaling molecule with established cytoprotective and antioxidant effects.[2][14]

NO_H2S_Pathway cluster_this compound This compound cluster_Effects Cellular Effects Zofenopril_Node This compound (-SH group) eNOS p-eNOS↑ Zofenopril_Node->eNOS H2S H₂S Bioavailability↑ Zofenopril_Node->H2S NO NO Bioavailability↑ eNOS->NO Antioxidant Antioxidant Effects H2S->Antioxidant Vasodilation Vasodilation NO->Vasodilation Cardioprotection Cardioprotection Vasodilation->Cardioprotection Antioxidant->Cardioprotection Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat, Swine) Treatment Pretreatment Phase (this compound or Vehicle) Animal_Model->Treatment Surgery Surgical Procedure (Coronary Artery Ligation) Treatment->Surgery Ischemia Ischemia Period (e.g., 30-75 min) Surgery->Ischemia Reperfusion Reperfusion Period (e.g., 24-48 hours) Ischemia->Reperfusion Assessment Functional & Histological Assessment (Infarct Size, Biomarkers, Hemodynamics) Reperfusion->Assessment

References

Zofenopril: A Comparative Analysis of its Superiority in Specific Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zofenopril's performance against other Angiotensin-Converting Enzyme (ACE) inhibitors in specific patient cohorts, supported by experimental data from key clinical trials.

Executive Summary

This compound, a sulfhydryl-containing ACE inhibitor, has demonstrated unique cardioprotective properties and potential superiority over other agents in its class, particularly in high-risk cardiovascular patients. Extensive clinical evidence, primarily from the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program, highlights its benefits in patients following acute myocardial infarction (AMI), especially those with left ventricular dysfunction or metabolic syndrome.[1][2][3] Its distinct pharmacological profile, characterized by high lipophilicity and potent antioxidant activity, may contribute to these enhanced clinical outcomes.[4][5][6]

Comparative Efficacy of this compound

The clinical superiority of this compound has been most extensively documented in the post-AMI setting. The SMILE program, a series of four randomized controlled trials involving over 3,600 patients, provides a robust dataset for comparison.[1][7]

Post-Acute Myocardial Infarction (AMI)

A pooled analysis of the SMILE studies demonstrated that this compound significantly reduces the 1-year combined risk of death or hospitalization for cardiovascular causes compared to both placebo and other ACE inhibitors.[8]

Table 1: this compound vs. Placebo and Other ACEIs in Post-AMI Patients (1-Year Follow-up)

Comparison GroupOutcomeRisk Reduction with this compoundp-valueReference
PlaceboDeath or Hospitalization for CV causes40%p=0.0001[8]
Other ACEIs (Lisinopril, Ramipril)Death or Hospitalization for CV causes23%p=0.015[8]
Patients with Left Ventricular Dysfunction Post-AMI (SMILE-4 Study)

The SMILE-4 study specifically enrolled post-AMI patients with left ventricular dysfunction and compared this compound with ramipril, both in combination with acetylsalicylic acid (ASA). This compound demonstrated superiority in reducing the primary endpoint of death or hospitalization for cardiovascular causes.[1][9][10] This benefit was sustained over a 5-year follow-up period.[11][12]

Table 2: this compound vs. Ramipril in Post-AMI Patients with Left Ventricular Dysfunction (SMILE-4 Study)

OutcomeThis compound GroupRamipril GroupOdds Ratio (OR)p-valueReference
1-Year Death or CV Hospitalization19.7%26.5%0.70p=0.028[9][10]
1-Year CV Hospitalization16.4%23.9%0.64p=0.006[9][10]
5.5-Year Death or CV Hospitalization27.8%43.8%0.65p=0.041[11][12]
Patients with Metabolic Syndrome Post-AMI

A post-hoc analysis of the SMILE study revealed a striking benefit of early this compound administration in patients with metabolic syndrome who had experienced an acute anterior myocardial infarction.[2]

Table 3: this compound vs. Placebo in Post-AMI Patients with Metabolic Syndrome

OutcomeRisk Reduction with this compoundp-valueReference
6-Week Death or Severe Congestive Heart Failure69%p=0.002[2]
1-Year Mortality29%p=0.048[2]
Hypertension

In patients with mild to moderate hypertension, this compound has been shown to have a more rapid onset of action compared to enalapril.[13][14] Furthermore, studies suggest that this compound may have a superior effect on reducing arterial stiffness.[15][16]

Table 4: this compound vs. Enalapril in Mild to Moderate Hypertension

ParameterThis compoundEnalaprilKey FindingReference
Initial BP Reduction (4 weeks)Greater reductionLess reductionThis compound showed a significantly greater initial reduction in both systolic and diastolic blood pressure.[13][14]
Arterial Stiffness (Aortic Pulse Wave Velocity)Significant reductionNo significant changeChronic treatment with this compound significantly reduced aortic pulse wave velocity compared to enalapril.[15]

Experimental Protocols

SMILE-4 Study: this compound vs. Ramipril in Post-AMI with Left Ventricular Dysfunction
  • Study Design: A phase IIIb, randomized, double-blind, parallel-group, multicenter European study.[9][10]

  • Patient Population: 771 patients with left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%) following an acute myocardial infarction.[9][10]

  • Treatment Arms:

    • This compound: 60 mg/day

    • Ramipril: 10 mg/day

    • Both groups also received acetylsalicylic acid (ASA) 100 mg/day.[9][10]

  • Duration: 1 year, with a 5-year follow-up.[9][10][11][12]

  • Primary Endpoint: The combined occurrence of death or hospitalization for cardiovascular causes at 1 year.[9][10]

  • Key Methodologies: Patients were randomized within 24 hours of the onset of AMI symptoms. Dose titration was performed according to a predefined schedule. Efficacy and safety were assessed at regular intervals throughout the study.

SMILE4_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (1 Year) cluster_followup Follow-up P Post-AMI Patients with LVD (n=771) R Randomized (Double-Blind) P->R Z This compound 60mg/day + ASA 100mg/day (n=365) R->Z Ra Ramipril 10mg/day + ASA 100mg/day (n=351) R->Ra F1 1-Year Assessment Z->F1 Ra->F1 F5 5-Year Assessment F1->F5

SMILE-4 Study Experimental Workflow

This compound vs. Enalapril in Hypertension with a Focus on Arterial Stiffness
  • Study Design: A prospective study comparing the effects of this compound and enalapril on arterial stiffness and oxidative stress.[15]

  • Patient Population: Patients with arterial hypertension.

  • Treatment Arms:

    • This compound

    • Enalapril

  • Duration: The study assessed both acute and chronic treatment effects.[15]

  • Key Methodologies: Measurement of peripheral and central arterial pressure indices, augmentation index (Aix), and aortic pulse wave velocity (ao-PWV) at baseline and post-treatment. Serum levels of oxidative stress markers were also assessed.[15]

Signaling Pathways and Mechanisms of Action

This compound's unique benefits are attributed in part to its sulfhydryl group, which confers potent antioxidant properties and influences key signaling pathways involved in cardioprotection.[4][5][6][17][18][19]

Cardioprotective Signaling of this compound

This compound's mechanism extends beyond simple ACE inhibition. Its sulfhydryl group contributes to increased bioavailability of nitric oxide (NO) and hydrogen sulfide (H₂S), both of which are critical signaling molecules in the cardiovascular system.[17][20] This leads to enhanced vasodilation, reduced oxidative stress, and protection against ischemia-reperfusion injury.[17][20][21]

Zofenopril_Signaling cluster_ace ACE Inhibition cluster_effects Downstream Effects ZOF This compound (-SH group) ACE ACE ZOF->ACE Inhibits H2S ↑ Hydrogen Sulfide (H₂S) Bioavailability ZOF->H2S Directly Increases Oxidative ↓ Oxidative Stress ZOF->Oxidative Scavenges ROS AngII Angiotensin II Inactive Inactive Peptides AngI Angiotensin I AngI->AngII ACE Vaso Vasoconstriction AngII->Vaso Aldo Aldosterone Release AngII->Aldo Bradykinin Bradykinin Bradykinin->Inactive ACE NO ↑ Nitric Oxide (NO) Bioavailability Bradykinin->NO Vasodilation Vasodilation NO->Vasodilation Cardioprotection Cardioprotection NO->Cardioprotection H2S->Vasodilation H2S->Cardioprotection Oxidative->Cardioprotection Vasodilation->Cardioprotection

This compound's Cardioprotective Signaling Pathways

Conclusion

The available evidence strongly suggests that this compound offers significant clinical advantages over other ACE inhibitors in specific, high-risk patient populations. Its superiority in post-AMI patients with left ventricular dysfunction and those with metabolic syndrome is well-supported by data from the SMILE studies. The unique pharmacological properties of this compound, particularly its antioxidant effects mediated by the sulfhydryl group, likely underlie these enhanced cardioprotective benefits. For researchers and drug development professionals, this compound serves as a compelling example of how subtle molecular differences within a drug class can translate into meaningful improvements in clinical outcomes for targeted patient groups. Further research into the pleiotropic effects of sulfhydryl-containing ACE inhibitors is warranted to fully elucidate their therapeutic potential.

References

Zofenopril Under the Microscope: A Meta-Analysis of Clinical Trials Against Other Antihypertensives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical evidence positions Zofenopril, a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor, as an effective antihypertensive agent with a potentially distinct cardioprotective profile when compared to other classes of blood pressure-lowering medications. This guide synthesizes data from numerous clinical trials, offering a comparative analysis for researchers, scientists, and drug development professionals.

This compound's efficacy in managing hypertension and improving outcomes, particularly in patients with ischemic heart disease, has been substantiated through extensive research, most notably the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program. These studies, along with others, provide a foundation for comparing this compound against other ACE inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers, beta-blockers, and diuretics.

Comparative Efficacy in Blood Pressure Reduction

This compound has demonstrated comparable efficacy in blood pressure reduction to several other antihypertensive agents across various patient populations.

In a study involving elderly patients with mild to moderate essential hypertension, this compound (30-60mg once daily) was as effective as Lisinopril (10-20mg once daily) in achieving target diastolic blood pressure (DBP).[1][2] After 12 weeks, the percentage of patients with normalized DBP was similar between the two groups (this compound 81.3% vs. Lisinopril 76.7%), with no significant difference in the final sitting DBP.[1][2]

When compared to the calcium channel blocker amlodipine (5-10 mg once daily) in patients with mild to moderate hypertension, this compound (30-60 mg once daily) showed similar reductions in both systolic and diastolic blood pressure after 12 weeks of treatment.[3][4][5] The percentage of patients with controlled DBP (<90 mmHg) was 62.2% for this compound and 61.4% for amlodipine.[3][5]

A comparison with the beta-blocker atenolol in middle-aged to elderly hypertensive patients revealed that while both drugs substantially reduced blood pressure, this compound led to significantly greater reductions in both systolic and diastolic blood pressure after 4 weeks of treatment.[6] Although the differences were no longer significant at 12 weeks after potential dose adjustments, the control rate for this compound remained higher.[6]

In combination with the diuretic hydrochlorothiazide (HCTZ), this compound has shown superior blood pressure-lowering effects compared to this compound monotherapy.[7][8][9] The combination of this compound 30mg and HCTZ 12.5mg resulted in a significantly higher percentage of patients achieving blood pressure normalization compared to HCTZ 12.5mg alone (57% vs. 33%).[8]

The ZENITH study, a randomized, double-blind trial, compared the fixed-dose combination of this compound/HCTZ with Irbesartan/HCTZ in hypertensive patients with additional cardiovascular risk factors. The study found a similar antihypertensive effect between the two combinations.[10]

Cardioprotective Effects and Major Adverse Cardiovascular Events (MACE)

A key differentiator for this compound appears to be its cardioprotective effects, particularly in the post-myocardial infarction (MI) setting. This is often attributed to its unique sulfhydryl group, which confers antioxidant properties.[10][11][12][13]

A pooled analysis of the four SMILE studies, involving 3,630 patients with acute myocardial infarction (AMI), demonstrated that this compound significantly reduced the 1-year combined occurrence of death or hospitalization for cardiovascular causes compared to both placebo and other ACE inhibitors (lisinopril and ramipril).[14] The risk reduction with this compound versus placebo was 40%, and versus other ACE inhibitors was 23%.[14]

The SMILE-4 study specifically compared this compound with ramipril in post-AMI patients with left ventricular dysfunction, both in combination with acetylsalicylic acid (ASA).[15][16] this compound was superior in reducing the 1-year combined endpoint of death or hospitalization for cardiovascular causes, primarily driven by a decrease in cardiovascular hospitalizations.[10][15][16] A retrospective analysis of the SMILE-4 study also showed a significantly lower risk of major cardiovascular outcomes with this compound compared to ramipril in hypertensive patients.[10]

In a study comparing this compound and the ARB candesartan in post-MI patients, candesartan showed a significantly greater reduction in left ventricular mass and left ventricular mass index over a 6-month period, suggesting a more pronounced effect on cardiac remodeling.[17]

Comparative Safety and Tolerability

The safety profile of this compound is generally comparable to other ACE inhibitors. The SMILE-2 study, which directly compared this compound and lisinopril in thrombolyzed patients with acute MI, found a slightly but significantly lower incidence of drug-related severe hypotension with this compound (6.7% vs. 9.8%).[18][19] The overall incidence of severe hypotension was not significantly different.[18]

When compared with amlodipine, the number of patients reporting adverse events possibly or probably related to the study drug was lower in the this compound group (24 patients with 79 events) than in the amlodipine group (37 patients with 127 events), though the difference was not statistically significant.[3] Cough was reported more frequently with this compound.[3]

In a comparison with atenolol, the number of patients with adverse drug reactions was significantly lower in the this compound group (9.1%) compared to the atenolol group (20.8%).[6]

Experimental Protocols

The clinical trials cited in this meta-analysis employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the protocols for some of the key studies.

SMILE (Survival of Myocardial Infarction Long-term Evaluation) Studies

The SMILE program consists of four large, randomized, double-blind, controlled, prospective studies designed to evaluate the efficacy and safety of this compound in patients with acute myocardial infarction (AMI).[14][20]

  • SMILE-1: This study enrolled patients with anterior AMI who were not eligible for thrombolytic therapy. Patients were randomized to receive either this compound or placebo within 24 hours of symptom onset and were treated for 6 weeks. The primary endpoint was the combined incidence of death and severe congestive heart failure.[13]

  • SMILE-2: This trial compared the safety and efficacy of this compound versus lisinopril in 1,024 thrombolyzed patients with acute MI.[18] Treatment with either this compound (30-60 mg/day) or lisinopril (5-10 mg/day) was initiated within 12 hours of completion of thrombolytic therapy and continued for 42 days. The primary endpoint was the incidence of severe hypotension.[18]

  • SMILE-3: This study focused on the anti-ischemic effects of this compound in post-AMI patients with preserved left ventricular function.[19]

  • SMILE-4: This study compared the effects of this compound versus ramipril, in combination with acetylsalicylic acid (ASA), in patients with left ventricular dysfunction following AMI.[15][16] The primary endpoint was the 1-year combined occurrence of death or hospitalization for cardiovascular causes.[16]

ZENITH Study

This was a randomized, double-blind, controlled, parallel-group study involving 434 hypertensive patients with additional cardiovascular risk factors who were uncontrolled by previous monotherapy.[10] Patients were treated for 18 weeks with a fixed-dose combination of either this compound (30 or 60 mg) plus hydrochlorothiazide (12.5 mg) or irbesartan (150 or 300 mg) plus hydrochlorothiazide (12.5 mg). The study assessed the antihypertensive effect and the impact on target organ damage.[10]

This compound vs. Lisinopril in Elderly Hypertensives

This was a randomised, double-blind, multicentre study comparing the efficacy and safety of this compound (30 or 60mg once daily) with lisinopril (10 or 20mg once daily) in patients aged ≥65 years with mild to moderate essential hypertension.[1][2] The treatment duration was 12 weeks. The primary endpoint was the achievement of a sitting diastolic blood pressure (DBP) <90 mmHg or a reduction of sitting DBP >10 mmHg.[1][2]

Data Summary Tables

Table 1: Comparative Efficacy of this compound in Blood Pressure Reduction

Comparator Patient Population Dosage Duration Key Efficacy Outcomes Citation
Lisinopril Elderly with mild to moderate essential hypertensionThis compound: 30-60mg/day; Lisinopril: 10-20mg/day12 weeksSimilar rates of DBP normalization (Z: 81.3% vs L: 76.7%) and responders (Z: 74.7% vs L: 77.8%). No significant difference in final sitting DBP.[1][2][21]
Amlodipine Mild to moderate hypertensionThis compound: 30-60mg/day; Amlodipine: 5-10mg/day12 weeksSimilar reductions in SBP/DBP (-15.7/12.0 mmHg for this compound vs -17.1/12.2 mmHg for Amlodipine). Similar control rates (Z: 62.2% vs A: 61.4%).[3][4][5]
Atenolol Middle-aged to elderly hypertensionThis compound: 30-60mg/day; Atenolol: 50-100mg/day12 weeksSignificantly greater SBP/DBP reduction with this compound at 4 weeks. No significant difference at 12 weeks. Higher control rate with this compound.[6]
Hydrochlorothiazide (HCTZ) Mild to moderate essential hypertensionThis compound: 30mg/day; HCTZ: 12.5mg/day12 weeksBoth drugs reduced office and ambulatory BP. This compound showed greater efficacy during some working hours.[22][23]
This compound + HCTZ vs. This compound Mild to moderate hypertensionZ+HCTZ: 30/12.5mg/day; this compound: 30mg/day12 weeksCombination therapy was significantly more effective in reducing SBP and DBP.[7][8][9]
This compound + HCTZ vs. Irbesartan + HCTZ Hypertensive patients with CV risk factorsZ+HCTZ: 30-60/12.5mg/day; I+HCTZ: 150-300/12.5mg/day18 weeksSimilar antihypertensive effect between the two combinations.[10]

Table 2: Comparative Effects of this compound on Major Adverse Cardiovascular Events (MACE)

Comparator Patient Population Primary Endpoint Key MACE Outcomes Citation
Placebo Acute Myocardial Infarction (SMILE pooled analysis)1-year combined death or CV hospitalization40% risk reduction with this compound (HR=0.60).[14]
Other ACE Inhibitors (Lisinopril, Ramipril) Acute Myocardial Infarction (SMILE pooled analysis)1-year combined death or CV hospitalization23% risk reduction with this compound (HR=0.77).[14]
Ramipril (+ ASA) Post-AMI with Left Ventricular Dysfunction (SMILE-4)1-year combined death or CV hospitalizationSignificant reduction with this compound (OR: 0.70), driven by reduced CV hospitalization (OR: 0.64).[10][15][16]
Candesartan Post-Myocardial InfarctionEchocardiographic indices of cardiac remodelingCandesartan showed a significantly greater reduction in LV mass and LVMI at 6 months.[17]

Table 3: Comparative Safety of this compound

Comparator Patient Population Key Safety Outcomes Citation
Lisinopril Acute Myocardial Infarction (SMILE-2)Significantly lower incidence of drug-related severe hypotension with this compound (6.7% vs 9.8%).[18][19]
Amlodipine Mild to moderate hypertensionFewer patients with drug-related adverse events with this compound (24 vs 37), though not statistically significant. More cough with this compound.[3]
Atenolol Middle-aged to elderly hypertensionSignificantly fewer patients with adverse drug reactions with this compound (9.1% vs 20.8%).[6]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound's therapeutic effects are primarily attributed to its inhibition of the Angiotensin-Converting Enzyme (ACE). This action leads to a reduction in Angiotensin II, a potent vasoconstrictor, and an increase in Bradykinin, a vasodilator. Additionally, the presence of a sulfhydryl (-SH) group in this compound's structure is believed to confer antioxidant properties, which may contribute to its cardioprotective effects by scavenging free radicals and reducing oxidative stress.[10][11][12][24]

SMILE_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Acute Myocardial Infarction) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Zofenopril_Arm This compound Group (e.g., 30-60 mg/day) Randomization->Zofenopril_Arm Comparator_Arm Comparator Group (e.g., Placebo, Lisinopril, Ramipril) Randomization->Comparator_Arm Follow_Up Follow-up Period (e.g., 6 weeks to 1 year) Zofenopril_Arm->Follow_Up Comparator_Arm->Follow_Up Data_Collection Data Collection (Primary & Secondary Endpoints) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Zofenopril's Safety Profile: A Comparative Analysis Against Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Zofenopril against other commonly prescribed Angiotensin-Converting Enzyme (ACE) inhibitors, including lisinopril, ramipril, and enalapril. The information is supported by data from clinical trials, with a focus on quantitative comparisons of adverse events, detailed experimental protocols for safety assessment, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound, a third-generation ACE inhibitor, exhibits a safety and tolerability profile that is comparable, and in some aspects potentially favorable, to other drugs in its class. Clinical data, primarily from the extensive Survival of Myocardial Infarction Long-term Evaluation (SMILE) program, suggests a noteworthy characteristic of this compound is its potent antioxidant and cardioprotective effects, attributed to the presence of a sulfhydryl group in its chemical structure.[1][2] While class-specific adverse effects such as cough and hypotension are observed, some studies indicate a potentially lower incidence or severity of certain side effects with this compound.

Comparative Safety Data

The following tables summarize the incidence of key adverse events reported in head-to-head clinical trials comparing this compound with other ACE inhibitors.

Table 1: Incidence of Drug-Related Severe Hypotension

MedicationIncidence of Severe Hypotension (%)Study
This compound6.7%SMILE-2[3]
Lisinopril9.8%SMILE-2[3]

Note: The SMILE-2 study observed a statistically significant (p=0.048) lower incidence of drug-related severe hypotension with this compound compared to lisinopril in patients with acute myocardial infarction who had undergone thrombolytic therapy.[3]

Table 2: Incidence of Drug-Related Cough

MedicationIncidence of Cough (%)Study
This compound4.2%SMILE-2[4]
Lisinopril3.3%SMILE-2[4]
This compound2.4%Pooled Analysis[4]
Enalapril/Lisinopril2.7%Pooled Analysis[4]
Ramipril7.1% (week 1) - 10% (week 8)Observational Study[5]

Note: In the SMILE-2 study, the difference in cough incidence between this compound and lisinopril was not statistically significant.[4] A pooled analysis of various trials also showed no significant difference in cough incidence between this compound and a combined group of enalapril and lisinopril.[4]

Table 3: Discontinuation Rates Due to Adverse Events

MedicationDiscontinuation Rate (%)Study Population
Lisinopril5.7%Hypertension[2]
Lisinopril11%Systolic Heart Failure[2]
Ramipril3%US Clinical Trials (Hypertension)[6]

Experimental Protocols

The safety and tolerability of ACE inhibitors in clinical trials are assessed through rigorous monitoring and reporting protocols. The following outlines a generalized methodology based on standard practices observed in studies like the SMILE trials.

Subject Enrollment and Baseline Assessment:
  • Inclusion/Exclusion Criteria: Subjects are enrolled based on specific criteria relevant to the condition being studied (e.g., hypertension, post-myocardial infarction). Key exclusion criteria often include a history of angioedema, bilateral renal artery stenosis, and hypersensitivity to ACE inhibitors.

  • Baseline Data Collection: Comprehensive baseline data is collected, including medical history, physical examination, vital signs (blood pressure, heart rate), and laboratory tests (serum creatinine, blood urea nitrogen, serum potassium).[7][8]

Monitoring During the Trial:
  • Adverse Event (AE) Monitoring: All AEs, defined as any untoward medical occurrence, are recorded at each study visit, regardless of their perceived relationship to the study drug.[9][10] This includes both spontaneously reported events by the participant and those elicited through questioning by the investigator.

  • Vital Signs: Blood pressure and heart rate are monitored at regular intervals. In some studies, 24-hour ambulatory blood pressure monitoring is used for a more comprehensive assessment.

  • Laboratory Monitoring:

    • Renal Function: Serum creatinine and blood urea nitrogen (BUN) are monitored periodically. Guidelines often recommend checking these levels before initiating treatment and within one to two weeks after initiation or a dose increase.[8][11]

    • Serum Electrolytes: Serum potassium levels are closely monitored due to the risk of hyperkalemia with ACE inhibitors. Monitoring frequency is similar to that of renal function tests.[11][12]

  • Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires hospitalization, or results in persistent disability is classified as an SAE.[9] Investigators are required to report SAEs to the study sponsor within 24 hours of becoming aware of the event.[13]

Causality and Severity Assessment:
  • Causality: The investigator assesses the relationship of each AE to the study medication, typically categorized as "definitely," "probably," "possibly," "unlikely," or "not related."

  • Severity: AEs are graded for severity, commonly on a scale of mild, moderate, or severe.

Data Analysis:
  • The incidence of all AEs, drug-related AEs, SAEs, and discontinuations due to AEs are tabulated and compared between treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Bradykinin-Mediated Side Effects

ACE inhibitors exert their effects by inhibiting the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and decreased blood pressure. However, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. The accumulation of bradykinin is thought to be a primary contributor to the common side effect of a dry cough and the rare but serious adverse event of angioedema associated with ACE inhibitors.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone Bradykinin Bradykinin InactivePeptides InactivePeptides Bradykinin->InactivePeptides ACE Cough_Angioedema Cough_Angioedema Bradykinin->Cough_Angioedema ACE_Inhibitor ACE_Inhibitor ACE_Inhibitor->AngiotensinI Inhibits ACE ACE_Inhibitor->Bradykinin Inhibits ACE

ACE Inhibitor Mechanism of Action
Workflow for Comparative Safety Analysis in Clinical Trials

The process of comparing the safety profiles of different drugs in a clinical trial involves a systematic workflow from data collection to statistical analysis and interpretation.

Safety_Analysis_Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Classification cluster_Analysis Statistical Analysis cluster_Interpretation Interpretation & Reporting PatientRecruitment Patient Recruitment & Randomization DrugAdministration Drug Administration (this compound vs. Comparator) PatientRecruitment->DrugAdministration AEMonitoring Adverse Event Monitoring & Reporting DrugAdministration->AEMonitoring DataEntry Data Entry & Verification AEMonitoring->DataEntry AEClassification AE Classification (Severity, Causality) DataEntry->AEClassification IncidenceCalculation Calculate Incidence Rates AEClassification->IncidenceCalculation StatisticalComparison Statistical Comparison (e.g., Chi-Square, Fisher's Exact Test) IncidenceCalculation->StatisticalComparison SafetyProfile Comparative Safety Profile StatisticalComparison->SafetyProfile Publication Publication of Findings SafetyProfile->Publication

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenopril
Reactant of Route 2
Reactant of Route 2
Zofenopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.